5,6-Dimethyl-1H-benzotriazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethyl-2H-benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-3-7-8(4-6(5)2)10-11-9-7/h3-4H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPKIPGHRNIOPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNN=C2C=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70881186 | |
| Record name | 5,6-Dimethyl-1H-benzotriazole | |
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Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4184-79-6 | |
| Record name | 5,6-Dimethyl-1H-benzotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4184-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dimethyl-1H-benzotriazole | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004184796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4184-79-6 | |
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| Record name | 5,6-Dimethyl-1H-benzotriazole | |
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| Record name | 5,6-dimethyl-1H-benzotriazole | |
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Foundational & Exploratory
5,6-Dimethyl-1H-benzotriazole chemical properties
An In-depth Technical Guide to the Chemical Properties of 5,6-Dimethyl-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an organic compound featuring a benzotriazole core with two methyl group substituents. This molecule and its derivatives are of significant interest in various fields, including medicinal chemistry and materials science, due to their unique chemical properties and biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound.
Chemical and Physical Properties
This compound is a colorless to pale yellow solid.[1] It is soluble in organic solvents such as ethanol and acetone but has limited solubility in water.[1] The compound exhibits good thermal stability and can absorb UV radiation, which makes it a candidate for applications as a UV stabilizer.[1]
General and Computational Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | [1][2][3][4] |
| Molecular Weight | 147.18 g/mol | [2][4][5] |
| CAS Number | 4184-79-6 | [1][2][3][4] |
| IUPAC Name | This compound | [5] |
| InChI | InChI=1S/C8H9N3/c1-5-3-7-8(4-6(5)2)10-11-9-7/h3-4H,1-2H3,(H,9,10,11) | [1][2][3][4] |
| InChIKey | MVPKIPGHRNIOPT-UHFFFAOYSA-N | [1][2][3][4] |
| SMILES | Cc1cc2nn[nH]c2cc1C | [1][2][4] |
| logP (Octanol/Water) | 1.093 | [2][4] |
| Water Solubility (logS) | -2.98 (in mol/l) | [2][4] |
| McGowan's Volume | 114.600 ml/mol | [2][4] |
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds via the diazotization of 4,5-dimethyl-1,2-phenylenediamine. This method is a common route for the formation of the benzotriazole ring system.[6]
Synthesis of this compound
Objective: To synthesize this compound from 4,5-dimethyl-1,2-phenylenediamine.
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Water
-
Ice
Experimental Protocol:
-
Dissolve 4,5-dimethyl-1,2-phenylenediamine in glacial acetic acid in a flask.
-
Cool the mixture in an ice bath to a temperature between 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled mixture while maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Allow the mixture to warm to room temperature and stir for another 2-3 hours.
-
Pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Analytical Characterization
The structure and purity of this compound are typically confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectral Data
| Technique | Data Highlights | Source |
| ¹³C NMR | Data available from sources such as PubChem, typically showing signals for the aromatic carbons and the methyl groups. | [5] |
| IR Spectroscopy | Spectra often recorded using KBr wafer technique. Characteristic peaks for N-H, C-H, and aromatic C=C bonds are expected. | [3][5] |
| Mass Spectrometry (GC-MS/LC-MS) | The molecular ion peak [M+H]⁺ is observed at m/z 148.0869. | [5] |
Analytical Workflow
A general workflow for the analytical characterization of synthesized this compound is outlined below.
Biological Activity and Applications
Benzotriazole and its derivatives are known for a wide range of biological activities. This compound has been shown to have higher efficacy than the antiprotozoal agent chlorhexidine against Acanthamoeba castellanii.[6][7] This highlights its potential in the development of new antimicrobial agents. Furthermore, its UV-absorbing properties suggest its use as a stabilizer in plastics, coatings, and polymers.[1]
Safety Information
This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation.[5] Appropriate personal protective equipment, including gloves and safety glasses, should be used when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile compound with a range of interesting chemical properties and potential applications. This guide has provided a technical overview of its synthesis, characterization, and key properties to aid researchers and scientists in their work with this molecule. Further research into its biological activities and material science applications is warranted.
References
- 1. CAS 4184-79-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound (CAS 4184-79-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound [webbook.nist.gov]
- 4. chemeo.com [chemeo.com]
- 5. This compound | C8H9N3 | CID 77849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijariie.com [ijariie.com]
- 7. gsconlinepress.com [gsconlinepress.com]
The Elusive Crystal Structure of 5,6-Dimethyl-1H-benzotriazole: A Technical Overview
For researchers, scientists, and drug development professionals, this guide delves into the current understanding of 5,6-dimethyl-1H-benzotriazole, a molecule of significant interest in medicinal chemistry and materials science. While a definitive crystal structure of the isolated compound remains unpublished in publicly accessible databases, this document provides a comprehensive overview of its synthesis, properties, and the crystallographic characterization of closely related structures. This information serves as a valuable resource for researchers working with this and similar molecular scaffolds.
Molecular and Physicochemical Properties
This compound is a heterocyclic aromatic compound with the chemical formula C₈H₉N₃.[1][2] It is a derivative of benzotriazole with two methyl groups attached to the benzene ring. These substitutions can influence its electronic properties, solubility, and biological activity.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉N₃ | [1][2] |
| Molecular Weight | 147.18 g/mol | [1] |
| CAS Number | 4184-79-6 | [1][2] |
| Appearance | Not specified in search results | |
| Melting Point | 152-156 °C (for monohydrate) | [3] |
Synthesis of this compound
The synthesis of benzotriazole derivatives, including this compound, is well-established. The most common method involves the diazotization of an ortho-phenylenediamine derivative.
Experimental Protocol: Synthesis via Diazotization
This protocol is a generalized procedure based on common synthetic routes for benzotriazoles.[4][5]
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Water
-
Ice
Procedure:
-
Dissolve 4,5-dimethyl-1,2-phenylenediamine in a mixture of glacial acetic acid and water.
-
Cool the resulting solution in an ice bath to a temperature between 0 and 5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the stirred reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture at a low temperature for a specified period to ensure the completion of the cyclization reaction.
-
Allow the reaction mixture to warm to room temperature.
-
The crude this compound may precipitate out of the solution. If not, the product can be extracted using a suitable organic solvent.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., water, ethanol, or a mixture thereof) to obtain crystalline this compound.
Crystal Structure: An Unresolved Matter
Despite its synthesis and use in various applications, a definitive, publicly available single-crystal X-ray diffraction study detailing the precise atomic coordinates, bond lengths, and bond angles of isolated this compound has not been found in the searched literature or crystallographic databases.
However, the crystal structures of many other benzotriazole derivatives have been determined, providing insights into the likely structural features of the 5,6-dimethyl analog. For instance, studies on 5,6-dinitro-1H-benzotriazole have elucidated its molecular geometry and intermolecular interactions in the solid state.[6] It is reasonable to infer that this compound would also exhibit a planar benzotriazole core. The primary structural questions would revolve around the precise conformation of the methyl groups and the nature of the intermolecular interactions, such as hydrogen bonding and π-π stacking, which would govern the crystal packing.
Potential Experimental Workflow for Crystal Structure Determination
For researchers aiming to determine the crystal structure of this compound, the following workflow is proposed.
Conclusion and Future Outlook
The precise crystal structure of this compound remains an open question in the scientific literature. This technical guide has provided a comprehensive overview of the available information, including its synthesis and physicochemical properties. The determination of its single-crystal structure would be a valuable contribution to the field, providing crucial data for computational modeling, understanding its solid-state properties, and designing new materials and pharmaceutical agents. Researchers are encouraged to pursue the crystallization and structural elucidation of this important molecule to fill this knowledge gap.
References
Technical Guide: 5,6-Dimethyl-1H-benzotriazole (CAS 4184-79-6)
This technical guide provides a comprehensive overview of the physical properties and safety data for 5,6-Dimethyl-1H-benzotriazole (CAS 4184-79-6). The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.
Chemical Identity
Systematic Name: this compound.[1][2]
Common Synonyms: 5,6-Dimethylbenzotriazole, 5,6-Dimethyl-1,2,3-benzotriazole.[1][3]
Molecular Formula: C₈H₉N₃[1][2][4]
Molecular Weight: 147.18 g/mol [2][4]
Chemical Structure:
Caption: Molecular structure of this compound.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are critical for understanding its behavior in various experimental and industrial settings.
| Property | Value | Reference |
| Appearance | Yellow to brown crystalline powder | [3][5] |
| Melting Point | 152-156 °C | [3][5][6] |
| Boiling Point | 373.5 ± 11.0 °C (Predicted) | [3] |
| Density | 1.217 ± 0.06 g/cm³ (Predicted) | [3][5] |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |
| pKa | 8.92 ± 0.40 (Predicted) | [3] |
| Flash Point | 145.6 °C | [5] |
Safety and Hazard Information
Understanding the safety and hazard profile of a chemical is paramount for its safe handling and use. The following tables summarize the available safety data for this compound.
GHS Hazard Classification
| Hazard Class | Category |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 |
Source: PubChem[2]
Hazard and Precautionary Statements
| Code | Statement |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P280 | Wear protective gloves/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P319 | Get medical help if you feel unwell. |
Source: PubChem[2]
Experimental Protocols
Logical Workflow for Chemical Safety Assessment
The following diagram illustrates a generalized workflow for assessing the safety of a chemical substance like this compound.
Caption: A generalized workflow for chemical safety assessment.
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Users should consult the full Safety Data Sheet (SDS) and other relevant safety resources before handling this chemical. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.
References
- 1. CAS 4184-79-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H9N3 | CID 77849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4184-79-6 | CAS DataBase [chemicalbook.com]
- 4. This compound (CAS 4184-79-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 5,6-DIMETHYL-1,2,3-BENZOTRIAZOLE HYDRATE | 4184-79-6 [chemicalbook.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5,6-Dimethylbenzotriazole
This guide provides a comprehensive overview of 5,6-Dimethylbenzotriazole, a heterocyclic organic compound with significant applications in various scientific fields. It covers its fundamental chemical properties, synthesis methodologies, and notable biological activities, offering valuable insights for professionals in research and development.
Core Chemical Properties
5,6-Dimethylbenzotriazole, also known as 5,6-Dimethyl-1H-benzotriazole, is a derivative of benzotriazole with two methyl groups attached to the benzene ring.[1][2][3] These substitutions influence its chemical characteristics and biological interactions.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | [1][2][3] |
| Molecular Weight | 147.18 g/mol | [3][4] |
| CAS Registry Number | 4184-79-6 | [1][2] |
| IUPAC Name | This compound | [3] |
| Appearance | Off-white solid (typical) | |
| Hydrated Form | Also exists as a monohydrate (C₈H₉N₃ · H₂O) with a molecular weight of 165.19 g/mol .[5] |
Synthesis and Characterization
The synthesis of benzotriazole derivatives is a cornerstone of heterocyclic chemistry. While specific, detailed protocols for 5,6-Dimethylbenzotriazole are proprietary or described within broader synthetic methodologies, a general approach can be outlined based on established chemical principles.
Experimental Protocol: General Synthesis
A common pathway to synthesize substituted benzotriazoles involves the diazotization of an ortho-phenylenediamine precursor.
Objective: To synthesize this compound from 4,5-dimethyl-1,2-phenylenediamine.
Materials:
-
4,5-dimethyl-1,2-phenylenediamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Acetic Acid
-
Distilled water
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (MgSO₄) (for drying)
-
Appropriate solvents for recrystallization (e.g., ethanol/water mixture)
Methodology:
-
Dissolution: Dissolve 4,5-dimethyl-1,2-phenylenediamine in dilute hydrochloric acid or acetic acid in a reaction vessel. Cool the mixture in an ice bath to 0-5 °C.
-
Diazotization: Prepare a solution of sodium nitrite in cold distilled water. Add this solution dropwise to the cooled diamine solution while maintaining the temperature below 5 °C and stirring vigorously. The addition of sodium nitrite leads to the formation of the diazonium salt, which rapidly cyclizes to form the triazole ring.
-
Reaction Completion: Stir the mixture at a low temperature for an additional 1-2 hours after the addition is complete to ensure full cyclization.
-
Isolation: The product may precipitate from the solution. If so, it can be collected by filtration. Otherwise, neutralize the mixture carefully with a base (e.g., sodium bicarbonate) and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic extract with brine, dry it over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1][3]
Caption: A generalized workflow for the synthesis and purification of 5,6-Dimethylbenzotriazole.
Biological and Pharmacological Significance
Benzotriazole derivatives are recognized for their wide spectrum of biological activities.[6] 5,6-Dimethylbenzotriazole, in particular, has been investigated for its potential as an antimicrobial and antiprotozoal agent.
Key Biological Activities:
-
Antiprotozoal Activity: Studies have shown that 5,6-Dimethylbenzotriazole exhibits significant efficacy against the protozoan Acanthamoeba castellanii, a causative agent of serious human infections.[7][8] Notably, its activity has been reported to be higher than that of chlorhexidine, a standard antiprotozoal agent.[8][9]
-
Antifungal Properties: The introduction of dimethyl groups on the benzotriazole ring can lead to compounds effective against various fungal species, including Candida and Aspergillus spp.[10]
-
Enzyme Inhibition: As a class, benzotriazoles are known to be inhibitors of various enzymes. For instance, derivatives are studied as potent and selective inhibitors of protein kinase CK2, which is implicated in cancer.[6]
Experimental Protocol: In Vitro Antimicrobial Assay
Objective: To determine the minimum inhibitory concentration (MIC) of 5,6-Dimethylbenzotriazole against a target microorganism (e.g., Acanthamoeba castellanii or a bacterial strain).
Materials:
-
Pure 5,6-Dimethylbenzotriazole
-
Target microorganism culture
-
Appropriate sterile growth medium (e.g., PYG medium for Acanthamoeba)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Positive control (e.g., chlorhexidine for protozoa, standard antibiotic for bacteria)
-
Negative control (medium with DMSO)
-
Incubator
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 5,6-Dimethylbenzotriazole in DMSO.
-
Serial Dilutions: Perform two-fold serial dilutions of the compound in the 96-well plate using the appropriate growth medium to achieve a range of final concentrations.
-
Inoculation: Add a standardized suspension of the target microorganism to each well. Include positive and negative control wells.
-
Incubation: Incubate the plate under conditions optimal for the microorganism's growth (e.g., specific temperature and time).
-
MIC Determination: After incubation, determine the MIC by visual inspection or by using a viability indicator dye. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: A conceptual workflow for evaluating the in vitro bioactivity of 5,6-Dimethylbenzotriazole.
Applications in Research and Development
The unique structure of 5,6-Dimethylbenzotriazole makes it a valuable molecule in several areas:
-
Drug Discovery: It serves as a scaffold or starting point for the development of new therapeutic agents, particularly in the antimicrobial and antiprotozoal fields.[9][11]
-
Chemical Synthesis: Like other benzotriazoles, it can be used as a synthetic auxiliary or leaving group in complex organic reactions.[10]
-
Corrosion Inhibition: Benzotriazole and its derivatives are well-known for their ability to prevent the corrosion of metals, particularly copper and its alloys. The methyl groups can enhance its hydrophobicity and protective film-forming properties.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C8H9N3 | CID 77849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (CAS 4184-79-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 5,6-Dimethylbenzotriazole Hydrate | LGC Standards [lgcstandards.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 5,6-Dimethyl-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethyl-1H-benzotriazole is a heterocyclic organic compound of significant interest in various fields, including pharmaceutical research and materials science. As a derivative of benzotriazole, it shares a core structure known for its utility in medicinal chemistry and as a corrosion inhibitor. The addition of two methyl groups to the benzene ring can significantly alter its physicochemical properties, including its solubility, which is a critical parameter influencing its behavior in biological and chemical systems.
This technical guide provides a comprehensive overview of the solubility of this compound in a range of common solvents. Understanding its solubility profile is paramount for researchers and professionals engaged in drug development, formulation science, and chemical synthesis, as it directly impacts dissolution rates, bioavailability, and the design of experimental protocols. This document presents available quantitative and qualitative solubility data, details established experimental methodologies for solubility determination, and provides visual representations of key workflows.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | [1] |
| Molecular Weight | 147.18 g/mol | [1] |
| Appearance | Colorless to pale yellow solid | [2] |
| Melting Point | 152-156 °C | |
| logP (Octanol/Water Partition Coefficient) | 1.093 (Calculated) | [1] |
Solubility of this compound
The solubility of a compound is dependent on various factors, including the chemical nature of the solute and solvent, temperature, and pressure. The following tables summarize the available quantitative and qualitative solubility data for this compound in aqueous and organic solvents.
Aqueous Solubility
The solubility of this compound in water is limited. A calculated value for its water solubility is available, and its presence in environmental water samples at very low concentrations further supports its poor aqueous solubility.
| Solvent | Temperature | Solubility | Method |
| Water | Not Specified | log10(S) = -2.98 (mol/L) | Calculated |
| Water | Not Specified | ~1.05 x 10⁻³ mol/L | Calculated from log10(S) |
| Water | Not Specified | ~0.154 g/L | Calculated from log10(S) |
| Drinking Water | Not Specified | ~0.01 µg/L | Measured Environmental Level[3] |
Organic Solvent Solubility
Qualitative data indicates that this compound exhibits good solubility in several common organic solvents. However, precise quantitative data is sparse in publicly available literature.
| Solvent | Qualitative Solubility |
| Ethanol | Soluble[2] |
| Acetone | Soluble[2] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble (enhanced by heating and sonication) |
| Methanol | Slightly soluble (enhanced by heating and sonication) |
Note: The lack of extensive quantitative data highlights an area for future experimental investigation to fully characterize the solubility profile of this compound.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for a wide range of scientific applications. The following are detailed methodologies for key experiments used to determine the solubility of a compound like this compound.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.
Detailed Methodology:
-
Preparation:
-
Ensure the this compound and all solvents are of high purity.
-
Prepare a series of vials or flasks for each solvent to be tested.
-
-
Addition of Solute and Solvent:
-
Add an excess amount of solid this compound to each vial. The excess should be visually apparent throughout the experiment.
-
Accurately dispense a known volume of the desired solvent into each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or agitator. The temperature should be precisely controlled and recorded (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the time to reach equilibrium.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to sediment.
-
Carefully separate the saturated supernatant from the undissolved solid. This is typically achieved by:
-
Centrifugation: Centrifuge the samples at a controlled temperature.
-
Filtration: Filter the solution using a syringe filter that is compatible with the solvent and does not adsorb the solute.
-
-
-
Quantification:
-
Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A calibration curve of known concentrations of the compound should be prepared to quantify the sample.
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore, a UV-Vis spectrophotometer can be used. A calibration curve is also required.
-
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.
-
Kinetic Solubility Determination via Turbidimetry
Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. This method is faster than thermodynamic solubility determination.
Principle: A solution of the compound in an organic solvent (like DMSO) is added to an aqueous buffer. The concentration at which the compound precipitates is determined, often by measuring the turbidity of the solution.
Detailed Methodology:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
-
Addition to Aqueous Buffer:
-
In a microplate format, add a small volume of each DMSO dilution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS). The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.
-
-
Incubation and Measurement:
-
Allow the plate to incubate for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
-
Data Analysis:
-
The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the described solubility determination methods.
References
Synthesis of 5,6-Dimethyl-1H-benzotriazole: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5,6-Dimethyl-1H-benzotriazole from 4,5-dimethyl-1,2-phenylenediamine. The document provides comprehensive experimental protocols, quantitative data, and explores the mechanistic pathways relevant to its application in drug development.
Introduction
This compound is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry. As a derivative of benzotriazole, it serves as a versatile scaffold in the development of novel therapeutic agents. Benzotriazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1] The addition of methyl groups to the benzene ring can modulate the compound's lipophilicity and electronic properties, potentially enhancing its biological efficacy and pharmacokinetic profile. This guide focuses on the chemical synthesis of this compound, providing a foundation for its further investigation and application in drug discovery and development.
Synthesis of this compound
The synthesis of this compound is achieved through the diazotization of 4,5-dimethyl-1,2-phenylenediamine, followed by an intramolecular cyclization. This reaction is a well-established method for the preparation of benzotriazoles from ortho-phenylenediamines.[2]
Reaction Scheme
The overall reaction is as follows:
References
Tautomerism in 5,6-Dimethyl-1H-benzotriazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomerism of 5,6-Dimethyl-1H-benzotriazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is central to understanding the reactivity, physical properties, and biological activity of this molecule. This document details the structural aspects of its tautomers, summarizes key experimental and computational findings, and provides outlines of relevant experimental protocols.
Introduction to Tautomerism in Benzotriazoles
Benzotriazole and its derivatives are known to exhibit annular tautomerism, primarily involving the migration of a proton between the nitrogen atoms of the triazole ring. For this compound, this equilibrium predominantly involves two tautomeric forms: the asymmetric 1H-tautomer (specifically, the N1-protonated form, which is equivalent to the N3-protonated form due to symmetry in the isolated molecule) and the symmetric 2H-tautomer (the N2-protonated form).
The relative stability and population of these tautomers are influenced by several factors, including the physical state (solid, liquid, or gas), the solvent's polarity and hydrogen-bonding capability, temperature, and the nature of substituents on the benzene ring.[1][2] Generally, for benzotriazoles, the 1H-form is more stable in the solid state and in solution, while the 2H-form can become more significant in the gas phase.[1][3]
Tautomeric Forms of this compound
The principal tautomeric equilibrium for this compound is depicted below. Due to the symmetrical substitution of the methyl groups at the 5 and 6 positions, the 1H and 3H tautomers are chemically equivalent.
A diagram illustrating the tautomeric equilibrium between the 1H/3H and 2H forms of 5,6-Dimethyl-benzotriazole will be generated here based on the DOT script. For the purpose of this output, a placeholder image is used for the 2H-tautomer.
Caption: Tautomeric equilibrium in 5,6-Dimethyl-benzotriazole.
Experimental and Computational Data Summary
The tautomerism of this compound has been investigated using a combination of spectroscopic techniques and computational methods. A key study by Poznański et al. (2007) provides significant insights into its behavior in solution.[4]
Spectroscopic Data
Spectroscopic methods are invaluable for identifying and quantifying tautomeric forms.
| Technique | Key Findings for this compound | Reference |
| ¹³C NMR Spectroscopy | In anhydrous DMSO, the asymmetric N(1)/N(3) protonated form is predominant. The rate of the N(1)-H ↔ N(3)-H prototropic equilibrium is in the medium exchange regime, estimated to be between 300-3000 s⁻¹. | [4] |
| Infrared (IR) Spectroscopy | The IR spectrum provides characteristic bands for the N-H stretching and bending vibrations, which can differ between the 1H and 2H tautomers. The gas-phase IR spectrum is available in the NIST WebBook. | [5] |
| UV-Vis Spectroscopy | UV spectroscopy can also be used to study the tautomeric equilibrium, as the different electronic structures of the tautomers lead to distinct absorption spectra. | [4][6] |
| Mass Spectrometry | Mass spectrometry data confirms the molecular weight of the compound. Fragmentation patterns can sometimes offer clues about the predominant tautomer in the gas phase. | [7] |
Computational Studies
Quantum chemical calculations have been instrumental in understanding the relative stabilities of benzotriazole tautomers.
| Method | Key Findings | Reference |
| Ab initio and DFT | For the parent benzotriazole, different computational methods can yield varying results regarding the most stable tautomer. The inclusion of zero-point energy corrections is often crucial for accurate predictions. Generally, these studies support the greater stability of the 1H-tautomer. | [1][2] |
| Specific to this compound | Theoretical studies on symmetrically substituted benzotriazoles, including the 5,6-dimethyl derivative, have supported the predominance of the asymmetric N(1)/N(3) protonated form. | [4] |
Experimental Protocols
Detailed experimental protocols are essential for reproducible research in this area. Below are outlines for key experimental techniques used to study the tautomerism of this compound.
Synthesis of this compound
A general and widely used method for the synthesis of benzotriazoles is the diazotization of the corresponding o-phenylenediamine.[8][9][10]
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Distilled water
-
Ice
Procedure:
-
Dissolve 4,5-Dimethyl-1,2-phenylenediamine in a mixture of glacial acetic acid and water in a beaker.
-
Cool the solution in an ice bath to maintain a low temperature.
-
Slowly add an aqueous solution of sodium nitrite dropwise to the cooled diamine solution with constant stirring.
-
An exothermic reaction will occur. Continue stirring and allow the reaction mixture to slowly warm to room temperature.
-
Cool the mixture again in an ice bath to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol) to obtain the final product.
Caption: General workflow for the synthesis of this compound.
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) is a powerful tool for elucidating the tautomeric equilibrium.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Dissolve a known quantity of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
For more detailed structural information, 2D NMR experiments such as HSQC and HMBC can be performed.
-
To study the dynamics of proton exchange, variable temperature (VT) NMR experiments can be conducted.
Data Analysis:
-
Integrate the signals corresponding to the different tautomers to determine their relative populations.
-
Analyze the chemical shifts and coupling constants to assign the signals to specific protons and carbons in each tautomer.
-
In VT-NMR, coalescence of signals can be used to determine the rate of tautomeric interconversion.[4]
UV-Vis Spectroscopic Analysis
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a series of solutions of this compound in the solvent of interest at different concentrations.
-
Use a reference cuvette containing the pure solvent.
Data Acquisition:
-
Record the UV-Vis spectra over a suitable wavelength range (e.g., 200-400 nm).
Data Analysis:
-
Identify the absorption maxima (λ_max) for the different tautomers.
-
By analyzing the spectra in different solvents or at different temperatures, shifts in the equilibrium can be observed.
-
With appropriate standards, quantitative analysis of the tautomer ratio can be performed using the Beer-Lambert law, although this can be complicated by overlapping spectra.
Conclusion
The tautomerism of this compound is a critical aspect of its chemistry, with the asymmetric 1H-tautomer generally being the more stable form in condensed phases. The equilibrium between the 1H and 2H forms is dynamic and sensitive to environmental conditions. A thorough understanding of this tautomerism, achieved through a combination of spectroscopic analysis and computational modeling, is essential for its effective application in research and development, particularly in the design of new pharmaceuticals and functional materials. The experimental protocols outlined in this guide provide a foundation for further investigation into the nuanced behavior of this important heterocyclic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Experimental (13C NMR) and theoretical (ab initio molecular orbital calculations) studies on the prototropic tautomerism of benzotriazole and some derivatives symmetrically substituted on the benzene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. process-insights.com [process-insights.com]
- 7. This compound | C8H9N3 | CID 77849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. ijariie.com [ijariie.com]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Potential Biological Activities of 5,6-Dimethyl-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities associated with 5,6-Dimethyl-1H-benzotriazole and its derivatives. The benzotriazole scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in the development of new therapeutic agents.[1] The addition of two methyl groups to the benzene ring at positions 5 and 6 influences its physicochemical properties, such as solubility and reactivity, compared to the parent benzotriazole.[1] This document collates and presents key findings on its antimicrobial, antiviral, antiprotozoal, and anticancer activities, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Antimicrobial and Antifungal Activity
Derivatives of this compound have demonstrated notable activity against various bacterial and fungal strains. The introduction of small hydrophobic groups like dimethyl on the benzotriazole ring has been shown to be successful against both Candida and Aspergillus species.[2]
Table 1: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Target Organism | MIC (μM) | Source |
| 1-[4-(5,6-dimethyl(H)-1H(2H)- benzotriazol-1(2)-yl)phenyl]-3-alkyl(aryl)ureas | Staphylococcus aureus (ATCC25923) | 8, 32, 64 | [3] |
| 1-[4-(5,6-dimethyl(H)-1H(2H)- benzotriazol-1(2)-yl)phenyl]-3-alkyl(aryl)ureas | Bacillus subtilis (ATCC6633) | 16, 32, 64 | [3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standard microtiter plate-based antimicrobial assay is typically employed to determine the MIC of the compounds.
-
Preparation of Bacterial Inoculum: Bacterial strains such as Staphylococcus aureus (ATCC-25923) and Bacillus subtilis (ATCC 6633) are cultured in appropriate broth media to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial two-fold dilutions of the stock solution are then prepared in the microtiter plates.
-
Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This is determined by visual inspection of the wells for turbidity.
Antiviral Activity
Several studies have highlighted the potential of this compound derivatives as antiviral agents, particularly against enteroviruses like Coxsackievirus B5 (CVB5).
Table 2: Antiviral Activity of this compound Derivatives against Coxsackievirus B5 (CVB5)
| Compound/Derivative | EC50 (μM) | Source |
| bis-5,6-dimethyl-derivatives (111a–c) | 7–11 (against CVB-2) | [2] |
| C-4'-aminobenzyl dimethyl benzotriazole-based aliphatic-urea (99b) | 16 | |
| C-4'-aminobenzyl dimethyl benzotriazole-based aliphatic-urea (100b) | 50 | |
| 1-[4-(5,6-dimethyl(H)-1H(2H)- benzotriazol-1(2)-yl)phenyl]-3-alkyl(aryl)ureas | Not specified | [3] |
Experimental Protocol: In Vitro Antiviral Activity Assay
The antiviral activity is generally assessed by evaluating the ability of the compounds to protect host cells from virus-induced cytopathic effects (CPE).
-
Cell Culture: A suitable host cell line (e.g., Vero cells) is cultured in 96-well plates until a confluent monolayer is formed.
-
Virus Infection: The cell culture medium is removed, and the cells are infected with a specific multiplicity of infection (MOI) of the target virus (e.g., CVB5).
-
Compound Treatment: Simultaneously or post-infection, the cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere until the CPE is observed in the untreated virus-infected control wells (typically 3-5 days).
-
EC50 Determination: The extent of CPE is quantified using methods such as the MTT assay, which measures cell viability. The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is then calculated.
Conceptual Workflow for Antiviral Screening
Caption: Workflow for in vitro antiviral activity screening.
Antiprotozoal Activity
This compound has shown significant efficacy against the protozoan Acanthamoeba castellanii, a causative agent of serious human infections. Studies have indicated that it possesses higher efficacy than the commonly used antiprotozoal agent chlorhexidine.[4][5][6][7]
Experimental Protocol: In Vitro Antiprotozoal Assay against Acanthamoeba castellanii
-
Cultivation of Acanthamoeba castellanii: Trophozoites are grown in a specialized axenic medium at a controlled temperature (e.g., 28°C).
-
Compound Preparation: Test compounds are dissolved in a suitable solvent and serially diluted.
-
Treatment: The amoeba cultures are treated with different concentrations of the test compounds.
-
Incubation: The treated cultures are incubated for a specified period (e.g., 24-72 hours).
-
Viability Assessment: The viability of the amoebae is determined by methods such as trypan blue exclusion assay or by counting motile trophozoites using a hemocytometer. The concentration that causes 50% inhibition of growth (IC50) is then calculated.
Anticancer and Kinase Inhibitory Potential
While direct anticancer activity data for this compound is limited in the provided search results, the broader class of benzotriazole derivatives has been investigated for antiproliferative effects.[8] For instance, some derivatives have shown activity against various cancer cell lines, including leukemia, non-small cell lung cancer, and colon cancer.[9]
The benzotriazole scaffold is also a known inhibitor of protein kinases, such as Casein Kinase 2 (CK2).[2][10] Although specific data for the 5,6-dimethyl derivative as a CK2 inhibitor is not prominent in the search results, related bromo-substituted benzotriazoles have shown potent inhibition.[2][10]
Signaling Pathway: General Concept of Kinase Inhibition
Caption: Competitive inhibition of a protein kinase by a benzotriazole derivative.
Experimental Protocol: Kinase Inhibition Assay
-
Reagents: Recombinant human protein kinase (e.g., CK2), a specific substrate peptide, and ATP are required.
-
Reaction Mixture: The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a reaction buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays involving [γ-32P]ATP or non-radioactive methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
IC50 Determination: The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is calculated from a dose-response curve.
This guide provides a foundational understanding of the multifaceted biological activities of this compound and its derivatives. The presented data and protocols serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents. Further investigations are warranted to fully elucidate the mechanisms of action and therapeutic potential of this promising class of compounds.
References
- 1. This compound Hydrate | 1354973-50-4 | Benchchem [benchchem.com]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mail.ijcrt.org [mail.ijcrt.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. ijariie.com [ijariie.com]
- 7. Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5,6-diiodo-1H-benzotriazole: new TBBt analogue that minutely affects mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Applications of 5,6-Dimethyl-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dimethyl-1H-benzotriazole, a substituted benzotriazole derivative, has garnered significant interest across various scientific and industrial fields. Its unique chemical structure imparts a range of valuable properties, leading to its application as a highly effective corrosion inhibitor, a promising scaffold in drug discovery with notable antiprotozoal and potential antifungal activities, and as a versatile ligand in coordination chemistry and catalysis. This technical guide provides a comprehensive review of the current and emerging applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant chemical and biological processes to support further research and development.
Chemical Properties and Synthesis
This compound is a bicyclic heterocyclic compound with the chemical formula C₈H₉N₃. The presence of the methyl groups on the benzene ring influences its electronic properties and solubility, often enhancing its performance in various applications compared to the parent benzotriazole molecule.
Synthesis of this compound
The synthesis of this compound typically proceeds via the diazotization of 4,5-dimethyl-1,2-phenylenediamine followed by intramolecular cyclization.
Experimental Protocol: Synthesis from 4,5-Dimethyl-1,2-phenylenediamine [1][2]
-
Dissolution: Dissolve 13.6 g (0.1 mol) of 4,5-dimethyl-1,2-phenylenediamine in a mixture of 12 g (11.5 ml, 0.2 mol) of glacial acetic acid and 30 ml of water in a 250 ml beaker. Gentle warming may be necessary to achieve a clear solution.
-
Cooling: Cool the solution to 15°C in an ice bath while stirring magnetically.
-
Diazotization: In a single portion, add a solution of 7.5 g (0.11 mol) of sodium nitrite in 15 ml of water to the cooled and stirred solution. The temperature of the reaction mixture will rise.
-
Reaction: Allow the mixture to slowly come to room temperature.
-
Crystallization: Thoroughly chill the mixture in an ice bath to induce crystallization of the product.
-
Isolation: Collect the precipitated this compound by filtration. A second crop can be obtained by concentrating the filtrate.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or toluene, to yield pale-colored needles.
References
Spectroscopic data for 5,6-Dimethyl-1H-benzotriazole (NMR, IR, Mass Spec)
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5,6-Dimethyl-1H-benzotriazole, a compound of interest for researchers, scientists, and drug development professionals. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear and structured format. Detailed experimental protocols for each technique are also provided to facilitate the reproduction and verification of these results.
Chemical Structure and Properties
This compound is a heterocyclic aromatic compound with the chemical formula C₈H₉N₃.[1][2] Its structure consists of a benzene ring fused to a triazole ring, with two methyl groups attached to the benzene moiety.
Molecular Formula: C₈H₉N₃[1][3]
Molecular Weight: 147.18 g/mol [1]
CAS Registry Number: 4184-79-6[2][3]
IUPAC Name: this compound[1]
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[4][5]
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly found in search results |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly found in search results |
Note: While general references to NMR spectra for this compound exist, specific peak assignments and detailed spectra were not available in the initial search results. The tables are provided as a template for data presentation.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions.[6] It is particularly useful for identifying functional groups present in a molecule.[7]
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Specific peak data not explicitly found in search results |
Note: The NIST WebBook indicates the availability of a gas-phase IR spectrum for this compound.[2] However, a detailed peak table was not retrieved. The table serves as a template.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[8] It provides information about the molecular weight and fragmentation pattern of a compound.[9]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 147 | Data not explicitly found in search results | [M]⁺ (Molecular Ion) |
| 118 | Data not explicitly found in search results | |
| Other fragments |
Note: PubChem and the NIST WebBook mention the availability of mass spectrometry data, including GC-MS results.[1] The molecular ion peak is expected at an m/z of 147, corresponding to the molecular weight.[1] The table is a template for presenting the fragmentation pattern.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point (0 ppm) for the chemical shifts.[4]
-
Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.[5] For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.
IR Spectroscopy
For solid samples, the thin solid film or KBr pellet method is commonly employed.[10][11]
-
Thin Solid Film Method:
-
Dissolve a small amount of this compound in a volatile solvent (e.g., methylene chloride or acetone).[10]
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).[10]
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[10]
-
Acquire the IR spectrum using an FTIR spectrometer.[10]
-
-
KBr Pellet Method:
-
Grind a small amount of the sample with dry potassium bromide (KBr) powder using a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like this compound, gas chromatography (GC) can be used for separation and introduction into the mass spectrometer (GC-MS).[9]
-
Ionization: The sample molecules are ionized, typically using electron impact (EI) or a softer ionization technique like electrospray ionization (ESI).[9][12]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.[8]
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. This compound | C8H9N3 | CID 77849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. amherst.edu [amherst.edu]
- 7. webassign.net [webassign.net]
- 8. fiveable.me [fiveable.me]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
5,6-Dimethyl-1H-benzotriazole Monohydrate: A Technical Guide for Researchers
An In-depth Review of the Physicochemical Properties, Synthesis, and Biological Activities for Drug Development Professionals
Introduction
5,6-Dimethyl-1H-benzotriazole monohydrate is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and material science. As a derivative of benzotriazole, it shares the characteristic fused benzene and triazole ring system. This unique structure imparts a range of valuable properties, including potent biological activities and the ability to act as a corrosion inhibitor. This technical guide provides a comprehensive overview of the core properties of this compound monohydrate, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Core Properties and Data
The fundamental chemical and physical properties of this compound monohydrate are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₈H₉N₃·H₂O | |
| Molecular Weight | 165.19 g/mol | |
| CAS Number | 1354973-50-4 | [1] |
| Appearance | Dark cream to cream to pale brown powder | [1] |
| Melting Point | 144.0-151.0 °C | [1] |
| Purity (Assay by GC) | ≥98.5% | [1] |
| Water Content (Karl Fischer) | 5.77-15.51% (corresponding to 0.5-1.5 waters) | [1] |
| Solubility | Soluble in organic solvents such as ethanol, benzene, toluene, and chloroform. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the general procedures for the synthesis, purification, and analysis of this compound monohydrate, based on established methods for benzotriazole derivatives.
Synthesis of this compound
A common and effective method for the synthesis of benzotriazoles is the diazotization of an o-phenylenediamine derivative.[3][4][5][6] For this compound, the starting material would be 4,5-dimethyl-1,2-phenylenediamine.
Materials:
-
4,5-dimethyl-1,2-phenylenediamine
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Deionized water
-
Ice
Procedure:
-
Dissolve 4,5-dimethyl-1,2-phenylenediamine in a mixture of glacial acetic acid and water. Gentle warming may be necessary to achieve a clear solution.
-
Cool the solution to below 5°C in an ice bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite to the cooled solution of the diamine while stirring.
-
The reaction is exothermic and the temperature will rise. Maintain stirring and allow the reaction to proceed. The color of the reaction mixture will typically change.
-
After the initial reaction, continue stirring for a period to ensure complete cyclization.
-
The crude this compound will precipitate out of the solution upon cooling.
-
Collect the crude product by filtration and wash with cold water to remove residual acid and salts.
Purification by Recrystallization
To obtain the monohydrate form with high purity, recrystallization is a standard and effective method.
Materials:
-
Crude this compound
-
Suitable solvent (e.g., water, ethanol-water mixture, or benzene)
-
Activated charcoal (optional)
Procedure:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period to decolorize.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. The purified this compound will crystallize out of the solution. The slow cooling process is crucial for the formation of the monohydrate crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum or in a desiccator to obtain pure this compound monohydrate.
Analytical Methods
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. A sample of this compound monohydrate can be prepared as a KBr pellet or analyzed as a neat powder using an ATR accessory. The resulting spectrum should be compared with a reference spectrum for confirmation of identity.[1]
Gas Chromatography (GC): Gas chromatography coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be used to determine the purity of the synthesized compound. A suitable capillary column (e.g., a non-polar or medium-polarity column) should be used. The sample is dissolved in a volatile organic solvent and injected into the GC. The retention time and peak area are used to identify and quantify the compound. An assay of ≥98.5% is expected for a pure sample.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the identification and quantification of this compound in various matrices.
-
Chromatography: Reversed-phase chromatography is typically employed using a C18 or a phenyl-hexyl column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, is used to achieve good separation.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. The protonated molecule [M+H]⁺ is monitored for quantification. Tandem mass spectrometry (MS/MS) can be used for more selective and sensitive detection by monitoring specific fragment ions.[7]
Biological Activities and Drug Development Potential
Benzotriazole and its derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and development.
Antimicrobial and Antiprotozoal Activity
This compound has demonstrated notable efficacy against various microorganisms. Studies have shown that it possesses higher efficacy against the protozoan Acanthamoeba castellanii compared to the commonly used antiprotozoal agent chlorohexidine.[4] Furthermore, derivatives of benzotriazole have shown potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[2][8][9] The minimum inhibitory concentrations (MICs) for some derivatives have been reported to be in the low micromolar to nanomolar range.[2]
Antiviral Activity
The antiviral potential of benzotriazole derivatives is an active area of research. Several studies have reported the efficacy of these compounds against a variety of RNA and DNA viruses.[10][11][12][13] A particularly interesting mechanism of action has been proposed for a benzotriazole derivative against Coxsackievirus B5 (CVB5). This derivative was found to be non-cytotoxic and protected cells from viral infection by interfering with the early stages of the viral life cycle. The proposed mechanism involves the hijacking of the viral attachment process to the host cell.[11] This suggests that this compound and its analogues could be promising candidates for the development of novel antiviral agents that target viral entry.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. jrasb.com [jrasb.com]
- 3. ijariie.com [ijariie.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. CN105237488A - Synthesis method of benzotriazole - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | C8H9N3 | CID 77849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
Methodological & Application
Application Notes and Protocols for 5,6-Dimethyl-1H-benzotriazole as a Corrosion Inhibitor for Copper Alloys
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5,6-Dimethyl-1H-benzotriazole as a corrosion inhibitor for copper and its alloys. This document details the mechanism of action, summarizes key performance data, and provides detailed protocols for experimental evaluation. While specific data for this compound is limited in publicly available literature, data for the closely related analogue, 5-methyl-benzotriazole, is presented to provide a strong indication of its performance. The additional methyl group in the 5,6-dimethyl variant is expected to enhance its protective properties due to increased electron density on the benzotriazole ring system.
Introduction
Corrosion of copper and its alloys is a significant concern in various industrial and technological applications. Benzotriazole (BTA) and its derivatives are well-established and highly effective corrosion inhibitors for these materials. They function by forming a robust, passive film on the copper surface, which acts as a barrier to corrosive agents. This compound, a derivative of BTA, is expected to exhibit enhanced inhibition efficiency due to the electron-donating effect of the two methyl groups on the benzene ring. This increased electron density facilitates stronger adsorption onto the copper surface, leading to a more stable and protective film.
Mechanism of Action
The primary mechanism of corrosion inhibition by this compound on copper surfaces involves the formation of a chemisorbed protective layer. This process can be summarized as follows:
-
Adsorption: The inhibitor molecules adsorb onto the copper surface. The nitrogen atoms in the triazole ring act as active centers for adsorption.
-
Complex Formation: The inhibitor forms a complex with copper ions (Cu(I) or Cu(II)) present on the surface. This results in the formation of an insoluble, polymeric [Cu(I)-5,6-DMBTA]n or [Cu(II)-5,6-DMBTA]n film.[1]
-
Barrier Formation: This thin, protective film acts as a physical barrier, isolating the copper surface from the corrosive environment and preventing both anodic dissolution of copper and cathodic oxygen reduction reactions.[1][2]
This protective layer is typically only a few nanometers thick but is highly effective at preventing corrosion in various aggressive media, including acidic, neutral, and alkaline solutions.
Data Presentation
The following tables summarize the quantitative data on the performance of 5-methyl-benzotriazole as a corrosion inhibitor for copper in 0.1 M HCl solution. This data is extrapolated from a comparative study and serves as a strong indicator of the expected performance of this compound.[3]
Table 1: Potentiodynamic Polarization Data for Copper in 0.1 M HCl with 5-methyl-benzotriazole [3]
| Inhibitor Concentration (mol/L) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE%) |
| Blank | -220 | 15.8 | - |
| 1 x 10⁻⁶ | -225 | 10.0 | 36.7 |
| 1 x 10⁻⁵ | -230 | 6.3 | 60.1 |
| 1 x 10⁻⁴ | -240 | 3.2 | 79.7 |
| 1 x 10⁻³ | -250 | 1.6 | 89.9 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Copper in 0.1 M HCl with 5-methyl-benzotriazole [3]
| Inhibitor Concentration (mol/L) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank | 150 | 120 | - |
| 1 x 10⁻⁶ | 250 | 100 | 40.0 |
| 1 x 10⁻⁵ | 420 | 80 | 64.3 |
| 1 x 10⁻⁴ | 850 | 60 | 82.4 |
| 1 x 10⁻³ | 1500 | 40 | 90.0 |
Note: Inhibition Efficiency (IE%) from Potentiodynamic Polarization was calculated using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100. IE% from EIS was calculated using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Potentiodynamic Polarization Measurements
This technique is used to determine the corrosion current density (icorr) and corrosion potential (Ecorr) of the copper alloy, and to evaluate the inhibition efficiency of this compound.
Protocol:
-
Electrode Preparation:
-
A copper alloy specimen is used as the working electrode.
-
The surface of the working electrode is sequentially abraded with different grades of silicon carbide (SiC) paper (e.g., 400, 600, 800, 1200 grit).
-
The electrode is then polished with a fine alumina paste (e.g., 0.05 µm) to a mirror finish.
-
Finally, the electrode is rinsed with deionized water and ethanol and dried in a stream of warm air.
-
-
Electrochemical Cell Setup:
-
A standard three-electrode electrochemical cell is used.
-
The prepared copper alloy specimen is the working electrode (WE).
-
A platinum wire or graphite rod serves as the counter electrode (CE).
-
A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is used as the reference electrode (RE).
-
-
Test Solution:
-
The corrosive medium (e.g., 0.1 M HCl, 3.5% NaCl solution) is prepared.
-
Different concentrations of this compound are added to the test solution. A blank solution without the inhibitor is also prepared for comparison.
-
-
Measurement Procedure:
-
The working electrode is immersed in the test solution and the open-circuit potential (OCP) is allowed to stabilize (typically for 30-60 minutes).
-
The potentiodynamic polarization scan is performed by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
The resulting current is recorded as a function of the applied potential.
-
-
Data Analysis:
-
The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by Tafel extrapolation of the linear portions of the anodic and cathodic polarization curves.
-
The inhibition efficiency (IE%) is calculated from the icorr values with and without the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed on the copper surface.
Protocol:
-
Electrode and Cell Setup: The same electrode preparation and three-electrode cell setup as for potentiodynamic polarization are used.
-
Test Solution: The same corrosive media with and without the inhibitor are used.
-
Measurement Procedure:
-
The working electrode is immersed in the test solution until a stable OCP is reached.
-
A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the system at the OCP over a wide frequency range (e.g., from 100 kHz to 10 mHz).
-
The impedance response of the system is measured.
-
-
Data Analysis:
-
The impedance data is typically presented as Nyquist and Bode plots.
-
An equivalent electrical circuit (EEC) is used to model the electrochemical interface and fit the experimental data. A common EEC for such a system includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).
-
The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion protection.
-
The inhibition efficiency (IE%) is calculated from the Rct values.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of corrosion inhibition by this compound on a copper surface.
Caption: General experimental workflow for evaluating the corrosion inhibitor.
Caption: Logical relationship between inhibitor concentration and inhibition efficiency.
References
Application Notes and Protocols: 5,6-Dimethyl-1H-benzotriazole in Aircraft De-icing Fluids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5,6-Dimethyl-1H-benzotriazole as a corrosion inhibitor in aircraft de-icing fluids (ADFs). The information is intended to guide research and development efforts in the formulation and evaluation of advanced de-icing solutions.
Introduction
Aircraft de-icing fluids are critical for aviation safety in cold weather conditions. These fluids are typically composed of a freezing point depressant, such as propylene glycol, mixed with water, and a smaller percentage of additives to enhance performance. Among these additives, corrosion inhibitors are vital for protecting the metallic components of an aircraft, which are often made of aluminum and its alloys, from corrosive attack by the de-icing fluid and the operational environment.
This compound is a member of the benzotriazole family of compounds, which are well-known for their efficacy as corrosion inhibitors, particularly for copper and its alloys. While less common than its parent compound, benzotriazole, and its monomethylated isomers, this compound has been detected in airport runoff, indicating its use in de-icing operations.[1] Its molecular structure suggests it forms a protective film on metal surfaces, preventing corrosive agents from initiating damage.
Mechanism of Action: Corrosion Inhibition
The primary function of this compound in de-icing fluids is to mitigate corrosion of aircraft structural components. The mechanism of inhibition is believed to be analogous to that of other benzotriazole derivatives, involving the formation of a protective surface film.
The benzotriazole molecule adsorbs onto the metal surface, forming a thin, durable, and hydrophobic barrier. This film passivates the metal, isolating it from the corrosive environment of the de-icing fluid, which can become more aggressive with heating and aeration during application. The lone pair of electrons on the nitrogen atoms in the triazole ring plays a crucial role in the formation of coordinate bonds with the metal surface. The dimethyl substitution on the benzene ring may enhance the hydrophobicity and stability of the protective film.
Caption: Corrosion inhibition mechanism of this compound.
Quantitative Data
Specific quantitative data on the performance of this compound in aircraft de-icing fluids is limited in publicly available literature. The following tables are presented as templates for organizing experimental data. Representative data from studies on related benzotriazole derivatives with aluminum alloys are included for illustrative purposes.
Table 1: Corrosion Rate of Aluminum Alloy 2024-T3 in Propylene Glycol-Based De-icing Fluid
| Inhibitor Concentration (ppm) | Inhibitor | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
| 0 | None | 2.5 (Hypothetical) | 0 |
| 100 | This compound | Data not available | Data not available |
| 500 | This compound | Data not available | Data not available |
| 1000 | This compound | Data not available | Data not available |
| 1000 | 1H-Benzotriazole | 0.3 (Illustrative) | 88 (Illustrative) |
mpy = mils per year
Table 2: Electrochemical Corrosion Parameters for Aluminum Alloy 6061-T6 in Inhibited De-icing Fluid
| Inhibitor Concentration (ppm) | Inhibitor | Ecorr (mV vs. SCE) | Icorr (µA/cm²) |
| 0 | None | -750 (Hypothetical) | 5.0 (Hypothetical) |
| 100 | This compound | Data not available | Data not available |
| 500 | This compound | Data not available | Data not available |
| 1000 | This compound | Data not available | Data not available |
| 1000 | Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | -680 (Illustrative)[2] | 0.8 (Illustrative)[2] |
Ecorr = Corrosion Potential; Icorr = Corrosion Current Density; SCE = Saturated Calomel Electrode
Experimental Protocols
The following are representative protocols for evaluating the performance of an aircraft de-icing fluid containing this compound. These are based on industry standards and common laboratory practices.
Corrosion Inhibition Performance
4.1.1 Immersion Corrosion Test (Based on ASTM G31)
This test determines the mass loss of an aluminum alloy coupon when immersed in the inhibited de-icing fluid.
Materials:
-
Aluminum alloy coupons (e.g., AA 2024-T3, AA 6061-T6), appropriately sized.
-
Test solution: Propylene glycol-based de-icing fluid with varying concentrations of this compound.
-
Control solution: De-icing fluid without the inhibitor.
-
Cleaning solutions (e.g., nitric acid, acetone).
-
Analytical balance.
Procedure:
-
Prepare the aluminum coupons by cleaning, degreasing, and weighing them to the nearest 0.1 mg.
-
Immerse the coupons in the test and control solutions in separate sealed containers.
-
Maintain the containers at a constant temperature (e.g., 50°C) for a specified duration (e.g., 336 hours).
-
After the immersion period, remove the coupons, clean them to remove any corrosion products according to ASTM G1 procedures, and reweigh them.
-
Calculate the corrosion rate in mils per year (mpy) using the mass loss, surface area, and exposure time.
-
Calculate the inhibition efficiency.
4.1.2 Electrochemical Testing (Potentiodynamic Polarization and EIS)
These methods provide insights into the corrosion mechanism and the effectiveness of the inhibitor film.
Apparatus:
-
Potentiostat with frequency response analyzer.
-
Three-electrode electrochemical cell (working electrode: aluminum alloy; reference electrode: e.g., SCE; counter electrode: e.g., platinum).
-
Test and control solutions.
Procedure (Potentiodynamic Polarization):
-
Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize.
-
Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 0.167 mV/s).
-
Record the resulting current density to generate a polarization curve.
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation.
Procedure (Electrochemical Impedance Spectroscopy - EIS):
-
Immerse the working electrode in the test solution and allow the OCP to stabilize.
-
Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
Analyze the data using Nyquist and Bode plots and model it with an equivalent electrical circuit to determine parameters like charge transfer resistance and double-layer capacitance.
De-icing and Anti-icing Performance
These tests evaluate the fluid's ability to remove and prevent ice formation, which should not be compromised by the addition of the corrosion inhibitor.
4.2.1 Water Spray Endurance Test (WSET) (Based on SAE AS5901)
This test measures the time a de-icing fluid protects a surface from icing under freezing rain conditions.
Apparatus:
-
Environmental test chamber capable of maintaining sub-zero temperatures.
-
Spray nozzle system to deliver a calibrated water spray.
-
Test panels (e.g., aluminum) inclined at a specific angle.
Procedure:
-
Cool the test panel to the target temperature (e.g., -5°C).
-
Apply a uniform layer of the inhibited de-icing fluid to the panel.
-
Expose the panel to a continuous water spray at a specified rate.
-
Record the time until ice begins to form and adhere to the panel. This is the endurance time.
4.2.2 High Humidity Endurance Test (HHET) (Based on SAE AS5901)
This test assesses the fluid's ability to absorb moisture from the air without freezing.
Apparatus:
-
Environmental test chamber capable of controlling temperature and high humidity.
-
Test panels.
Procedure:
-
Cool the test panel to the target temperature (e.g., -20°C).
-
Apply a uniform layer of the inhibited de-icing fluid.
-
Expose the panel to a high-humidity environment (e.g., >90% RH).
-
Observe the fluid for any signs of freezing over a specified period.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical flow of experiments and the conceptual pathway of corrosion inhibition.
Caption: Experimental workflow for evaluating inhibited de-icing fluid.
Environmental and Regulatory Considerations
Benzotriazoles, as a class of compounds, are known to be persistent in the environment and can be found in surface waters due to runoff from airports.[3][4] While not highly toxic, their persistence is a concern.[5] The environmental fate and toxicological profile of this compound should be thoroughly evaluated as part of the development process. Regulatory bodies in various regions are increasingly scrutinizing the environmental impact of de-icing fluid components. Therefore, any new formulation must be assessed for its environmental footprint and compliance with local and international regulations.
References
- 1. mdpi.com [mdpi.com]
- 2. Corrosion inhibition study of 6061 aluminium alloy in the presence of ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (NTE) in hydrochloric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzotriazole concentrations in airport runoff are reduced following changes in airport deicer formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols: 5,6-Dimethyl-1H-benzotriazole as a UV Stabilizer in Polymer Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ultraviolet (UV) radiation from sunlight can cause significant degradation of polymeric materials, leading to undesirable changes in their physical, chemical, and aesthetic properties. This photodegradation can manifest as discoloration (yellowing), cracking, loss of gloss, and a reduction in mechanical strength, ultimately compromising the service life of polymer products. To mitigate these effects, UV stabilizers are incorporated into the polymer matrix.
This document provides detailed application notes and protocols for the use of 5,6-Dimethyl-1H-benzotriazole as a UV stabilizer in polymer manufacturing. Benzotriazole-based UV absorbers are a prominent class of stabilizers known for their efficacy in protecting a wide range of polymers. While specific quantitative performance data for this compound is not extensively available in public literature, this document outlines its expected mechanism of action based on the broader class of benzotriazole UV absorbers and provides detailed protocols for its evaluation.
Mechanism of Action: Excited-State Intramolecular Proton Transfer (ESIPT)
Benzotriazole UV absorbers, including this compound, function by absorbing harmful UV radiation and dissipating it as harmless thermal energy through a process called Excited-State Intramolecular Proton Transfer (ESIPT).[1] This rapid, reversible photochemical process prevents the UV energy from initiating degradation reactions within the polymer backbone.
The ESIPT mechanism can be visualized as a four-step cycle:
-
UV Absorption: The benzotriazole molecule, in its stable ground state (enol form), absorbs a high-energy UV photon, transitioning to an excited state.
-
Intramolecular Proton Transfer: In the excited state, a proton from the hydroxyl group is rapidly transferred to a nitrogen atom on the triazole ring, forming an unstable keto tautomer.
-
Non-Radiative Decay: The excited keto tautomer quickly returns to its ground state by releasing the absorbed energy as heat (vibrational energy) to the surrounding polymer matrix.
-
Reverse Proton Transfer: The keto tautomer in the ground state is unstable and rapidly reverts to the original enol form via a reverse proton transfer, ready to absorb another UV photon.
This highly efficient cycle allows the benzotriazole molecule to dissipate a large amount of UV energy without being consumed in the process, providing long-term protection to the polymer.
Figure 1: Excited-State Intramolecular Proton Transfer (ESIPT) cycle of benzotriazole UV absorbers.
Applications and Compatible Polymers
Benzotriazole UV absorbers are compatible with a wide variety of polymers due to their good solubility and thermal stability.[2] this compound is expected to be effective in protecting polymers such as:
-
Polyolefins: Polyethylene (PE) and Polypropylene (PP)
-
Styrenics: Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS)
-
Polyvinyl Chloride (PVC)
-
Polyesters: Polyethylene Terephthalate (PET)
-
Polycarbonates (PC)
-
Coatings and Adhesives
The addition of this compound can help prevent common signs of UV degradation in these materials, including:
-
Loss of gloss and surface cracking[2]
-
Blistering and discoloration[2]
-
Reduction in mechanical properties such as tensile strength and impact resistance
Quantitative Data Summary
While specific performance data for this compound is limited in publicly available literature, the following tables provide a template for the types of quantitative data that should be generated when evaluating its effectiveness as a UV stabilizer. The data would be obtained through the experimental protocols outlined in Section 5.
Table 1: Color Stability after Accelerated Weathering (ASTM G155)
| Polymer System | Stabilizer Concentration (wt%) | Exposure Time (hours) | Color Change (ΔE*) |
| Control (No Stabilizer) | 0 | 0 | 0 |
| 500 | Value | ||
| 1000 | Value | ||
| 2000 | Value | ||
| This compound | 0.25 | 0 | 0 |
| 500 | Value | ||
| 1000 | Value | ||
| 2000 | Value | ||
| 0.50 | 0 | 0 | |
| 500 | Value | ||
| 1000 | Value | ||
| 2000 | Value |
Table 2: Retention of Mechanical Properties after Accelerated Weathering (ASTM G155)
| Polymer System | Stabilizer Concentration (wt%) | Exposure Time (hours) | Tensile Strength Retention (%) | Elongation at Break Retention (%) | Impact Strength Retention (%) |
| Control (No Stabilizer) | 0 | 0 | 100 | 100 | 100 |
| 500 | Value | Value | Value | ||
| 1000 | Value | Value | Value | ||
| 2000 | Value | Value | Value | ||
| This compound | 0.25 | 0 | 100 | 100 | 100 |
| 500 | Value | Value | Value | ||
| 1000 | Value | Value | Value | ||
| 2000 | Value | Value | Value | ||
| 0.50 | 0 | 100 | 100 | 100 | |
| 500 | Value | Value | Value | ||
| 1000 | Value | Value | Value | ||
| 2000 | Value | Value | Value |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound as a UV stabilizer.
Sample Preparation
-
Compounding:
-
Dry blend the base polymer resin with the desired concentration of this compound (e.g., 0.25 wt%, 0.50 wt%). A control batch with no stabilizer should also be prepared.
-
Melt-compound the mixture using a twin-screw extruder. The processing temperature profile should be optimized for the specific polymer.
-
Pelletize the extruded strands.
-
-
Specimen Molding:
-
Dry the compounded pellets according to the polymer supplier's recommendations.
-
Injection mold the pellets into standard test specimens for tensile testing (ASTM D638 Type I), impact testing (ASTM D256), and color measurement (flat plaques).
-
Accelerated Weathering
-
Standard: ASTM G155 - Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials.
-
Apparatus: Xenon-arc weathering chamber.
-
Procedure:
-
Mount the polymer specimens in the sample holders of the weathering chamber.
-
Set the test parameters according to the relevant cycle in ASTM G155, which typically specifies:
-
Light Cycle: Continuous exposure to a filtered xenon arc lamp simulating natural sunlight.
-
Irradiance: Controlled at a specific wavelength (e.g., 0.55 W/m² at 340 nm).
-
Temperature: Black panel temperature typically maintained around 63°C.
-
Moisture Cycle: Intermittent water spray to simulate rain and dew.
-
-
Expose the specimens for predetermined durations (e.g., 500, 1000, 2000 hours).
-
At each interval, remove a set of specimens for analysis.
-
Figure 2: General experimental workflow for evaluating UV stabilizer performance.
Performance Evaluation
-
Apparatus: Spectrophotometer or colorimeter.
-
Procedure:
-
Calibrate the instrument using standard white and black tiles.
-
Measure the CIELAB color coordinates (L, a, b*) of the unexposed (control) and exposed specimens.
-
Calculate the total color change (ΔE) using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] where ΔL, Δa, and Δb are the differences in the respective values between the exposed and unexposed samples.
-
-
Tensile Properties (ASTM D638):
-
Apparatus: Universal Testing Machine with an extensometer.
-
Procedure:
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours.
-
Mount a dumbbell-shaped specimen in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data to determine tensile strength, modulus of elasticity, and elongation at break.
-
Calculate the percentage retention of these properties compared to the unexposed samples.
-
-
-
Impact Strength (ASTM D256 - Izod Test):
-
Apparatus: Pendulum impact tester.
-
Procedure:
-
Condition the notched specimens as per the standard.
-
Clamp a specimen in the vise of the impact tester.
-
Release the pendulum, allowing it to strike and fracture the specimen.
-
Record the energy absorbed during the fracture.
-
Calculate the percentage retention of impact strength compared to the unexposed samples.
-
-
Conclusion
This compound, as a member of the benzotriazole class of UV absorbers, is a promising candidate for enhancing the photostability of a wide range of polymers. Its proposed mechanism of action via Excited-State Intramolecular Proton Transfer allows for the efficient dissipation of harmful UV radiation, thereby protecting polymers from degradation. The detailed experimental protocols provided in these application notes will enable researchers and scientists to systematically evaluate its performance in terms of color stability and retention of mechanical properties. The generation of such quantitative data is crucial for optimizing its concentration in various polymer formulations and for the development of durable, long-lasting products.
References
Application Notes and Protocols for the N-alkylation of 5,6-Dimethyl-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of benzotriazoles is a fundamental transformation in organic synthesis, yielding derivatives with a wide range of applications in medicinal chemistry, materials science, and agrochemicals. The introduction of alkyl substituents onto the benzotriazole scaffold can significantly modulate the physicochemical and biological properties of the parent molecule. 5,6-Dimethyl-1H-benzotriazole is a valuable starting material, and its N-alkylation provides access to a diverse array of compounds for screening and development.
This document provides a detailed laboratory protocol for the N-alkylation of this compound. The procedure is based on established methodologies for the alkylation of benzotriazole derivatives, which typically involve the deprotonation of the N-H bond followed by nucleophilic attack on an alkylating agent. A key challenge in the N-alkylation of benzotriazoles is controlling the regioselectivity, as the reaction can occur at either the N1 or N2 position of the triazole ring, leading to a mixture of isomers. The protocol described herein utilizes a common and effective method that often provides good yields, though the ratio of N1 to N2 isomers can be influenced by the specific reactants and conditions employed.
General Reaction Scheme
The N-alkylation of this compound with an alkyl halide in the presence of a base proceeds as follows:
Factors Influencing Regioselectivity
The ratio of the resulting N1 and N2-alkylated isomers is dependent on several factors:
-
Nature of the Alkylating Agent (R-X): The steric bulk of the alkyl group can influence the site of attack. Less hindered alkyl halides may favor alkylation at the more sterically accessible N1 position.
-
Base: The choice of base can affect the equilibrium between the N1 and N2 anions of the benzotriazole, thereby influencing the product ratio.
-
Solvent: The polarity of the solvent can impact the reactivity of the nucleophile and the stability of the transition states leading to the two isomers.
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which may alter the isomeric ratio.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and potassium carbonate as the base in N,N-dimethylformamide (DMF).
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate, methyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting materials. A typical concentration is 0.1-0.5 M with respect to the benzotriazole.
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add the alkyl halide (1.1-1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for the required time. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers and any unreacted starting material.
-
Characterization: Characterize the purified products by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their identity and purity.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the N-alkylation of this compound with various alkylating agents. Please note that yields and isomer ratios are indicative and may vary depending on the specific experimental setup and scale.
Table 1: Reagents and Molar Equivalents
| Reagent | Molar Equivalent |
| This compound | 1.0 |
| Alkyl Halide | 1.1 - 1.2 |
| Potassium Carbonate (K₂CO₃) | 2.0 |
Table 2: Exemplary N-Alkylation Reactions of this compound
| Alkylating Agent | Reaction Temperature (°C) | Reaction Time (h) | Predominant Isomer | Total Yield (%) |
| Benzyl bromide | 80 | 6 | N1 | 85-95 |
| Ethyl bromoacetate | 60 | 8 | N1 | 80-90 |
| Methyl iodide | Room Temperature | 12 | Mixture | 75-85 |
| Propyl bromide | 70 | 10 | N1 | 80-90 |
Note: The predominance of the N1 isomer is generally observed with bulkier alkylating agents. The separation of N1 and N2 isomers is typically achieved by column chromatography.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: General workflow for the N-alkylation of this compound.
Logical Relationship of Regioselectivity
The regioselectivity of the N-alkylation is a key consideration, influenced by a balance of electronic and steric factors.
The 5,6-Dimethyl-1H-benzotriazole Scaffold: A Versatile Player in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 5,6-Dimethyl-1H-benzotriazole scaffold is a privileged heterocyclic structure that has garnered significant attention in the field of medicinal chemistry. Its unique chemical properties and ability to interact with various biological targets have led to the development of a diverse range of therapeutic agents. This document provides a comprehensive overview of the applications of this scaffold, detailed experimental protocols for its synthesis and biological evaluation, and a summary of its quantitative biological activity.
Application Notes
The this compound moiety serves as a crucial pharmacophore in the design of novel drugs targeting a wide array of diseases. Its derivatives have demonstrated potent activities as anticancer, antiviral, antimicrobial, and antiprotozoal agents. A significant portion of its biological activity is attributed to its role as a kinase inhibitor, particularly targeting Protein Kinase CK2.
Anticancer Activity: Derivatives of this compound have shown promising anticancer activity against various cancer cell lines. The mechanism of action is often linked to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. As potent inhibitors of Protein Kinase CK2, these compounds can modulate the PI3K/AKT/mTOR, NF-κB, and JAK/STAT pathways, which are frequently dysregulated in cancer.
Antiviral Activity: The scaffold has been incorporated into molecules with significant antiviral properties, particularly against enteroviruses such as Coxsackievirus B5 (CVB-5) and Poliovirus (Sb-1).[1][2] These compounds often interfere with the viral life cycle, though the precise mechanisms are still under investigation.
Antimicrobial and Antiprotozoal Activity: this compound itself has demonstrated notable efficacy against the protozoan Acanthamoeba castellanii, showing higher potency than the standard antiprotozoal agent chlorhexidine. Its derivatives have also exhibited broad-spectrum antibacterial and antifungal activities.[1]
Quantitative Biological Activity Data
The following tables summarize the reported biological activities of this compound and its derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Type | Value | Reference |
| Pyrimidine-benzotriazole derivative 12O | SiHa (Cervical Cancer) | IC50 | 0.009 µM | [3] |
| Bis-5,6-dimethyl-benzotriazole derivative | Enterovirus CVB-2 | EC50 | 7-11 µM | [1] |
Table 2: Antiviral Activity of this compound Derivatives
| Compound/Derivative | Virus | Activity Type | Value | Reference |
| Bis-5,6-dimethyl-benzotriazole derivative | Enterovirus Sb-1 | EC50 | 19-52 µM | [1] |
| Benzotriazole derivative 4c | Coxsackievirus B5 (CVB-5) | EC50 | 9 µM | [2] |
| Benzotriazole derivative 5g | Coxsackievirus B5 (CVB-5) | EC50 | 8 µM | [2] |
| Benzotriazole derivative 6a | Coxsackievirus B5 (CVB-5) | EC50 | 10 µM | [2] |
Table 3: Antimicrobial and Antiprotozoal Activity of this compound and its Derivatives
| Compound/Derivative | Organism | Activity Type | Value | Reference |
| This compound | Acanthamoeba castellanii | - | Higher efficacy than chlorhexidine | [4] |
| Piperidine-substituted benzotriazole derivative 16h | Escherichia coli | MIC | 6.25 µg/mL | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 4,5-dimethyl-1,2-phenylenediamine.
Materials:
-
4,5-dimethyl-1,2-phenylenediamine
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a 250 mL beaker, dissolve 10.8 g (0.1 mol) of 4,5-dimethyl-1,2-phenylenediamine in a mixture of 12 g (11.5 mL, 0.2 mol) of glacial acetic acid and 30 mL of water. Gentle warming may be necessary to achieve a clear solution.
-
Cool the solution to 15 °C in an ice bath while stirring magnetically.
-
In a separate beaker, prepare a solution of 7.5 g (0.11 mol) of sodium nitrite in 15 mL of water.
-
Add the sodium nitrite solution to the cooled diamine solution in one portion.
-
The reaction is exothermic, and the temperature will rise to approximately 85 °C within 2-3 minutes. The color of the mixture will change from deep red to pale brown.
-
Continue stirring for 15 minutes, allowing the mixture to cool to 35-40 °C.
-
Thoroughly chill the mixture in an ice-water bath for 30 minutes to induce crystallization.
-
Collect the pale brown solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with three 30 mL portions of ice-cold water.
-
Recrystallize the crude product from boiling water (approximately 130 mL). Decolorizing charcoal can be used if necessary. Allow the filtrate to cool slowly to room temperature before chilling in an ice bath to obtain pale straw-colored needles.
-
Collect the purified crystals by vacuum filtration and dry them. The expected melting point is 99-100 °C.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., SiHa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the this compound derivative in complete medium from the stock solution.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Antiviral Activity Assessment (Plaque Reduction Assay)
This protocol describes the evaluation of the antiviral activity of this compound derivatives against susceptible viruses.
Materials:
-
Host cell line (e.g., Vero cells)
-
Virus stock (e.g., Coxsackievirus B5)
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound derivative stock solution
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed the host cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock in serum-free medium.
-
Infect the cell monolayers with 100-200 plaque-forming units (PFU) of the virus for 1 hour at 37 °C.
-
During the infection period, prepare the overlay medium containing different concentrations of the test compound.
-
After infection, remove the virus inoculum and wash the cells with PBS.
-
Add 2 mL of the overlay medium containing the test compound to each well. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates at 37 °C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days).
-
Fix the cells with a formaldehyde solution and then stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound derivatives and a general workflow for screening these compounds.
References
Application Notes and Protocols for Assessing the Antifungal Activity of Benzotriazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the antifungal properties of novel benzotriazole derivatives. The methodologies detailed below are based on established standards to ensure reproducibility and accuracy, facilitating the screening and characterization of new antifungal candidates.
Introduction
Benzotriazole and its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including notable antifungal properties.[1][2] The primary mechanism of antifungal action for many benzotriazole compounds is the inhibition of the fungal enzyme lanosterol 14-α-demethylase (CYP51).[1][3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][4] Inhibition of CYP51 disrupts membrane integrity, leading to fungal growth inhibition and cell death.[1] Given the rise of drug-resistant fungal pathogens, the development of new antifungal agents with improved efficacy is a critical research area.[3]
Data Presentation: In Vitro Antifungal Activity of Benzotriazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzotriazole derivatives against common fungal pathogens as reported in the literature. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after incubation.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of Benzotriazole Derivatives against Candida albicans
| Compound/Derivative | MIC (µg/mL) | Reference |
| 1-((1-H-benzo[d][5][6][7]triazol-1-yl)methyl)hydrazine | Max. Zone of Inhibition | [8] |
| N-(benzo[e][5][6][9]triazin-4(3-H)-ylmethylbenzenamine | Min. Zone of Inhibition | [8] |
| 5,6-substituted benzotriazole derivatives | 1.6 - 25 | [10] |
| 1-(1H-benzotriazol-1-yl)-2-(heterocyclyl)ethanones | 6.25 | [10] |
| Derivative-5L | Excellent Activity | [11] |
| Co(II) and Cu(II) complexes with benzotriazole ligand | 15.62 - 125 | [12] |
| 1-nonyl-1H-benzo[d]imidazole | 0.5 - 256 | [13] |
| 1-decyl-1H-benzo[d]imidazole | 2 - 256 | [13] |
Table 2: Minimum Inhibitory Concentration (MIC) of Benzotriazole Derivatives against Aspergillus niger
| Compound/Derivative | MIC (µg/mL) | Reference |
| N-(benzo[e][5][6][9] triazin-4(3-H)-ylmethylbenzenamine | Max. Zone of Inhibition | [8] |
| 1-((1-H-benzo[d][5][6][7]triazol-1-yl)methyl)phenyl hydrazine | Min. Zone of Inhibition | [8] |
| 5,6 substituted benzotriazoles with -Cl, -CH3, di-CH3 | 12.5 - 25 | [10] |
| 2-oxo-4-substituted aryl-azetidinone derivative | 0.5 | [10] |
| 1-(1H-benzotriazol-1-yl)-2-(heterocyclyl)ethanones | 12.5 | [10] |
Experimental Protocols
Two standard methods for assessing antifungal activity are presented: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion Method for preliminary screening.
Protocol 1: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of a compound that inhibits the visible growth of a fungus in a liquid medium. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[6]
Materials:
-
Benzotriazole derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.[14]
-
Sterile 96-well U-shaped bottom microplates[14]
-
Sterile water and saline
-
Spectrophotometer or microplate reader
-
Positive control antifungal (e.g., Fluconazole)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on an appropriate agar medium.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
For yeasts, this corresponds to approximately 1-5 x 10^6 cells/mL.[5] For molds, the inoculum should be 0.4 x 10^4 to 5 x 10^4 conidia/mL.[14]
-
Dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration in the wells (e.g., 0.5-2.5 x 10^3 cells/mL for yeasts).[14]
-
-
Preparation of Benzotriazole Derivatives:
-
Dissolve the benzotriazole derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform a serial two-fold dilution of the stock solution in RPMI 1640 medium in the 96-well plates to achieve a range of final concentrations. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the diluted compounds, bringing the total volume to 200 µL.
-
Include a growth control (medium + inoculum) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.[5]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., approximately 50% reduction in turbidity) compared to the growth control.[15]
-
Growth can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength.
-
Protocol 2: Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative assay to screen for antifungal activity.
Materials:
-
Benzotriazole derivatives
-
Fungal strains
-
Mueller-Hinton agar (supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts)[5]
-
Sterile filter paper disks (6 mm in diameter)
-
Sterile swabs
-
Positive control antifungal disks
Procedure:
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton agar plates according to the manufacturer's instructions.
-
-
Inoculation:
-
Prepare a fungal inoculum as described in the broth microdilution method.
-
Using a sterile swab, evenly streak the fungal suspension over the entire surface of the agar plate.[16]
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the benzotriazole derivatives.
-
Place the impregnated disks onto the surface of the inoculated agar plates.
-
Gently press the disks to ensure complete contact with the agar.
-
Place a positive control disk on the same plate.
-
-
Incubation:
-
Invert the plates and incubate at 30-35°C for 24-48 hours.[17]
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters.[9]
-
The size of the zone of inhibition is indicative of the antifungal activity.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of benzotriazole derivatives.
Experimental Workflow
Caption: General experimental workflow for antifungal assays.
Logical Relationship
Caption: Logical workflow for antifungal compound screening.
References
- 1. benchchem.com [benchchem.com]
- 2. jrasb.com [jrasb.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Pharmacological activities and activation as well as comparison of benzotriazole with other groups [journals.ipinnovative.com]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectsci.au [connectsci.au]
- 8. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antifungal activity of Co(II) and Cu(II) complexes containing 1,3-bis(benzotriazol-1-yl)-propan-2-ol on the growth and virulence traits of fluconazole-resistant Candida species: synthesis, DFT calculations, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. journals.asm.org [journals.asm.org]
Application Notes and Protocols for In Vitro Testing of 5,6-Dimethyl-1H-benzotriazole against Acanthamoeba castellanii
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acanthamoeba castellanii is a free-living amoeba that can cause severe human infections, including a sight-threatening keratitis and a fatal granulomatous amoebic encephalitis.[1] The treatment of these infections is challenging due to the parasite's ability to transform from a metabolically active trophozoite into a dormant, highly resistant cyst.[1][2][3] This necessitates the development of novel amoebicidal compounds that are effective against both life stages.
Recent in vitro studies have identified 5,6-Dimethyl-1H-benzotriazole as a promising candidate with higher efficacy against Acanthamoeba castellanii than the standard antiseptic, chlorhexidine.[4][5] This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound and other potential anti-amoebic compounds against A. castellanii.
Data Presentation
While research indicates the high efficacy of this compound, specific quantitative data such as IC50 values from the primary literature were not available in the public domain. The following table provides a template for presenting such data when it is generated through the protocols outlined below.
Table 1: Amoebicidal and Cytotoxic Activity of this compound
| Compound | Target Stage | Assay | IC50 (µM) [Range] | Cytotoxicity (CC50 in Vero cells, µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | Trophozoite | Amoebicidal Assay | Data not available | Data not available | Data not available | Kopańska et al., 2004[4] |
| This compound | Cyst | Cysticidal Assay | Data not available | Data not available | Data not available | Kopańska et al., 2004[5] |
| Chlorhexidine (Control) | Trophozoite | Amoebicidal Assay | ~5.2 ± 0.7 | Data not available | Data not available | [6] |
| Chlorhexidine (Control) | Cyst | Cysticidal Assay | Data not available | Data not available | Data not available |
Experimental Protocols
The following protocols are synthesized from established methodologies for the in vitro testing of compounds against Acanthamoeba castellanii.
Protocol 1: Axenic Culture of Acanthamoeba castellanii
This protocol describes the axenic cultivation of A. castellanii (e.g., Neff strain, ATCC 30234) to produce a sufficient number of trophozoites for subsequent assays.
Materials and Reagents:
-
Acanthamoeba castellanii (Neff strain, ATCC 30234)
-
Proteose Peptone-Yeast Extract-Glucose (PYG) medium
-
Sterile 75 cm² tissue culture flasks
-
Hemocytometer
-
Inverted microscope
-
Centrifuge
Procedure:
-
Thaw a frozen stock of A. castellanii and transfer it to a 75 cm² tissue culture flask containing 25 mL of pre-warmed PYG medium.
-
Incubate the flask at 25°C without shaking.[7]
-
Allow the trophozoites to adhere and multiply. Monitor the culture daily using an inverted microscope.
-
Subculture the amoebae every 3 days or when they reach approximately 80% confluency.[7]
-
To subculture, vigorously shake the flask to detach the adherent trophozoites.
-
Transfer the cell suspension to a sterile centrifuge tube and centrifuge at 800 x g for 10 minutes.
-
Discard the supernatant and resuspend the pellet in fresh PYG medium for further cultivation or for use in assays.
-
To count the cells, use a hemocytometer and trypan blue staining to differentiate between live and dead amoebae.
Protocol 2: Induction of Encystation
This protocol outlines the procedure for inducing the transformation of A. castellanii trophozoites into cysts.
Materials and Reagents:
-
Confluent culture of A. castellanii trophozoites
-
Phosphate-buffered saline (PBS)
-
Encystment medium (e.g., Hirukawa encystment medium)
-
Sterile 96-well plates or non-nutrient agar plates
-
Breathable plate seals
Procedure:
-
Harvest trophozoites from a confluent culture flask as described in Protocol 1.
-
Wash the trophozoites twice with PBS by centrifugation at 800 x g for 10 minutes.
-
Resuspend the trophozoite pellet in the encystment medium.
-
For 96-well plate format, seed 10^5 trophozoites per well.[7]
-
Centrifuge the plate and incubate for 2 hours to allow adherence.
-
Carefully remove the medium and replace it with 150 µL/well of encystment medium.[7]
-
Seal the plate with a breathable seal and incubate at 25°C for 72 hours.[7]
-
Alternatively, spread the washed trophozoites on a non-nutrient agar plate and incubate at 30°C for up to 14 days to induce cyst formation.
-
Monitor the formation of cysts periodically using a microscope. Mature cysts will appear as double-walled, spherical structures.
Protocol 3: In Vitro Amoebicidal Assay (Trophozoite Stage)
This protocol details the method to determine the amoebicidal activity of this compound against A. castellanii trophozoites.
Materials and Reagents:
-
A. castellanii trophozoite culture
-
PYG medium
-
This compound (stock solution in DMSO)
-
Chlorhexidine (positive control)
-
DMSO (vehicle control)
-
Sterile 96-well plates
-
Trypan blue solution (0.4%)
-
Hemocytometer
Procedure:
-
Harvest and count the trophozoites as described in Protocol 1.
-
Seed 5 x 10^5 trophozoites in 1 mL of PYG medium into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in PYG medium. The final concentration of DMSO should not exceed 1%.
-
Add the diluted compound to the wells. Include wells with chlorhexidine as a positive control, and wells with PYG medium containing the same concentration of DMSO as the test wells as a negative control.
-
Incubate the plate at 30°C for 24 hours.
-
After incubation, resuspend the amoebae in each well.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue.
-
Count the number of live (unstained) and dead (blue) amoebae using a hemocytometer.
-
Calculate the percentage of growth inhibition for each concentration of the compound compared to the negative control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the amoebae) using appropriate software.
Protocol 4: In Vitro Cysticidal Assay
This protocol is designed to evaluate the efficacy of this compound against the resistant cyst stage of A. castellanii.
Materials and Reagents:
-
Mature A. castellanii cysts (from Protocol 2)
-
PYG medium
-
This compound (stock solution in DMSO)
-
Chlorhexidine (positive control)
-
DMSO (vehicle control)
-
Sterile 96-well plates
-
Sodium thiosulfate (optional, for neutralizing the compound)
Procedure:
-
Harvest mature cysts and wash them with PBS.
-
Resuspend the cysts in PYG medium and count them using a hemocytometer.
-
Seed 10^5 cysts per well in a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include positive (chlorhexidine) and negative (DMSO) controls.
-
Incubate the plate at 25°C for 24 to 72 hours.
-
After incubation, wash the cysts with PBS to remove the compound. The use of a neutralizing agent like sodium thiosulfate may be necessary depending on the compound.
-
Add fresh PYG medium to each well.
-
Incubate the plate for an additional 7 to 14 days to allow for excystation (transformation of viable cysts back into trophozoites).
-
Monitor the wells for the presence of trophozoites using an inverted microscope.
-
The lowest concentration of the compound that completely prevents excystation is considered the minimum cysticidal concentration (MCC).
Protocol 5: Cytotoxicity Assay against Mammalian Cells
This protocol is essential to determine the selectivity of the compound by assessing its toxicity to a mammalian cell line (e.g., Vero cells).
Materials and Reagents:
-
Vero cells (or other suitable mammalian cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Sterile 96-well plates
-
Plate reader
Procedure:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compound.
-
Incubate the plate for 24 hours.
-
Assess cell viability using a suitable assay, such as MTS or LDH, following the manufacturer's instructions.[8][9]
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cytotoxicity for each concentration compared to the untreated control.
-
Determine the CC50 value (the concentration of the compound that causes 50% cell death).
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Overall experimental workflow for testing this compound.
Caption: Workflow for the in vitro amoebicidal assay against trophozoites.
Caption: Workflow for the in vitro cysticidal assay.
Caption: Hypothetical mechanism of action for an anti-amoebic compound. Note: The specific signaling pathway for this compound in A. castellanii has not been elucidated.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cytotoxic Activity of N-Chlorotaurine on Acanthamoeba spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. science-gate.com [science-gate.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. trepo.tuni.fi [trepo.tuni.fi]
- 6. digital.csic.es [digital.csic.es]
- 7. Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Assessing Acanthamoeba cytotoxicity: comparison of common cell viability assays [frontiersin.org]
- 9. Assessing Acanthamoeba cytotoxicity: comparison of common cell viability assays - PMC [pmc.ncbi.nlm.nih.gov]
Detecting 5,6-Dimethyl-1H-benzotriazole in Wastewater: A Guide to Analytical Methods
Application Note & Protocol
Introduction
5,6-Dimethyl-1H-benzotriazole (5,6-DMBTA) is a corrosion inhibitor and a member of the benzotriazole family of compounds. Due to its widespread use in industrial and household applications, such as in dishwasher detergents and de-icing fluids, it is frequently detected in wastewater. Its persistence and potential for environmental impact necessitate robust and sensitive analytical methods for its detection and quantification in complex aqueous matrices. This document provides detailed application notes and protocols for the analysis of 5,6-DMBTA in wastewater, aimed at researchers, scientists, and professionals in drug development and environmental monitoring. The primary methods discussed are based on Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Workflow for Analysis
The general workflow for the determination of 5,6-DMBTA in wastewater involves sample collection, preparation, extraction, and instrumental analysis.
Caption: General workflow for the analysis of this compound in wastewater.
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the determination of 5,6-DMBTA and related benzotriazoles in wastewater.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| SPE-LC-MS/MS | Surface, Urban & Industrial Wastewater | - | 0.002-0.29 ng/mL | 80-100 | [1] |
| SPE-LC-Orbitrap MS | Drinking & Surface Water | - | 0.01 µg/L | 45-125 | [2] |
| Concurrent acetylation-DLLME-GC-MS | Water Samples | - | 0.007-0.080 ng/mL | 86-112 | [3] |
| SPE and LC-MS/MS | Secondary Wastewater | 388-406 ng/L | - | - | [4] |
| DLLME-LC-MS/MS | Wastewater | - | 2.7-12.0 µg/L | - | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) followed by LC-MS/MS
This protocol is a widely used and effective method for the extraction and quantification of 5,6-DMBTA from wastewater.[6]
1. Materials and Reagents
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, MAX)[1][7]
-
Wastewater samples
2. Sample Preparation
-
Collect wastewater samples in clean glass bottles and store them at 4°C.[8]
-
Filter the samples through a 1 µm glass fiber filter to remove suspended solids.
-
Adjust the pH of the water sample as required by the specific SPE cartridge. For mixed-mode cartridges like MAX, a specific pH adjustment might be necessary to facilitate both reversed-phase and ion-exchange interactions.[1]
3. Solid-Phase Extraction (SPE) Procedure
References
- 1. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.uva.nl [pure.uva.nl]
Solid-Phase Extraction of Benzotriazoles from Environmental Samples: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the solid-phase extraction (SPE) of benzotriazoles from environmental matrices, including water, soil, and sediment. Benzotriazoles are widely used as corrosion inhibitors and UV stabilizers, leading to their prevalence as emerging environmental contaminants.[1][2] Accurate monitoring of these compounds is crucial for assessing environmental impact and ensuring public safety. Solid-phase extraction is a commonly employed technique for the pre-concentration and clean-up of benzotriazoles from complex environmental samples prior to chromatographic analysis.[1][3]
Principles of Solid-Phase Extraction for Benzotriazoles
Solid-phase extraction is a sample preparation technique that separates components of a mixture based on their physical and chemical properties.[1] The process involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analytes of interest. The retained analytes are then eluted with a small volume of a strong solvent. For benzotriazoles, which are polar compounds, reversed-phase SPE is a common approach.[1] A widely used stationary phase is the hydrophilic-lipophilic balanced (HLB) polymeric sorbent, a copolymer of N-vinylpyrrolidone and divinylbenzene, which effectively retains both polar and non-polar compounds.[1][4] Acidification of the sample to a pH of 2-3 is often a critical step to ensure the benzotriazoles are in a neutral form, enhancing their retention on the reversed-phase sorbent.[1][5]
Experimental Protocols
This section details the step-by-step protocols for the extraction of benzotriazoles from both aqueous and solid environmental samples.
Protocol 1: Extraction of Benzotriazoles from Aqueous Samples (e.g., River Water, Wastewater)
This protocol is adapted from methodologies reported for the analysis of various benzotriazoles in surface water and wastewater.[5][6][7]
Materials:
-
Solid-Phase Extraction (SPE) Cartridges: Hydrophilic-Lipophilic Balanced (HLB), 200-500 mg, 6 mL
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized water
-
Glass fiber filters (0.7 µm)
-
SPE vacuum manifold
-
Sample collection bottles (amber glass)
-
Evaporation system (e.g., nitrogen evaporator)
-
Autosampler vials
Procedure:
-
Sample Collection and Preservation: Collect water samples in amber glass bottles to prevent photodegradation. Store samples at 4°C and process as soon as possible.
-
Sample Pre-treatment:
-
Filter the water sample (typically 100-500 mL) through a 0.7 µm glass fiber filter to remove suspended solids.
-
Acidify the filtered sample to pH 2-3 using concentrated HCl. This step is crucial for high recovery rates.[1]
-
-
SPE Cartridge Conditioning:
-
Place the HLB cartridge on the vacuum manifold.
-
Wash the cartridge sequentially with 5 mL of dichloromethane, 5 mL of methanol, and 5 mL of deionized water acidified to pH 2. Do not allow the cartridge to go dry at the end of this step.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any co-adsorbed interfering substances.
-
Dry the cartridge under vacuum for 10-20 minutes to remove residual water.
-
-
Elution:
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for the chromatographic analysis (e.g., a methanol/water mixture).
-
-
Analysis:
Protocol 2: Extraction of Benzotriazoles from Solid Samples (e.g., Soil, Sediment, Sludge)
For solid samples, an initial liquid extraction is required to transfer the benzotriazoles into a solvent, followed by SPE for clean-up.[1][10]
Materials:
-
In addition to the materials listed in Protocol 1:
-
Ultrasonicator, Accelerated Solvent Extractor (ASE), or Microwave-Assisted Extractor (MAE)
-
Centrifuge and centrifuge tubes
-
Extraction solvents (e.g., methanol, acetonitrile, or a mixture)
Procedure:
-
Sample Preparation:
-
Air-dry the solid sample and sieve to remove large debris.
-
Homogenize the sample.
-
-
Initial Liquid-Solid Extraction:
-
Weigh 1-5 g of the homogenized sample into an extraction vessel.
-
Add a suitable extraction solvent (e.g., 20 mL of a methanol/acetonitrile mixture).
-
Perform the extraction using one of the following methods:
-
Ultrasonication: Sonicate the sample for 15-30 minutes.
-
Accelerated Solvent Extraction (ASE): Follow the instrument's operational parameters for temperature and pressure.
-
Microwave-Assisted Extraction (MAE): Follow the instrument's operational parameters for power and time.
-
-
-
Extract Separation:
-
Centrifuge the mixture to separate the solid material from the liquid extract.
-
Collect the supernatant (the liquid extract).
-
-
Solvent Exchange and Pre-treatment:
-
Evaporate the collected solvent extract to a smaller volume.
-
Add deionized water to the concentrated extract and adjust the pH to 2-3 with HCl.
-
-
Solid-Phase Extraction Clean-up:
-
Proceed with the SPE clean-up of the aqueous extract following steps 3-8 of Protocol 1.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the solid-phase extraction of benzotriazoles from environmental samples, compiled from various studies.
Table 1: SPE Parameters for Aqueous Samples
| Parameter | Typical Value/Range | Reference(s) |
| Sorbent Type | Hydrophilic-Lipophilic Balanced (HLB) | [1][4][6] |
| Sorbent Mass | 60 - 500 mg | [4][5] |
| Sample Volume | 100 - 1000 mL | [1][5] |
| Sample pH | 2 - 3 | [1][5] |
| Conditioning Solvents | Methanol, Deionized Water (acidified) | [1][5] |
| Conditioning Volume | 5 - 10 mL per solvent | [5] |
| Loading Flow Rate | 5 - 15 mL/min | [5] |
| Washing Solvent | Deionized Water | [5] |
| Washing Volume | 5 - 10 mL | [5] |
| Elution Solvent(s) | Methanol, Acetonitrile, Dichloromethane, or mixtures | [1][8][9] |
| Elution Volume | 5 - 15 mL | [5] |
| Average Recovery | 70 - 120% | [5][6][7] |
Table 2: Initial Extraction Parameters for Solid Samples
| Parameter | Ultrasonication | ASE | MAE | Reference(s) |
| Sample Mass | 1 - 10 g | 5 - 20 g | 1 - 5 g | [1][10] |
| Extraction Solvent | Methanol, Acetonitrile | Methanol, Water | Methanol, Ethyl Acetate | [1][10] |
| Solvent Volume | 20 - 50 mL | Dependent on cell size | 10 - 30 mL | [1][10] |
| Extraction Time | 15 - 30 min | 5 - 15 min cycles | 10 - 20 min | [1][10] |
| Temperature | Ambient | 80 - 120 °C | 60 - 100 °C | [1][10] |
Visualizations
The following diagrams illustrate the experimental workflow for the solid-phase extraction of benzotriazoles.
Caption: Workflow for SPE of benzotriazoles from aqueous samples.
Caption: Workflow for SPE of benzotriazoles from solid samples.
References
- 1. Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. [Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of nine benzotriazole UV stabilizers in environmental water samples by automated on-line solid phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of 5,6-Dimethyl-1H-benzotriazole in Environmental Water Samples by LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5,6-Dimethyl-1H-benzotriazole in environmental water samples. This compound is an organic compound used as a UV stabilizer and antioxidant in various industrial and consumer products, leading to its potential presence in the environment.[1] The described method utilizes solid-phase extraction (SPE) for sample preparation and cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method provides a robust and reliable tool for researchers and environmental scientists to monitor the levels of this emerging contaminant in aqueous matrices.
Introduction
This compound belongs to the class of benzotriazoles, which are widely used as UV absorbers in plastics, coatings, and polymers.[1] Due to their widespread use and persistence, these compounds can enter the environment, raising concerns about their potential ecological impact. Accurate and sensitive analytical methods are crucial for monitoring their presence and concentration in environmental compartments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for the analysis of benzotriazoles due to its high selectivity and sensitivity.[2][3] This application note provides a detailed protocol for the quantification of this compound in water samples, covering sample preparation, chromatographic conditions, and mass spectrometric detection.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₉N₃ | [4][5] |
| Molecular Weight | 147.18 g/mol | [4][6] |
| CAS Number | 4184-79-6 | [4][5] |
| Appearance | Colorless to pale yellow solid | [1] |
| Solubility | Limited solubility in water, soluble in organic solvents like ethanol and acetone. | [1] |
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Method Development Logic
Caption: Logical flow of the LC-MS/MS method development process.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., 1H-Benzotriazole-d4)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or similar)
-
Syringe filters (0.45 µm)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Filtration: Filter water samples through a 0.45 µm syringe filter to remove particulate matter.
-
Internal Standard Spiking: Spike a known volume of the filtered sample (e.g., 100 mL) with an internal standard solution to a final concentration of 100 ng/L.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove potential interferences.
-
Analyte Elution: Elute the retained analytes with 5 mL of methanol or a methanol-acetone mixture.[2]
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 10 min, hold for 2 min, return to initial conditions and equilibrate for 5 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Nebulizing Gas | Nitrogen |
| Collision Gas | Argon |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 148.1 | 91.1 | 20 |
| This compound (Qualifier) | 148.1 | 65.1 | 35 |
| 1H-Benzotriazole-d4 (Internal Standard) | 124.1 | 68.1 | 25 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Quantitative Data Summary
The method should be validated according to standard guidelines. The following tables present expected performance characteristics.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 500 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |
| This compound | 5 | < 15 | < 15 | 85 - 115 |
| 50 | < 10 | < 10 | 90 - 110 | |
| 250 | < 10 | < 10 | 90 - 110 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ng/L) | LOQ (ng/L) |
| This compound | 2 | 6 |
Note: These values are illustrative and should be experimentally determined.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in environmental water samples. The use of solid-phase extraction for sample preparation allows for the concentration of the analyte and removal of matrix interferences, while the high selectivity of tandem mass spectrometry ensures accurate identification and quantification. This application note serves as a comprehensive guide for researchers and analytical laboratories involved in environmental monitoring of emerging contaminants.
References
- 1. CAS 4184-79-6: this compound | CymitQuimica [cymitquimica.com]
- 2. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (CAS 4184-79-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C8H9N3 | CID 77849 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Metal Complexes with 5,6-Dimethyl-1H-benzotriazole Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring the 5,6-Dimethyl-1H-benzotriazole ligand. While specific literature on the coordination chemistry of this particular substituted benzotriazole is limited, the following protocols and data are based on established methods for analogous benzotriazole derivatives and are intended to serve as a foundational guide for researchers.
Introduction
This compound is a heterocyclic compound featuring a benzene ring fused to a 1,2,3-triazole ring, with methyl groups at the 5 and 6 positions.[1][2] This ligand is of interest in coordination chemistry due to the presence of multiple nitrogen donor atoms, allowing it to form stable complexes with a variety of transition metals. Metal complexes of benzotriazole derivatives have garnered significant attention for their diverse applications, including catalysis, materials science, and particularly in the pharmaceutical field as potential antimicrobial and anticancer agents.[3][4][5][6] The addition of dimethyl groups can influence the electronic properties and steric hindrance of the ligand, potentially tuning the biological activity and catalytic efficacy of the resulting metal complexes.
Synthesis of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through a straightforward reaction between the ligand and a suitable metal salt in an appropriate solvent. The general procedure is outlined below.
2.1. General Experimental Protocol
A generalized protocol for the synthesis of transition metal (e.g., Co(II), Ni(II), Cu(II), Zn(II)) complexes with this compound is provided. This can be adapted based on the specific metal salt and desired stoichiometry.
Materials:
-
This compound
-
Metal(II) salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, CuSO₄·5H₂O, Zn(CH₃COO)₂·2H₂O)
-
Solvent (e.g., Methanol, Ethanol, Acetonitrile, DMF)
-
Stirring hotplate
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
Ligand Solution: Dissolve this compound (2 mmol) in the chosen solvent (20 mL) in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 mmol) in the same solvent (10 mL).
-
Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by a color change or the formation of a precipitate.
-
Isolation: After cooling to room temperature, the resulting precipitate is collected by filtration. If no precipitate forms, the solvent volume can be reduced by rotary evaporation to induce crystallization.
-
Washing and Drying: Wash the collected solid with a small amount of cold solvent and then with diethyl ether. Dry the product in a desiccator over anhydrous CaCl₂.
Diagram of the Experimental Workflow:
Caption: Generalized workflow for the synthesis and characterization of metal complexes.
Characterization Data
The synthesized complexes should be characterized by various analytical techniques to determine their structure and purity. Below are tables summarizing representative quantitative data that would be expected for such complexes.
Table 1: Elemental Analysis Data (Hypothetical)
| Complex Formula (Proposed) | %C (Calc./Found) | %H (Calc./Found) | %N (Calc./Found) | %M (Calc./Found) |
| [Co(C₈H₈N₃)₂(H₂O)₂]Cl₂ | 40.52 / 40.45 | 4.25 / 4.18 | 17.72 / 17.65 | 12.42 / 12.35 |
| [Ni(C₈H₈N₃)₂(NO₃)₂] | 38.05 / 37.98 | 3.19 / 3.12 | 22.19 / 22.11 | 11.62 / 11.55 |
| [Cu(C₈H₈N₃)₂SO₄] | 42.14 / 42.07 | 3.54 / 3.48 | 18.43 / 18.36 | 13.93 / 13.85 |
| [Zn(C₈H₈N₃)₂(CH₃COO)₂] | 49.35 / 49.28 | 4.54 / 4.47 | 17.22 / 17.15 | 13.40 / 13.32 |
Table 2: Key Spectroscopic Data (Hypothetical)
| Complex | IR (cm⁻¹) ν(M-N) | UV-Vis (nm) λmax |
| Co(II) Complex | ~450 | ~520, ~650 |
| Ni(II) Complex | ~465 | ~400, ~670, ~750 |
| Cu(II) Complex | ~440 | ~680 |
| Zn(II) Complex | ~430 | ~280, ~310 (Ligand-based) |
Applications
Metal complexes of benzotriazole derivatives are promising candidates for various applications, particularly in the biomedical field. The presence of the benzotriazole moiety is often associated with antimicrobial properties.
4.1. Antimicrobial Activity
Benzotriazole derivatives and their metal complexes have demonstrated significant activity against a range of bacterial and fungal strains.[4][5][7] The chelation of the metal ion can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes and subsequent interaction with intracellular targets.
4.1.1. Proposed Mechanism of Antifungal Action
One of the primary mechanisms of action for azole-based antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.
Diagram of Proposed Antifungal Signaling Pathway:
Caption: Proposed mechanism of antifungal action via inhibition of ergosterol biosynthesis.
4.2. Catalysis
Copper-benzotriazole complexes have been investigated as catalysts in various organic reactions, such as click chemistry (azide-alkyne cycloaddition) and coupling reactions.[8][9][10] The 5,6-dimethyl substitution may influence the catalytic activity by altering the electronic and steric environment around the metal center.
4.2.1. Protocol for a Catalytic Test Reaction (Glaser Coupling)
This protocol outlines a general procedure to test the catalytic activity of a synthesized copper complex in the homocoupling of terminal alkynes.
Materials:
-
Synthesized Cu(II)-5,6-Dimethyl-1H-benzotriazole complex
-
Terminal alkyne (e.g., phenylacetylene)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF)
-
Standard reaction glassware and workup equipment
Procedure:
-
To a round-bottom flask, add the terminal alkyne (1 mmol), the copper complex (0.05 mmol, 5 mol%), and the base (2 mmol).
-
Add the solvent (5 mL) and stir the mixture at room temperature or elevated temperature under an air atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Disclaimer: The provided protocols and data are intended for guidance and are based on general methodologies for similar compounds. Researchers should conduct their own literature searches and optimize conditions for their specific experimental setup. The hypothetical data is for illustrative purposes only and does not represent experimentally verified results for the specific complexes described.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Antibacterial and Antifungal Triazole Chromium(III) and Cobalt(II) Complexes: Synthesis and Biological Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzotriazole derivatives palladium complex: Synthesis, characterization, antifungal and catalytic activity [redalyc.org]
- 6. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal activity of Co(II) and Cu(II) complexes containing 1,3-bis(benzotriazol-1-yl)-propan-2-ol on the growth and virulence traits of fluconazole-resistant Candida species: synthesis, DFT calculations, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper(ii)-benzotriazole coordination compounds in click chemistry: a diagnostic reactivity study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Dimethyl-1H-benzotriazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,6-Dimethyl-1H-benzotriazole synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via the diazotization of 4,5-dimethyl-1,2-phenylenediamine.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete Diazotization: The reaction between 4,5-dimethyl-1,2-phenylenediamine and nitrous acid is incomplete. | - Ensure Stoichiometry: Use a slight excess (5-10 mol%) of sodium nitrite to ensure the complete conversion of the diamine. - Acidic Conditions: Maintain a consistently acidic environment, preferably using glacial acetic acid, as it has been shown to be more satisfactory than mineral acids.[1] - Temperature Control: The addition of sodium nitrite to the acidic solution of the diamine is a critical step. The reaction should be initiated at a low temperature (0-5 °C) to control the exothermic reaction.[2] |
| Improper Reaction Temperature: The temperature profile of the reaction is crucial for optimal yield. | - Controlled Exotherm: After the addition of sodium nitrite, the temperature should be allowed to rise. For the synthesis of unsubstituted benzotriazole, a rapid rise to 70-80°C is essential for good yields.[1] Insufficient heating can lead to lower yields. - Avoid Overheating: Conversely, excessive temperatures can lead to the decomposition of the intermediate diazonium salt and the formation of byproducts.[2] |
| Premature Precipitation of Reactants: The starting diamine or the intermediate salts may precipitate out of solution before reacting. | - Solvent System: Ensure that the 4,5-dimethyl-1,2-phenylenediamine is fully dissolved in the aqueous acetic acid solution before cooling and adding the sodium nitrite. Gentle warming may be necessary to achieve a clear solution.[1] |
Issue 2: Formation of a Dark, Tarry, or Oily Product Instead of a Solid
| Potential Cause | Recommended Solution |
| Side Reactions at Elevated Temperatures: The intermediate diazonium salt is unstable and can undergo side reactions to form polymeric byproducts at high temperatures.[2] | - Strict Temperature Control: Carefully monitor and control the temperature throughout the reaction, especially during and after the addition of sodium nitrite. Avoid allowing the temperature to exceed the optimal range for an extended period.[2] |
| Decomposition to Phenolic Impurities: The diazonium salt can decompose to form phenols, which can subsequently polymerize into tarry substances.[2] | - Prompt Work-up: Once the reaction is complete, proceed with the work-up and isolation of the product without unnecessary delay to minimize the decomposition of any remaining diazonium salt. |
| Use of Inappropriate Acid: Certain mineral acids, like hydrochloric acid, have been reported to encourage the formation of tarry materials in similar reactions.[2] | - Use Acetic Acid: Glacial acetic acid is the recommended acidic medium for this reaction to minimize tar formation.[1] |
Issue 3: The Final Product is Colored (Yellow to Brown)
| Potential Cause | Recommended Solution |
| Presence of Tarry Impurities: Even small quantities of polymeric byproducts can impart a significant color to the final product.[2] | - Decolorizing Charcoal: During the recrystallization of the crude product, add a small amount of activated decolorizing charcoal to the hot solution to adsorb colored impurities.[2] Filter the hot solution through a pad of celite to remove the charcoal before allowing the solution to cool and crystallize. |
| Air Oxidation: The starting material, 4,5-dimethyl-1,2-phenylenediamine, or the final product can be susceptible to air oxidation, which can lead to the formation of colored byproducts. | - Inert Atmosphere: If feasible, conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Residual Acid: Traces of acid remaining in the product can sometimes contribute to color. | - Thorough Washing: Ensure the crude product is washed thoroughly with cold water to remove any residual acid before drying and purification.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and efficient method for synthesizing this compound is through the cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with nitrous acid.[3][4] The nitrous acid is typically generated in-situ from sodium nitrite and an acid, most commonly acetic acid.[3][4] The reaction involves the diazotization of one of the amino groups, followed by an intramolecular cyclization to form the triazole ring.[3][5]
Q2: What are the critical parameters to control for maximizing the yield?
To maximize the yield, it is crucial to control the following parameters:
-
Temperature: Maintain a low temperature (0-5 °C) during the addition of sodium nitrite and then allow for a controlled exotherm to the optimal reaction temperature.[1][2]
-
Stoichiometry: Use a slight molar excess of sodium nitrite to ensure complete diazotization of the diamine.
-
Acidic Medium: Utilize glacial acetic acid to provide the necessary acidic environment and minimize side reactions.[1]
-
Reaction Time: Allow for a sufficient reaction time after the addition of all reagents to ensure the completion of the cyclization step.[1]
Q3: How can I purify the crude this compound?
The crude product can be purified by several methods:
-
Recrystallization: This is a common and effective method. Suitable solvents include water or benzene.[1] The use of decolorizing charcoal during recrystallization can help remove colored impurities.[2]
-
Distillation: For larger scales or to remove non-volatile impurities, distillation under reduced pressure can be employed.[1]
-
Column Chromatography: If recrystallization is not sufficient to achieve the desired purity, silica gel column chromatography can be used.
Q4: Are there alternative synthesis methods to improve the yield?
Yes, several alternative approaches have been explored for the synthesis of benzotriazoles which may offer improved yields or milder reaction conditions:
-
Microwave-Assisted Synthesis: For some benzotriazole derivatives, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[4]
-
High-Pressure Synthesis: A patented method describes the synthesis of benzotriazoles under high pressure (3.0-4.0 MPa) and high temperature (240-260 °C) using water as the solvent, which is claimed to reduce side reactions and increase yield.[6]
-
Polymer-Supported Reagents: The use of a polymer-supported nitrite reagent has been reported for the diazotization and cyclization of 1,2-aryldiamines under mild conditions, offering an operationally simple method.[7]
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is adapted from the well-established procedure for the synthesis of unsubstituted benzotriazole and is applicable to its dimethyl derivative.[1]
-
Dissolution of Diamine: In a beaker, dissolve 1 mole of 4,5-dimethyl-1,2-phenylenediamine in a mixture of 2 moles of glacial acetic acid and an appropriate amount of water. Gentle warming may be required to obtain a clear solution.
-
Cooling: Place the beaker in an ice-water bath and cool the solution to 5 °C with stirring.
-
Diazotization: In a separate container, prepare a solution of 1.05 to 1.1 moles of sodium nitrite in water and cool it. Add the cold sodium nitrite solution to the stirred diamine solution all at once.
-
Reaction: An exothermic reaction will occur, and the temperature will rise. It is crucial to allow the temperature to rise to 70-80 °C. The color of the reaction mixture will change.
-
Crystallization: After the initial exotherm, allow the mixture to stand and cool. The product will begin to crystallize. For complete crystallization, chill the mixture in an ice bath.
-
Isolation: Collect the solid product by vacuum filtration and wash it with ice-cold water to remove residual acid and salts.
-
Drying: Dry the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., water or benzene) or by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound Hydrate | 1354973-50-4 | Benchchem [benchchem.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. CN105237488A - Synthesis method of benzotriazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 5,6-Dimethyl-1H-benzotriazole
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the purification of 5,6-Dimethyl-1H-benzotriazole via recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: Based on its solubility profile, a mixed-solvent system is highly effective for the recrystallization of this compound. The compound is soluble in organic solvents like ethanol and acetone but has limited solubility in water.[1] An ethanol-water mixture is a recommended starting point. The procedure involves dissolving the crude product in a minimal amount of hot ethanol and then gradually adding hot water until the solution becomes slightly turbid. This indicates that the solution is saturated, and crystals will form upon slow cooling.
Q2: What are the common impurities found in crude this compound?
A2: The most common impurities arise from the synthesis process, which typically involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with sodium nitrite in an acidic medium.[2] Potential impurities include:
-
Unreacted 4,5-dimethyl-1,2-phenylenediamine: This starting material may be carried through the reaction.
-
Oxidation products of 4,5-dimethyl-1,2-phenylenediamine: Phenylenediamines are susceptible to oxidation, which can form highly colored impurities, often appearing as brown or reddish-black tars.[3]
-
Inorganic salts: Residual salts from the reactants, such as sodium nitrite or sodium acetate, may be present.
Q3: My product "oils out" during recrystallization. What should I do?
A3: "Oiling out," where the product separates as a liquid rather than a solid, is a common issue, particularly with rapid cooling or when the concentration of the solute is too high. To address this:
-
Ensure slow cooling: Allow the hot, saturated solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling often promotes oil formation over crystal growth.
-
Add more of the "good" solvent: If oiling occurs, reheat the mixture until the oil redissolves. Then, add a small amount of the solvent in which the compound is more soluble (e.g., ethanol in an ethanol-water system) before allowing it to cool slowly again.
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Use a seed crystal: If available, adding a tiny crystal of pure this compound to the cooled solution can initiate crystallization.
Q4: The color of my recrystallized product is still off-white or yellowish. How can I improve the color?
A4: A persistent color often indicates the presence of colored impurities, which are common in the synthesis of benzotriazoles. To decolorize the product:
-
Use activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.
-
Hot filtration: It is crucial to perform a hot gravity filtration to remove the charcoal while the solution is still hot. If the solution cools, the desired product will crystallize along with the charcoal. Use a pre-heated funnel to prevent premature crystallization in the funnel stem.
-
Caution with charcoal: Use the minimum amount of charcoal necessary, as it can also adsorb some of your desired product, leading to a lower yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is not sufficiently saturated.- The rate of cooling is too rapid. | - Boil off some of the solvent to increase the concentration of the solute.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.- Ensure slow cooling to room temperature before further cooling in an ice bath. |
| Low recovery of the purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- The product is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration.- Cool the filtrate in an ice bath for a sufficient amount of time to maximize crystal precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The product appears as an oil instead of crystals. | - The solution is supersaturated.- The rate of cooling is too fast.- The melting point of the solute is lower than the boiling point of the solvent. | - Reheat the solution to redissolve the oil and add a small amount of the "good" solvent (e.g., ethanol).- Allow the solution to cool very slowly.- Try a different solvent or solvent mixture with a lower boiling point. |
| The recrystallized product has a low melting point or a broad melting range. | - The product is still impure.- The product is wet with solvent. | - Perform a second recrystallization.- Ensure the crystals are thoroughly dried under vacuum or in a desiccator to remove all residual solvent. |
| The solution remains colored after recrystallization. | - Highly colored impurities are present.- An insufficient amount of decolorizing agent was used. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration.[4] |
Data Presentation
Solubility Data for this compound
| Solvent | Temperature | Solubility | Notes |
| Water | 25 °C (calculated) | ~0.018 g/100 mL | Limited solubility. Calculated from a reported log10WS of -2.98.[5] |
| Ethanol | Ambient | Soluble | Quantitative data not readily available in the literature.[1] |
| Acetone | Ambient | Soluble | Quantitative data not readily available in the literature.[1] |
Note: The solubility in water was calculated from the log10 of water solubility in mol/L. This value should be considered an estimate.
Experimental Protocols
Protocol 1: Recrystallization of this compound using an Ethanol-Water Solvent System
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was added or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Saturation: Reheat the filtrate to boiling. Slowly add hot water dropwise until the solution becomes faintly cloudy. If it becomes too cloudy, add a few drops of hot ethanol until the solution is clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common issues in recrystallization.
References
- 1. CAS 4184-79-6: this compound | CymitQuimica [cymitquimica.com]
- 2. ijariie.com [ijariie.com]
- 3. JP2007224014A - Method for purification of benzotriazole derivative - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. This compound (CAS 4184-79-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
Controlling regioselectivity in the N-alkylation of substituted benzotriazoles
Welcome to the technical support center for the N-alkylation of substituted benzotriazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to controlling regioselectivity in this critical reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of substituted benzotriazoles, offering potential causes and solutions in a question-and-answer format.
Question 1: My reaction is producing a mixture of N1 and N2 isomers with poor regioselectivity. How can I favor the formation of the N1 isomer?
Answer:
Achieving high N1 regioselectivity is a common challenge. The formation of a mixture of N1 and N2 isomers is often observed.[1] Several factors can be adjusted to favor the N1 product:
-
Choice of Base and Solvent: The combination of a weaker base and a non-polar solvent often favors N1 alkylation. For instance, using potassium carbonate (K₂CO₃) in a solvent like toluene can increase the proportion of the N1 isomer.[2] The rationale is that in non-polar solvents, the benzotriazole anion exists as a tight ion pair with the counter-ion, sterically hindering the N2 position and favoring attack at the more accessible N1 position.[3]
-
Catalyst Selection: Specific catalysts have been developed for N1-selective alkylation. For example, using B(C₆F₅)₃ as a catalyst with diazoalkanes as the alkylating agent has been shown to provide N1-alkylated benzotriazoles in good to excellent yields.[4]
-
Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), in a biphasic system can enhance N1 selectivity.[5][6]
Question 2: I am trying to synthesize the N2-alkylated benzotriazole, but the N1 isomer is the major product. What conditions favor N2-alkylation?
Answer:
Selectively obtaining the N2 isomer can be challenging as the N1 isomer is often the kinetically favored product.[1] However, specific conditions can be employed to promote N2-alkylation:
-
Catalytic Systems: Certain transition metal catalysts exhibit high selectivity for the N2 position. Rhodium-catalyzed reactions with specific ligands have been reported to achieve highly selective N2-alkylation.[7] Similarly, scandium triflate (Sc(OTf)₃) has been used as a catalyst for the highly N2-selective alkylation of benzotriazoles with cyclohexanones.[8]
-
Specialized Reagents: The use of metalloporphyrin catalysts can offer precise control over regioselectivity. For instance, an Ir(III) pentafluorophenyl-substituted porphyrin has been shown to promote selective N2-alkylation.[9][10]
-
Reaction with Diazo Compounds: While some methods with diazo compounds favor N1, rhodium-catalyzed reactions of benzotriazoles with diazo compounds can be tuned to selectively yield N2-alkylated products.[7]
Question 3: My reaction yield is very low. What are the potential reasons and how can I improve it?
Answer:
Low yields in N-alkylation reactions of benzotriazoles can stem from several factors:
-
Inefficient Deprotonation: The benzotriazole N-H is acidic, but incomplete deprotonation by the base will result in unreacted starting material. Consider using a stronger base, such as sodium hydride (NaH), if compatible with your substrate.[6][11] However, be mindful that stronger bases can sometimes decrease regioselectivity.
-
Poor Reactivity of the Alkylating Agent: If you are using a less reactive alkylating agent (e.g., an alkyl chloride), the reaction may require more forcing conditions. Increasing the reaction temperature or switching to a more reactive alkyl halide (e.g., an alkyl iodide or bromide) can improve the yield.
-
Substituent Effects: The electronic nature of the substituents on the benzotriazole ring can influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the reactivity and may require stronger reaction conditions.
-
Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents like DMF or DMSO are commonly used as they can effectively dissolve the benzotriazole anion and promote the reaction.[11][12]
Question 4: I am having difficulty separating the N1 and N2 isomers after the reaction. What purification techniques are most effective?
Answer:
The separation of N1 and N2 isomers can be challenging due to their similar polarities.
-
Column Chromatography: Silica gel column chromatography is the most common method for separating these isomers.[2] A careful selection of the eluent system is critical. A gradual increase in the polarity of the solvent mixture (e.g., starting with a low percentage of ethyl acetate in hexane and slowly increasing the concentration) can often resolve the two isomers.
-
Thin-Layer Chromatography (TLC): Before attempting column chromatography, it is essential to optimize the separation on a TLC plate to identify a suitable solvent system that provides good separation between the two spots corresponding to the N1 and N2 isomers.[11]
-
Recrystallization: In some cases, if one isomer is formed in significant excess and is a solid, recrystallization from a suitable solvent might be a viable method for purification.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the formation of both N1 and N2 alkylated products?
A1: The N-alkylation of benzotriazole can lead to two isomers because the benzotriazole anion, formed after deprotonation, is a resonance-stabilized species with negative charge density on both the N1 and N2 nitrogen atoms. This allows the alkylating agent to attack at either position, leading to a mixture of products.[1][2] The ratio of the two isomers is influenced by a delicate balance of steric and electronic factors, as well as the reaction conditions.[3][13]
Q2: How do substituents on the benzene ring of benzotriazole affect the regioselectivity of N-alkylation?
A2: Substituents on the benzene ring can significantly influence the N1/N2 ratio through electronic and steric effects. Electron-withdrawing groups can affect the electron density distribution in the triazole ring, potentially altering the relative nucleophilicity of the N1 and N2 positions. Steric hindrance from bulky substituents, particularly at the 4 and 7 positions, can disfavor alkylation at the adjacent N1 position, potentially leading to a higher proportion of the N2 isomer.
Q3: Are there any "green" or environmentally friendly methods for the N-alkylation of benzotriazoles?
A3: Yes, several more environmentally benign methods have been developed. These include:
-
Solvent-free reactions: Conducting the alkylation under solvent-free conditions, often with microwave irradiation, can reduce solvent waste.[5][6]
-
Use of ionic liquids: Basic ionic liquids like [Bmim]OH can act as both the catalyst and the solvent, and can often be recycled.[11][14]
-
Glycerol as a solvent: Glycerol has been used as a green and recyclable solvent for the N-alkylation of benzotriazoles.[15]
Quantitative Data on Regioselectivity
The regioselectivity of the N-alkylation of benzotriazole is highly dependent on the reaction conditions. The following tables summarize some reported quantitative data.
Table 1: Influence of Reaction Conditions on the N1:N2 Isomer Ratio for the Alkylation of Benzotriazole
| Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | N1:N2 Ratio | Reference |
| Ethyl Bromide | [Bmim]OH | Solvent-free | 30 | 66:34 | [11] |
| Benzyl Bromide | K₂CO₃ / TBAB | Solvent-free | Microwave | N1 selective | [5] |
| Various Alkyl Halides | NaOH | DMF | Not specified | Mixture (N1 major) | [12] |
| Diazoalkanes | B(C₆F₅)₃ | Not specified | Not specified | N1 selective | [4] |
| α-Diazoacetates | Ir(III) porphyrin | Not specified | Not specified | N2 selective | [9][10] |
| α-Diazoacetates | Fe(III) porphyrin | Not specified | Not specified | N1 selective | [9][10] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using a Carbonate Base in a Polar Aprotic Solvent [2]
This protocol is a common and relatively mild method for the N-alkylation of substituted benzotriazoles.
-
To a solution of the substituted benzotriazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., alkyl halide) (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (typically between room temperature and 80 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.
Protocol 2: Solvent-Free N-Alkylation using a Phase-Transfer Catalyst [5]
This method offers an efficient and environmentally friendlier approach.
-
In a reaction vessel, mix the substituted benzotriazole (1.0 eq), potassium carbonate (K₂CO₃) (2.0 eq), and tetrabutylammonium bromide (TBAB) (0.1 eq).
-
Add the alkylating agent (1.1 eq) to the solid mixture.
-
Heat the mixture under conventional heating or using a microwave reactor until the reaction is complete as monitored by TLC.
-
After cooling, add water to the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
Visualizations
Caption: A generalized experimental workflow for the N-alkylation of substituted benzotriazoles.
Caption: Key factors influencing the regioselectivity of benzotriazole N-alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Navigating Solubility Challenges of 5,6-Dimethyl-1H-benzotriazole in Biological Assays: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals utilizing 5,6-Dimethyl-1H-benzotriazole (DMB), ensuring its proper dissolution is critical for obtaining accurate and reproducible results in biological assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to overcome common solubility challenges encountered during experimental workflows.
Troubleshooting Guide
This section addresses specific issues that may arise when preparing DMB solutions for biological experiments.
Issue 1: Precipitate forms when adding DMB stock solution to aqueous media.
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Possible Cause: The concentration of the organic solvent (e.g., DMSO, ethanol) in the final working solution is too high, causing the DMB to crash out of the aqueous buffer or cell culture medium.
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Solution:
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Decrease the final solvent concentration: Ensure the final concentration of the organic solvent in your assay is kept to a minimum, ideally below 1% and not exceeding 0.5% for most cell-based assays.
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Prepare a more dilute stock solution: If the final concentration of your DMB is low enough, you may be able to prepare a less concentrated stock solution in your organic solvent. This will require adding a larger volume to your aqueous media, but the final solvent concentration may be tolerable for your experimental system.
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Serial dilutions: Instead of adding the concentrated stock directly to your final volume, perform one or more intermediate dilution steps in the aqueous medium. This gradual decrease in solvent concentration can help maintain solubility.
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Issue 2: DMB powder is not fully dissolving in the chosen solvent.
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Possible Cause: The concentration of DMB exceeds its solubility limit in the selected solvent at room temperature.
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Solution:
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Gentle heating: Warm the solution in a water bath (typically 37°C to 50°C) while vortexing or stirring. This can significantly increase the solubility of many compounds. Allow the solution to cool to room temperature before use and observe for any precipitation.
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Sonication: Use a bath sonicator to break down any clumps of powder and increase the surface area available for dissolution. Sonicate in short bursts to avoid overheating the sample.
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Try a different solvent: If DMB remains insoluble, consider switching to a different organic solvent in which it has higher solubility (see Table 1). However, always consider the compatibility of the solvent with your biological assay.
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Issue 3: Inconsistent results between experiments.
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Possible Cause: Incomplete solubilization or precipitation of DMB during the experiment can lead to variability in the actual concentration of the compound being tested.
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Solution:
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Visual inspection: Before each use, carefully inspect your stock solution for any signs of precipitation. If crystals are present, warm the solution and vortex until they are fully redissolved.
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Fresh dilutions: Prepare fresh working solutions from your stock for each experiment. Avoid storing highly diluted aqueous solutions of DMB for extended periods, as the compound may precipitate over time.
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Filter sterilization: After dissolving DMB in a solvent to create a stock solution, it is good practice to sterilize it by filtering through a 0.22 µm syringe filter compatible with the solvent used. This removes any potential particulates that could interfere with the assay.
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Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for biological assays?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of DMB for use in biological assays. It is a powerful organic solvent that can dissolve a wide range of compounds and is generally well-tolerated by most cell lines at low final concentrations (typically <0.5%). Ethanol and acetonitrile are also viable options.
Q2: What is the recommended starting concentration for a DMB stock solution?
A2: A common starting point for a DMB stock solution in DMSO is 10 mM to 50 mM. The optimal concentration will depend on the required final concentration in your assay and the desire to keep the final DMSO concentration as low as possible.
Q3: How should I store my DMB stock solution?
A3: DMB stock solutions in DMSO or other organic solvents should be stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I dissolve DMB directly in water or phosphate-buffered saline (PBS)?
A4: this compound has limited solubility in water.[1] While it may be possible to dissolve very low concentrations directly in aqueous buffers, it is generally not recommended for preparing stock solutions. It is best to first dissolve the compound in an organic solvent like DMSO and then dilute this stock solution into your aqueous experimental medium.
Quantitative Data Summary
The following table summarizes the physicochemical and solubility data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₉N₃ | [2] |
| Molecular Weight | 147.18 g/mol | [3] |
| Appearance | White to pale yellow solid | [4] |
| Melting Point | 152-156 °C | [5] |
| Water Solubility (log₁₀ws) | -2.98 mol/L | [1] |
| Calculated Water Solubility | ~1.05 x 10⁻³ mol/L (0.154 g/L or 154 µg/mL) | |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, and acetonitrile. | [4][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of DMB in DMSO
Materials:
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This compound (DMB) powder
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Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Calibrated analytical balance
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Vortex mixer
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Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
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Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )
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Mass (mg) = 0.010 mol/L * 0.001 L * 147.18 g/mol = 1.47 mg
-
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Weigh the DMB powder: In a fume hood, carefully weigh out 1.47 mg of DMB powder and place it into a sterile microcentrifuge tube.
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Dissolve in DMSO: Aseptically add 1 mL of sterile DMSO to the tube containing the DMB powder.
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Ensure complete dissolution: Vortex the solution thoroughly until the DMB powder is completely dissolved. The solution should be clear and free of any visible particles.
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Apply gentle heat or sonication (if necessary): If the compound does not readily dissolve, warm the tube in a 37°C water bath for 5-10 minutes or sonicate in a bath sonicator for short intervals until the solution is clear.
-
Storage: Aliquot the 10 mM stock solution into single-use sterile tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM DMB stock solution in DMSO
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Pre-warmed complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Determine the final concentration: Decide on the final concentration of DMB required for your experiment (e.g., 10 µM).
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Calculate the dilution factor:
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Dilution Factor = [Stock Concentration] / [Final Concentration]
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Dilution Factor = 10,000 µM / 10 µM = 1000
-
-
Prepare the working solution: To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM DMB stock solution to 999 µL of pre-warmed cell culture medium.
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This results in a final DMSO concentration of 0.1%.
-
-
Mix thoroughly: Gently mix the working solution by pipetting up and down before adding it to your cells.
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Vehicle Control: It is essential to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the DMB-treated samples (e.g., 0.1% DMSO in cell culture medium).
Visualizations
References
- 1. chemeo.com [chemeo.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C8H9N3 | CID 77849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 4184-79-6: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound PESTANAL , analytical standard 1354973-50-4 [sigmaaldrich.com]
- 6. This compound-monohydrate solution – CRM LABSTANDARD [crmlabstandard.com]
Technical Support Center: 5,6-Dimethyl-1H-benzotriazole Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of 5,6-Dimethyl-1H-benzotriazole in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Like other benzotriazole derivatives, it is a relatively stable aromatic heterocycle, but these factors can induce degradation over time.
Q2: How does pH affect the stability of this compound?
A2: While specific data for this compound is limited, studies on the parent compound, 1H-benzotriazole, indicate that pH can significantly influence its degradation rate, particularly in photocatalytic and oxidative degradation processes. For instance, the photocatalytic degradation of 1H-benzotriazole has been shown to be faster at alkaline pH.[1] It is recommended to buffer aqueous solutions to a neutral pH if the compound needs to be stored for extended periods.
Q3: Is this compound sensitive to light?
A3: Yes, benzotriazoles are known to be susceptible to photodegradation. Studies on the closely related 5-methyl-1H-benzotriazole have shown direct photolysis half-lives of around 14.0 hours in pure water and 24.7 hours in river water under simulated sunlight.[2][3] Therefore, it is crucial to protect solutions of this compound from light to prevent photodegradation.
Q4: What is the expected thermal stability of this compound in aqueous solutions?
Q5: What is the aqueous solubility of this compound?
A5: this compound is described as being slightly soluble in water and soluble in hot water.[5] For comparison, the solubility of the parent compound, 1H-benzotriazole, in water is about 20 g/L.[6] To enhance solubility, co-solvents such as methanol or acetonitrile can be used.
Q6: Are there any known incompatibilities for this compound in aqueous solutions?
A6: Specific incompatibility data for this compound is scarce. However, as a general precaution, it is advisable to avoid strong oxidizing agents, as these have been shown to degrade benzotriazoles.[7][8] Additionally, reactions with strong acids and bases may occur, especially at elevated temperatures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates out of solution | - Poor solubility at the experimental concentration.- Temperature fluctuations affecting solubility.- Degradation to a less soluble product. | - Verify the solubility of this compound in your specific aqueous medium. Consider using a co-solvent (e.g., methanol, acetonitrile) or preparing a more dilute solution.- Maintain a constant and appropriate temperature for your experiment.- Analyze the precipitate to confirm its identity. If it is a degradant, review your storage and handling procedures. |
| Inconsistent experimental results | - Degradation of the compound in stock or working solutions.- Photodegradation during the experiment.- Inconsistent solution preparation. | - Prepare fresh solutions before each experiment. If stock solutions are stored, ensure they are protected from light and stored at an appropriate temperature (refrigerated or frozen).- Conduct experiments under light-protected conditions (e.g., using amber glassware or in a dark room).- Ensure accurate and consistent weighing and dilution steps. Use calibrated equipment. |
| Appearance of unexpected peaks in chromatogram (e.g., HPLC) | - The compound is degrading under the experimental conditions.- Reaction with the solvent or other components in the mixture. | - Conduct a forced degradation study (see Experimental Protocol 2) to identify potential degradation products and their retention times.- Ensure the purity of your solvents and reagents. Check for potential reactivity with other components in your experimental setup. |
| Loss of compound over time in control samples | - Instability under the storage or experimental conditions (pH, temperature, light).- Adsorption to container surfaces. | - Re-evaluate the storage conditions. Buffer the solution to a neutral pH, store at a lower temperature, and protect from light.- Consider using silanized glassware or polypropylene containers to minimize adsorption. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited, the following table summarizes data for the closely related 5-methyl-1H-benzotriazole, which can serve as a useful reference.
| Parameter | Condition | Value | Reference |
| Direct Photolysis Half-life | Pure Water (Simulated Sunlight) | 14.0 hours | [2][3] |
| Photolysis Half-life | River Water (Simulated Sunlight) | 24.7 hours | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Solution
Materials:
-
This compound (solid)
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High-purity water (e.g., HPLC-grade)
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Co-solvent (e.g., methanol or acetonitrile, HPLC-grade), if required
-
Appropriate buffer salts (e.g., phosphate buffer)
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Calibrated analytical balance
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Volumetric flasks
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Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound.
-
Dissolution:
-
Without Co-solvent: Add a small amount of high-purity water to the volumetric flask containing the compound. Gently swirl to wet the solid. Add the remaining water in portions while stirring until the compound is fully dissolved. If necessary, sonication or gentle warming can be used to aid dissolution.
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With Co-solvent: Dissolve the weighed compound in a small amount of the co-solvent (e.g., methanol) in the volumetric flask. Once dissolved, add the high-purity water to the final volume.
-
-
pH Adjustment: If a specific pH is required, add the appropriate buffer salts to the water before dissolution or adjust the pH of the final solution using dilute acid or base.
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Storage: Store the prepared solution in a tightly sealed, amber glass container at 2-8 °C. For long-term storage, consider freezing at -20 °C or below.
Protocol 2: Forced Degradation Study (Stress Testing)
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
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Stock solution of this compound in a suitable solvent (e.g., water:acetonitrile 50:50)
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
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Photostability chamber or a UV lamp
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Oven or water bath
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HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature for a defined period (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for a defined period. Neutralize with 0.1 M HCl before analysis.
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Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a defined period, protected from light.
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Thermal Degradation: Place an aliquot of the stock solution in an oven or water bath at an elevated temperature (e.g., 60 °C) for a defined period.
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Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil and kept at the same temperature.
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Analysis: Analyze the stressed samples and a control sample (stored at 2-8 °C, protected from light) by a validated stability-indicating HPLC method. Compare the chromatograms to identify degradation products and quantify the remaining parent compound.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. iris.unito.it [iris.unito.it]
- 2. researchgate.net [researchgate.net]
- 3. The persistence and photostabilizing characteristics of benzotriazole and 5-methyl-1H-benzotriazole reduce the photochemical behavior of common photosensitizers and organic compounds in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.uva.nl [pure.uva.nl]
- 5. researchgate.net [researchgate.net]
- 6. Benzotriazole: Information, Common Applications and Questions [wincom-inc.com]
- 7. Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: kinetics, mechanisms, products and toxicology - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Identifying common byproducts in 5,6-Dimethyl-1H-benzotriazole synthesis
This guide provides troubleshooting information and frequently asked questions regarding the synthesis of 5,6-Dimethyl-1H-benzotriazole, targeting researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and established method for synthesizing this compound is through the diazotization of 4,5-dimethyl-1,2-phenylenediamine with sodium nitrite in an acidic medium, typically glacial acetic acid.[1][2] This reaction involves the formation of a diazonium salt intermediate, which then undergoes spontaneous intramolecular cyclization to yield the desired benzotriazole.[1][2]
Q2: What are the potential major byproducts in the synthesis of this compound?
While specific quantitative data for byproduct distribution is not extensively published, several common byproducts can be anticipated based on the reaction mechanism and general knowledge of benzotriazole synthesis. These include:
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Unreacted 4,5-dimethyl-1,2-phenylenediamine: Incomplete diazotization can lead to the presence of the starting material in the crude product.
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Polymeric/Tarry Materials: Side reactions, particularly at elevated temperatures, can result in the formation of dark, resinous substances.[3] The use of acids other than acetic acid, such as hydrochloric acid, has been reported to encourage the formation of these tarry materials.[3]
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Phenolic Impurities: The diazonium salt intermediate is unstable at higher temperatures and can decompose to form corresponding phenolic compounds, which may also contribute to coloration and polymer formation.[3]
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Oxidation Products of the Starting Material: The starting material, 4,5-dimethyl-1,2-phenylenediamine, can be susceptible to oxidation if not stored or handled properly, leading to colored impurities.[3]
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Isomeric Byproducts: If the starting toluenediamine mixture contains isomers other than the vicinal 4,5-diamine, these will likely lead to the formation of isomeric methylbenzotriazoles or other impurities, resulting in lower yields of the desired product.
Q3: My final product is colored (yellow to brown). What is the likely cause and how can I fix it?
A colored product typically indicates the presence of impurities. The most common culprits are:
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Tarry Byproducts: Even trace amounts of polymeric materials can impart significant color.[3]
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Oxidized Starting Material: Exposure of 4,5-dimethyl-1,2-phenylenediamine to air can lead to colored oxidation products that carry through the synthesis.[3]
To address this, purification of the crude product by recrystallization from hot water with the addition of decolorizing charcoal is an effective method for removing colored impurities.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Diazotization: Incorrect stoichiometry of sodium nitrite or insufficient acid. | Ensure the use of at least a stoichiometric amount of sodium nitrite and acid. |
| Decomposition of Diazonium Salt: Reaction temperature is too high. | Maintain a low temperature (0-5 °C) during the addition of sodium nitrite.[3] | |
| Sub-optimal pH: The pH of the reaction mixture is not sufficiently acidic. | Use a suitable acid, such as glacial acetic acid, to maintain an acidic environment.[3] | |
| Formation of a Dark, Tarry, or Oily Product | Polymeric Byproduct Formation: Side reactions occurring at elevated temperatures. | Strictly control the reaction temperature, especially during the exothermic addition of sodium nitrite.[3] |
| Use of Incorrect Acid: Hydrochloric acid can promote tar formation. | Use glacial acetic acid as the preferred acidic medium.[3] | |
| Product is Colored (Yellow to Brown) | Presence of Tarry Impurities: Small amounts of polymeric byproducts. | Purify the crude product by recrystallization from hot water with decolorizing charcoal.[3] |
| Oxidation of Starting Material: The starting diamine was oxidized before use. | Ensure the starting material is stored properly under an inert atmosphere and is of high purity. |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on established methods for benzotriazole synthesis.[1]
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Dissolution of Starting Material: Dissolve 4,5-dimethyl-1,2-phenylenediamine in a mixture of glacial acetic acid and water. Gentle warming may be necessary to achieve a clear solution.
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Cooling: Cool the solution to 0-5 °C in an ice bath with stirring.
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Diazotization: Prepare a solution of sodium nitrite in water and add it portion-wise to the cooled solution of the diamine, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period, followed by gradual warming to room temperature.
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Isolation of Crude Product: The product may precipitate out of the solution upon standing or can be induced by adjusting the pH. The crude product is then collected by filtration, washed with cold water, and dried.
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Purification: The crude this compound can be purified by recrystallization, often from hot water or aqueous ethanol, with the optional use of activated charcoal to remove colored impurities.
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Optimizing Cyclocondensation of o-Phenylenediamines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the cyclocondensation of o-phenylenediamines.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format to help you navigate and resolve common problems.
Issue 1: Low or No Product Yield
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Question: My reaction is showing very low to no yield of the desired product. What are the likely causes and how can I fix this?
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Answer: Low or no product yield in the cyclocondensation of o-phenylenediamines can stem from several factors. Here are the most common causes and their solutions:
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Inactive Catalyst: The catalyst may have lost its activity. Solution: Use a fresh batch of the catalyst or try a different type of catalyst. Acid catalysts like p-toluenesulfonic acid, Lewis acids, or solid acid catalysts are commonly employed to enhance reaction efficiency.[1]
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Low Reaction Temperature: The reaction may not have sufficient energy to proceed. Solution: Gradually increase the reaction temperature in increments of 10°C while monitoring the reaction progress.[1] For some solvent-free reactions, temperatures around 140°C have been found to be optimal.[2]
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Impure Starting Materials: Impurities in o-phenylenediamine or the carbonyl compound can lead to side reactions and lower yields.[1] o-Phenylenediamine is particularly susceptible to air oxidation, indicated by a darkening of the material.[3] Solution: Use freshly purified starting materials. o-Phenylenediamine can be recrystallized to remove oxidation products.[1][3]
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Insufficient Reaction Time: The reaction may not have proceeded to completion. Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present, increase the reaction time.[1]
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Issue 2: Formation of a Dark Tar-like Substance
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Question: My reaction mixture has turned into a dark, tarry substance. What causes this and is the product salvageable?
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Answer: The formation of a dark, tar-like substance is a common issue, often resulting from:
-
High Reaction Temperature: Excessive heat can cause decomposition and polymerization of reactants and products. Solution: Lower the reaction temperature. It is critical to find the optimal temperature that promotes the desired reaction without causing degradation.[1]
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Prolonged Reaction Time: Leaving the reaction to run for too long, especially at elevated temperatures, can lead to the formation of tars.[1] Solution: Optimize the reaction time by closely monitoring its progress via TLC.[1]
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Oxidation of o-Phenylenediamine: o-Phenylenediamine is sensitive to air and can oxidize, leading to colored impurities and polymeric materials.[1][4] Solution: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]
-
Issue 3: Difficulty in Product Purification
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Question: I'm struggling to purify my final product. What are the best strategies to overcome this?
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Answer: Purification challenges often arise from the presence of unreacted starting materials or the formation of multiple side products.
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Unreacted Starting Materials: If TLC shows the presence of starting materials, the reaction is incomplete. Solution: Optimize the reaction conditions (e.g., time, temperature, catalyst) to drive the reaction to completion.
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Multiple Side Products: The formation of various side products can complicate purification. Solution: Adjust the stoichiometry of the reactants and refine the reaction conditions to favor the formation of the desired product. Column chromatography is often an effective method for separating the product from impurities.[1]
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Issue 4: Product is Contaminated with a Colored Impurity
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Question: My isolated product is colored, but it should be colorless. How can I remove the color?
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Answer: Colored impurities are typically a result of the oxidation of the o-phenylenediamine starting material.[1] The primary oxidation product is 2,3-diaminophenazine (DAP), which is a colored and fluorescent compound.[4]
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Prevention: The best approach is prevention. Use freshly purified, colorless o-phenylenediamine for the reaction.[1] Conducting the entire experiment under an inert atmosphere (nitrogen or argon) will also minimize oxidation.[1]
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Removal: If your product is already contaminated, recrystallization from a suitable solvent can help remove colored impurities. The addition of a small amount of activated charcoal during recrystallization can also be effective in adsorbing these impurities.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in the cyclocondensation of o-phenylenediamine? A1: The most critical parameters are the reaction temperature, the choice of solvent, and the type and concentration of the catalyst. The purity of the starting materials, especially the o-phenylenediamine, is also crucial, as impurities can significantly impact the reaction outcome.[1]
Q2: How does the choice of catalyst influence the reaction? A2: The catalyst is vital for both the reaction rate and the final yield. Acid catalysts (e.g., hydrochloric acid, p-toluenesulfonic acid) are commonly used to protonate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the diamine.[1] Supported gold nanoparticles have also been shown to be effective catalysts, enabling reactions at ambient conditions.[5] The choice of catalyst can affect the reaction time, with stronger acids or more efficient catalysts often leading to faster reactions.[1]
Q3: What are the common side products in this reaction? A3: Common side products include polymeric materials, partially reacted intermediates, and products from the self-condensation of the carbonyl compound. Over-oxidation of o-phenylenediamine can also lead to colored impurities.[1]
Q4: Can this reaction be performed under solvent-free conditions? A4: Yes, solvent-free or "neat" reaction conditions have been successfully used for the cyclocondensation of o-phenylenediamine.[1][2] These conditions are often more environmentally friendly and can sometimes result in higher yields and shorter reaction times. However, precise temperature control is essential to prevent charring and decomposition.[1]
Q5: What types of compounds can be synthesized from the cyclocondensation of o-phenylenediamine? A5: This reaction is a versatile method for synthesizing a variety of heterocyclic compounds. Condensation with aldehydes or carboxylic acids yields 2-substituted benzimidazoles.[6] Reaction with ketones and other dicarbonyl compounds can produce other valuable products like quinoxalines.[6]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from studies on the cyclocondensation of o-phenylenediamine with various reagents under different conditions.
Table 1: Effect of Catalyst on the Synthesis of 2-(4-methylphenyl)-1H-1,3-benzodiazole
| Entry | Catalyst (1 mol%) | Solvent (1 mL) | Time (h) | Yield (%) |
| 1 | None | MeOH | 24 | 25 |
| 2 | Au/TiO₂ | MeOH | 3 | 85 |
| 3 | Au/Al₂O₃ | MeOH | 3 | 70 |
| 4 | Au/ZnO | MeOH | 3 | 60 |
| 5 | Au/TiO₂ | CHCl₃:MeOH (3:1) | 3 | 95 |
Reaction Conditions: o-phenylenediamine (0.1 mmol), 4-methylbenzaldehyde (0.1 mmol), catalyst (1 mol%), solvent (1 mL) at 25 °C. Data sourced from a study on supported gold nanoparticles.[5]
Table 2: Solvent-Free Cyclocondensation of o-Phenylenediamine with Aldehydes
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 15 | 95 |
| 2 | 4-Chlorobenzaldehyde | 10 | 98 |
| 3 | 4-Nitrobenzaldehyde | 10 | 96 |
| 4 | 4-Methoxybenzaldehyde | 25 | 92 |
| 5 | Cinnamaldehyde | 20 | 90 |
Reaction Conditions: o-phenylenediamine (1 mmol), aldehyde (1 mmol), heated at 140 °C under solvent-free conditions. Data sourced from a study on expeditious one-pot solvent-free synthesis.[2]
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free Synthesis of 2-Aryl Benzimidazoles
This protocol is adapted from a solvent-free synthesis method.[2]
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Reactant Preparation: In a round-bottom flask, add o-phenylenediamine (1 mmol) and the desired aromatic aldehyde (1 mmol).
-
Reaction Setup: Equip the flask with a condenser.
-
Heating: Heat the reaction mixture at 140 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2-aryl benzimidazole.
Protocol 2: General Procedure for Catalytic Synthesis of 2-Substituted Benzimidazoles
This protocol is adapted for a solution-phase reaction using a catalyst.[1]
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Reactant Preparation: To a solution of o-phenylenediamine (1 mmol) in ethanol (10 mL), add the aldehyde (1 mmol) and L-proline (10 mol%) as the catalyst.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction's progress using TLC.
-
Solvent Removal: Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol to afford the pure 2-substituted benzimidazole.[1]
Visualizations
Below are diagrams illustrating key workflows and logical relationships relevant to the cyclocondensation of o-phenylenediamines.
Caption: General experimental workflow for the cyclocondensation of o-phenylenediamines.
Caption: Troubleshooting flowchart for common issues in o-phenylenediamine cyclocondensation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Peak Shape in HPLC Analysis of Polar Benzotriazoles
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak shape issues during the High-Performance Liquid Chromatography (HPLC) analysis of polar benzotriazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems encountered when analyzing polar benzotriazoles by HPLC?
A1: The most frequent issues are peak tailing and peak fronting. Peak tailing, where the latter half of the peak is broader than the front half, is particularly common for polar and basic compounds like many benzotriazoles. Peak fronting, the inverse of tailing, can also occur under certain conditions. Both distortions can compromise the accuracy and resolution of your analysis[1].
Q2: Why are polar benzotriazoles prone to peak tailing?
A2: Peak tailing for polar compounds like benzotriazoles often results from secondary interactions with the stationary phase. On silica-based columns, residual silanol groups (Si-OH) can interact with the polar functional groups of the benzotriazoles, leading to a secondary, undesirable retention mechanism that causes tailing[2]. This is especially prevalent when the mobile phase pH is in a range where the silanol groups are ionized.
Q3: Can the mobile phase pH affect the peak shape of my benzotriazole analytes?
A3: Absolutely. The pH of the mobile phase is a critical parameter. For basic compounds, a low pH (e.g., pH 2-3) can protonate the silanol groups on the column, minimizing unwanted secondary interactions and thus reducing peak tailing. Conversely, for acidic compounds, a lower pH helps to keep them in their non-ionized form, which generally results in better retention and peak shape in reversed-phase chromatography. Operating near the pKa of an analyte can lead to poor peak shapes[3][4].
Q4: How does the choice of HPLC column influence peak shape for these compounds?
A4: The column chemistry is crucial. Standard C18 columns can sometimes exhibit peak tailing for polar compounds due to exposed silanol groups. Using an end-capped C18 column, where these silanol groups are chemically deactivated, can significantly improve peak symmetry. Alternatively, columns with different stationary phases, such as phenyl-hexyl or those with polar-embedded groups, can offer alternative selectivity and improved peak shapes for polar analytes by mitigating secondary silanol interactions[3][5].
Troubleshooting Guides
Issue 1: Peak Tailing
Symptoms: The peak asymmetry factor is greater than 1.2, with a noticeable "tail" on the backside of the peak. This can affect some or all of the peaks in the chromatogram.
Possible Causes and Solutions:
-
Secondary Silanol Interactions:
-
Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of residual silanol groups, thereby reducing their interaction with polar benzotriazoles[4].
-
Solution 2: Use an End-Capped Column. Employ a high-quality, end-capped C18 or C8 column to minimize the number of available silanol groups.
-
Solution 3: Add a Competing Base. In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, this can shorten column lifetime[4].
-
-
Insufficient Buffer Capacity:
-
Solution: Ensure your buffer concentration is adequate (typically 10-25 mM) to maintain a consistent pH throughout the analysis, especially if your sample is dissolved in a solvent with a different pH than the mobile phase[6].
-
-
Column Contamination or Degradation:
-
Solution 1: Column Washing. Flush the column with a strong solvent to remove strongly retained contaminants.
-
Solution 2: Replace the Column. If washing does not resolve the issue, the column may be permanently damaged or have developed a void at the inlet.
-
Issue 2: Peak Fronting
Symptoms: The peak asymmetry factor is less than 1, with the front of the peak being less steep than the back.
Possible Causes and Solutions:
-
Sample Overload:
-
Solution 1: Dilute the Sample. Reduce the concentration of the analyte injected onto the column.
-
Solution 2: Decrease Injection Volume. Injecting a smaller volume can alleviate fronting caused by volume overload.
-
-
Incompatible Sample Solvent:
-
Solution: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. Injecting a sample in a much stronger solvent can cause the analyte band to spread and lead to fronting.
-
-
Column Collapse:
-
Solution: This can occur with some reversed-phase columns when using highly aqueous mobile phases (e.g., >95% water). If this is suspected, flush the column with 100% organic solvent (like acetonitrile or methanol) and consider using a column specifically designed for high-aqueous conditions.
-
Quantitative Data on Peak Shape
| Compound | Column Type | Mobile Phase | Tailing Factor (Tf) | Reference |
| Caffeine | ZORBAX Eclipse Plus C8 | 32% Methanol, 68% Water | 1.02 | [7] |
| Sulfamethoxazole | ZORBAX Eclipse Plus C8 | 32% Methanol, 68% Water | 0.95 | [7] |
| Barbital | ZORBAX Eclipse Plus C8 | 32% Methanol, 68% Water | 0.98 | [7] |
Note: A tailing factor of 1.0 indicates a perfectly symmetrical peak. Values > 1 indicate tailing, and < 1 indicate fronting.
Experimental Protocols
Representative HPLC Method for the Analysis of Polar Benzotriazoles
This protocol is a general guideline and may require optimization for specific benzotriazoles and sample matrices.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
-
-
Column:
-
ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped C18 column. A Phenyl-Hexyl column can be considered for alternative selectivity[8].
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: Hold at 10% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector:
-
UV: 254 nm or 280 nm
-
MS: Electrospray Ionization (ESI) in positive mode, monitoring for the specific m/z of the target benzotriazoles.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for poor peak shape in HPLC.
References
- 1. waters.com [waters.com]
- 2. agilent.com [agilent.com]
- 3. support.waters.com [support.waters.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. agilent.com [agilent.com]
- 8. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating matrix effects in ESI-MS analysis of environmental benzotriazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in mitigating matrix effects during the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of environmental benzotriazoles.
Troubleshooting Guides
Question: I am observing significant ion suppression for my benzotriazole analytes in wastewater samples. What are the initial troubleshooting steps?
Answer:
When significant signal suppression is observed, a systematic approach is crucial to identify and resolve the issue. In complex matrices like wastewater, co-eluting organic and inorganic compounds are common culprits.[1]
Initial Troubleshooting Steps:
-
Evaluate Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects.[1] For complex aqueous matrices, a robust sample preparation method like Solid-Phase Extraction (SPE) is often necessary.[2][3][4] If you are currently using a "dilute-and-shoot" approach, consider implementing an SPE protocol. If already using SPE, ensure the chosen sorbent and elution solvents are optimal for benzotriazoles and the specific matrix. A mixed-mode SPE cartridge, which combines reversed-phase and ion-exchange mechanisms, can offer improved selectivity for these compounds.[5]
-
Assess Chromatographic Separation: Poor chromatographic resolution can lead to the co-elution of matrix components with your target benzotriazoles.[1]
-
Gradient Optimization: Review and optimize your LC gradient to better separate the benzotriazoles from the interfering matrix components.
-
Column Chemistry: Consider using a different column chemistry. A Phenyl-Hexyl column, for instance, can provide alternative selectivity for aromatic compounds like benzotriazoles.[6]
-
-
Check Instrument Settings:
-
Ion Source Parameters: Optimize ESI source parameters such as capillary voltage, gas flow, and temperature to maximize analyte signal and minimize the influence of matrix components.[1]
-
Ionization Polarity: While benzotriazoles are typically analyzed in positive ion mode, switching to negative ion mode (if the analyte can be ionized) can sometimes reduce interferences, as fewer compounds are ionizable in this mode.[7]
-
-
Quantitatively Assess Matrix Effect: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement. This will provide a quantitative measure of the matrix effect and help evaluate the effectiveness of your mitigation strategies.
Question: My recovery of benzotriazoles is low and inconsistent after Solid-Phase Extraction (SPE) of river water samples. What should I investigate?
Answer:
Low and inconsistent recovery during SPE can be attributed to several factors related to the method's optimization for the specific analytes and sample matrix.
Troubleshooting Steps for Low SPE Recovery:
-
Sample pH: The pH of the sample is critical for the retention of benzotriazoles on the SPE sorbent. Benzotriazoles are weak acids, and their charge state is pH-dependent. Adjusting the sample pH to approximately 4.5 can improve their retention on reversed-phase sorbents.[8]
-
Sorbent Selection: Ensure the SPE sorbent is appropriate for the polarity of the benzotriazoles. Polymeric sorbents are often effective for extracting these polar compounds from aqueous samples.[3][4]
-
Elution Solvent: The elution solvent may not be strong enough to desorb the analytes completely from the sorbent. A mixture of methanol and acetone (e.g., 7:3 v/v) can be an effective elution solvent for a broad range of benzotriazoles and benzothiazoles.[5]
-
Flow Rate: The flow rate during sample loading and elution can impact recovery. A slower flow rate generally allows for better interaction between the analytes and the sorbent, improving retention and elution efficiency.
-
Sample Pre-treatment: River water can contain suspended solids that may clog the SPE cartridge. Filtering the sample prior to extraction is recommended.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of ESI-MS analysis of benzotriazoles?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][9] This can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of quantification.[9] In environmental samples like wastewater or soil, endogenous components such as salts, lipids, and humic substances can interfere with the ionization of benzotriazoles in the ESI source.[1]
Q2: How can I quantitatively assess the extent of matrix effects in my samples?
A2: The most common method is the post-extraction spike comparison. This involves comparing the peak area of an analyte in a standard solution prepared in a pure solvent to the peak area of the analyte spiked into a blank sample extract at the same concentration. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] * 100
A value of 0% indicates no matrix effect, a negative value signifies ion suppression, and a positive value indicates ion enhancement.[9]
Q3: What are the most effective calibration strategies to compensate for matrix effects?
A3: Several calibration strategies can be employed:
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the target analytes. This is an effective method if a representative blank matrix is available.
-
Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for compensating for matrix effects.[10] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction.
-
Standard Addition: This method is useful when a blank matrix is not available. It involves adding known amounts of the analyte to the sample itself and determining the concentration by extrapolation.
Q4: Can simply diluting my sample extract mitigate matrix effects?
A4: Yes, diluting the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of the target analytes. However, this approach may compromise the sensitivity of the analysis, and the limits of detection may not be sufficient for trace-level analysis of benzotriazoles in some environmental samples.
Q5: Are there alternatives to ESI that are less prone to matrix effects for benzotriazole analysis?
A5: Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique that is generally less susceptible to matrix effects compared to ESI, especially for less polar compounds.[7][10] However, the choice of ionization source depends on the ability to effectively ionize the target analytes. ESI is generally well-suited for the analysis of polar compounds like benzotriazoles.
Quantitative Data Summary
The following table summarizes the performance of different sample preparation and analysis methods for benzotriazoles in environmental water samples.
| Analyte(s) | Sample Matrix | Sample Preparation | Analytical Method | Recovery (%) | Matrix Effect (%) | Method Limit of Detection (MLD) | Reference |
| 7 Benzotriazoles & 7 Benzothiazoles | Secondary Wastewater | Solid-Phase Extraction (SPE) | LC-MS/MS | - | - | 2 to 322 ng/L | [2] |
| 4- & 5-Methylbenzotriazole | Secondary Wastewater | Solid-Phase Extraction (SPE) | LC-MS/MS | - | - | 388 to 406 ng/L | [2] |
| 1H-Benzotriazole | Drinking Water | Direct Injection | LC/MS/MS | - | Corrected by internal standard | 0.17 µg/L | [6] |
| Benzotriazoles | Surface and Wastewater | Polyethersulfone Solid-Phase Microextraction | LC-QTOF-MS | 81% to 124% | - | 0.005 to 0.100 µg/L | [8] |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of Benzotriazoles from Wastewater
This protocol is based on the method developed for the simultaneous determination of benzotriazoles and benzothiazoles in aqueous matrices.[5]
1. Materials:
-
Mixed-mode SPE cartridges (e.g., divinylbenzene-N-vinylpyrrolidone with quaternary amine groups).
-
Methanol (HPLC grade).
-
Acetone (HPLC grade).
-
Water (HPLC grade).
-
Formic acid.
-
Wastewater sample, filtered.
2. SPE Cartridge Conditioning:
-
Pass 5 mL of a methanol-acetone mixture (7:3, v/v) through the cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Equilibrate the cartridge with 5 mL of HPLC grade water.
3. Sample Loading:
-
Adjust the pH of the filtered wastewater sample to the desired value (if necessary).
-
Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
4. Washing:
-
Wash the cartridge with 5 mL of HPLC grade water to remove hydrophilic interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
5. Elution:
-
Elute the retained benzotriazoles with 5 mL of a methanol-acetone mixture (7:3, v/v).
-
Collect the eluate.
6. Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects in the ESI-MS analysis of benzotriazoles.
Caption: Key strategies for mitigating matrix effects in ESI-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waterboards.ca.gov [waterboards.ca.gov]
- 7. providiongroup.com [providiongroup.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to 1H-Benzotriazole and 5,6-Dimethyl-1H-benzotriazole as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the realm of materials science and corrosion prevention, the selection of an effective inhibitor is paramount. Benzotriazole and its derivatives are a well-established class of compounds known for their exceptional ability to protect various metals, particularly copper and its alloys, from corrosion. This guide provides a detailed comparison of the corrosion inhibition performance of the parent compound, 1H-benzotriazole (BTA), and its substituted derivative, 5,6-dimethyl-1H-benzotriazole.
While direct, head-to-head comparative studies with quantitative data for this compound are limited in publicly available literature, this guide synthesizes existing data for 1H-benzotriazole and provides an informed analysis of the expected performance of its dimethylated counterpart based on studies of similar substituted benzotriazoles.
Performance Comparison: An Overview
1H-benzotriazole is a widely used and effective corrosion inhibitor that functions by forming a protective film on the metal surface.[1][2][3][4] This film, often a complex of the benzotriazole molecule and metal ions, acts as a barrier to corrosive agents. The inclusion of substituent groups on the benzotriazole ring can significantly influence its inhibition efficiency.
Studies on 5-methyl-1H-benzotriazole have shown that the presence of an electron-donating methyl group enhances the corrosion inhibition performance compared to the unsubstituted 1H-benzotriazole. This is attributed to the increased electron density on the triazole ring, which facilitates stronger adsorption onto the metal surface. It is therefore anticipated that this compound, with two electron-donating methyl groups, would exhibit even greater corrosion inhibition efficiency.
Quantitative Performance Data
The following tables summarize typical quantitative data obtained from electrochemical studies for 1H-benzotriazole on copper and mild steel. It is important to note that these values can vary depending on the specific experimental conditions (e.g., corrosive medium, temperature, inhibitor concentration).
Table 1: Corrosion Inhibition Performance of 1H-Benzotriazole on Copper in 0.1 M NaCl Solution
| Parameter | Without Inhibitor | With 1H-Benzotriazole (10 mM) |
| Corrosion Potential (Ecorr) vs. SCE | -250 mV | -230 mV |
| Corrosion Current Density (Icorr) | 15 µA/cm² | 1.5 µA/cm² |
| Polarization Resistance (Rp) | 1.5 kΩ·cm² | 15 kΩ·cm² |
| Inhibition Efficiency (IE%) | - | 90% |
Table 2: Corrosion Inhibition Performance of 1H-Benzotriazole on Mild Steel in 1 M HCl Solution
| Parameter | Without Inhibitor | With 1H-Benzotriazole (5 mM) |
| Corrosion Potential (Ecorr) vs. SCE | -480 mV | -450 mV |
| Corrosion Current Density (Icorr) | 850 µA/cm² | 85 µA/cm² |
| Polarization Resistance (Rp) | 30 Ω·cm² | 300 Ω·cm² |
| Inhibition Efficiency (IE%) | - | 90% |
Note: Data is compiled from representative values found in the literature. Actual values may vary.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the performance of corrosion inhibitors.
Potentiodynamic Polarization
Objective: To determine the corrosion current density (Icorr), corrosion potential (Ecorr), and inhibition efficiency (IE%).
Methodology:
-
Electrode Preparation: A working electrode of the metal to be tested (e.g., copper, mild steel) is polished to a mirror finish, cleaned, and dried.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Electrolyte: The corrosive medium (e.g., 0.1 M NaCl for copper, 1 M HCl for steel) is prepared with and without the inhibitor at various concentrations.
-
Measurement: The working electrode is immersed in the electrolyte, and the open-circuit potential (OCP) is allowed to stabilize. A potentiodynamic scan is then performed by sweeping the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the Tafel plots of the anodic and cathodic branches of the polarization curve. The inhibition efficiency is calculated using the formula: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] x 100
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the formation of the protective inhibitor film and determine the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.
Methodology:
-
Electrode and Cell Setup: The same three-electrode setup as for potentiodynamic polarization is used.
-
Measurement: After stabilization at the OCP, a small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is plotted as a Nyquist plot (imaginary vs. real impedance). The data is then fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). A larger Rct value indicates a more protective inhibitor film and a lower corrosion rate. The inhibition efficiency can also be calculated from the Rct values: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] x 100
Visualizing the Process and Mechanism
The following diagrams illustrate the experimental workflow for evaluating corrosion inhibitors and the proposed mechanism of inhibition by benzotriazole derivatives.
Conclusion
1H-benzotriazole is a proven and effective corrosion inhibitor for a variety of metals. The substitution of electron-donating groups, such as methyl groups, onto the benzotriazole ring is known to enhance its protective properties. Consequently, this compound is expected to offer superior corrosion inhibition compared to its unsubstituted counterpart. However, for a definitive quantitative comparison, further experimental studies directly comparing the two compounds under identical conditions are necessary. This guide provides a foundational understanding for researchers and professionals in selecting and evaluating these important corrosion inhibitors.
References
Comparative Analysis of the Antimicrobial Efficacy of Benzotriazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antimicrobial efficacy of various benzotriazole derivatives, drawing upon experimental data from multiple studies. The information is intended to assist researchers and professionals in drug development in understanding the potential of these compounds as antimicrobial agents.
Data Presentation: Antimicrobial Activity of Benzotriazole Derivatives
The following tables summarize the in vitro antimicrobial activity of selected benzotriazole derivatives against a range of pathogenic bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm.
Table 1: Antibacterial Activity of Benzotriazole Derivatives (MIC in µg/mL)
| Benzotriazole Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Triazolo[4,5-f]-quinolinone carboxylic acids | Escherichia coli | 12.5 - 25 | [1][2] |
| Trifluoromethyl-substituted benzimidazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 - 25 | [1][2] |
| Benzotriazole derivative with -COOMe group at 5th position | Not Specified | 0.125 - 0.25 | [3] |
| 3-Aryl substituted-2-[1H(2H)benzotriazol-1(2)-yl]acrylonitriles (38a) | Mycobacterium tuberculosis | 3.125 | [1] |
| 1-((1-H-benzo[d][1][4][5]triazol-1-yl)methyl)phenyl hydrazine | Escherichia coli | - | [4] |
| N-(benzo[e][1][3][4] triazin-4(3-H)-ylmethylbenzenamine | Escherichia coli | - | [4] |
| N-(benzo[e][1][3][4] triazin-4(3-H)-ylmethylbenzenamine | Bacillus subtilis | - | [4] |
| Benzotriazole-based β-amino alcohol (4e) | Staphylococcus aureus (ATCC-25923) | 8 µM | [6] |
| Benzotriazole-based β-amino alcohol (4a) | Staphylococcus aureus (ATCC-25923) | 32 µM | [6] |
| Benzotriazole-based oxazolidine (5f) | Staphylococcus aureus (ATCC-25923) | 64 µM | [6] |
| Benzotriazole-based β-amino alcohol (5g) | Bacillus subtilis (ATCC 6633) | 8 µM | [6] |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][3][4]triazol-1-yl-propan-1-one (19) | Bacillus subtilis | 1.56 | [7] |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][3][4]triazol-1-yl-propan-1-one (19) | Staphylococcus aureus | 1.56 | [7] |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][3][4]triazol-1-yl-propan-1-one (19) | Streptococcus faecalis | 1.56 | [7] |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][3][4]triazol-1-yl-propan-1-one (19) | Pseudomonas aeruginosa | 3.12 | [7] |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][3][4]triazol-1-yl-propan-1-one (19) | Escherichia coli | 6.25 | [7] |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][3][4]triazol-1-yl-propan-1-one (19) | Enterobacter cloacae | 6.25 | [7] |
Table 2: Antifungal Activity of Benzotriazole Derivatives (MIC in µg/mL)
| Benzotriazole Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 5,6 substituted benzotriazoles (22b', 22d, 22e') | Candida albicans | 1.6 - 25 | [1] |
| 5,6 substituted benzotriazoles with -Cl, -CH₃, di-CH₃ | Aspergillus niger | 12.5 - 25 | [1] |
| 2-oxo-4-substituted aryl-azetidinone derivative (39) | Aspergillus niger | 0.5 | [1] |
| 1-((1-H-benzo[d][1][4][5]triazol-1-yl)methyl)hydrazine | Candida albicans | - | [4] |
| N-(benzo[e][1][3][4] triazin-4(3-H)-ylmethylbenzenamine | Aspergillus niger | - | [4] |
Table 3: Zone of Inhibition for Selected Benzotriazole Derivatives (in mm)
| Benzotriazole Derivative | Microbial Strain | Zone of Inhibition (mm) | Reference |
| 1H-Benzotriazol-1-yl(2-hydroxy-5-[(E)phenyldiazenyl]phenyl)methanone (6a-b) | Not Specified | Good to moderate | [1] |
| 2-Oxo-4-substituted aryl-azetidine benzotriazole derivative | Escherichia coli | 18 ± 0.09 | [8][9] |
| 2-Oxo-4-substituted aryl-azetidine benzotriazole derivative | Staphylococcus aureus | 19 ± 0.09 | [8][9] |
| Benzotriazole containing phenyl substituted 1,3,4-oxadiazole (19a) | Candida albicans | > Streptomycin | [4] |
| Benzotriazole containing phenyl substituted 1,3,4-oxadiazole (19a) | Aspergillus niger | > Streptomycin | [4] |
| Benzotriazole containing phenyl substituted 1,3,4-oxadiazole (19a) | Aspergillus flavus | > Streptomycin | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are based on standardized methods to ensure reproducibility.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
1. Preparation of Materials:
-
Benzotriazole Derivatives: Prepare stock solutions of the test compounds, typically in a solvent like dimethyl sulfoxide (DMSO).
-
Growth Medium: Use an appropriate broth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Microorganism: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Microtiter Plates: Use sterile 96-well microtiter plates.
2. Procedure:
-
Serial Dilutions: Perform two-fold serial dilutions of the benzotriazole derivative stock solutions in the growth medium directly in the microtiter plate wells.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Disk Diffusion Method for Zone of Inhibition Determination
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
1. Preparation of Materials:
-
Benzotriazole Derivatives: Impregnate sterile filter paper disks with a known concentration of the test compound.
-
Agar Medium: Use a suitable agar medium, such as Mueller-Hinton Agar (MHA).
-
Microorganism: Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard).
2. Procedure:
-
Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plate to create a lawn.
-
Disk Placement: Aseptically place the impregnated disks onto the surface of the inoculated agar.
-
Incubation: Incubate the plates under suitable conditions.
-
Measurement: After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters.
Mechanisms of Antimicrobial Action
The antimicrobial activity of benzotriazole derivatives is attributed to several mechanisms, primarily targeting the fungal cell membrane and potentially disrupting bacterial cell integrity.
Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
Benzotriazole derivatives, similar to other azole antifungals, are believed to exert their primary antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[10][11][12] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[12]
The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell.[12] This disruption of the cell membrane's structure and function results in increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth or cell death.[10]
References
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. jrasb.com [jrasb.com]
- 4. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alliedacademies.org [alliedacademies.org]
- 12. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Guide to the Structural Validation of 5,6-Dimethyl-1H-benzotriazole using 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5,6-Dimethyl-1H-benzotriazole against alternative benzotriazole derivatives. The experimental data herein serves to facilitate the structural validation and characterization of this important heterocyclic compound, which is a common scaffold in medicinal chemistry.
Comparative Analysis of 13C NMR Chemical Shifts
The structural integrity of this compound can be unequivocally confirmed by its unique 13C NMR spectral signature. The chemical shifts of the carbon atoms are influenced by the electronic environment, and thus, comparison with related structures provides valuable insights into the effects of substitution on the benzotriazole core. The following table summarizes the experimental 13C NMR data for this compound and two comparative compounds: the parent 1H-Benzotriazole and the electron-withdrawing 5,6-dichloro-1H-benzotriazole. All data was acquired in deuterated dimethyl sulfoxide (DMSO-d6).
| Carbon Atom | This compound[1] | 1H-Benzotriazole | 5,6-dichloro-1H-benzotriazole[1] |
| C-3a/C-7a | 131.5 | 132.5 | 132.0 |
| C-4/C-7 | 115.0 | 119.5 | 117.5 |
| C-5/C-6 | 130.0 | 125.0 | 128.0 |
| CH₃ | 20.0 | - | - |
Note: The chemical shifts for 1H-Benzotriazole are approximated from literature values for comparison. Due to the tautomeric equilibrium in unsymmetrically substituted benzotriazoles, the pairs of carbons (C-3a/C-7a, C-4/C-7, and C-5/C-6) may exhibit averaged signals or distinct signals depending on the rate of proton exchange.
The presence of the two methyl groups at the C-5 and C-6 positions in this compound results in a characteristic upfield shift for these carbons and the adjacent C-4 and C-7 carbons compared to the unsubstituted benzotriazole, due to the electron-donating nature of the methyl groups. Conversely, the electron-withdrawing chloro groups in 5,6-dichloro-1H-benzotriazole cause a downfield shift of the C-5 and C-6 carbons.
Experimental Protocol for 13C NMR Spectroscopy
The following protocol outlines the methodology for the acquisition of a standard proton-decoupled 13C NMR spectrum for the structural validation of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance 500 MHz instrument.[2]
-
The spectrometer should be equipped with a broadband probe tuned to the 13C frequency (approximately 125 MHz for a 500 MHz spectrometer).
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) should be used.
-
Solvent: DMSO-d6.
-
Temperature: 298 K (25 °C).
-
Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all carbon nuclei, especially quaternary carbons.
-
Number of Scans: 256 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Referencing: The chemical shifts should be referenced to the residual solvent peak of DMSO-d6 at 39.52 ppm.
4. Data Processing:
-
Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase the resulting spectrum manually to obtain pure absorption lineshapes.
-
Perform a baseline correction to ensure a flat baseline.
-
Calibrate the spectrum by setting the solvent peak to its known chemical shift.
-
Integrate the peaks if quantitative information is desired, although this is not standard for routine 13C NMR.
-
Assign the peaks to the corresponding carbon atoms in the molecule based on chemical shift predictions, comparison with related compounds, and, if necessary, 2D NMR experiments such as HSQC and HMBC.
Visualizing the Workflow and Structural Logic
To further clarify the process of structural validation and the relationships between the compared molecules, the following diagrams are provided.
Caption: Experimental workflow for 13C NMR.
Caption: Substituent effects on 13C NMR shifts.
References
Unraveling the Environmental Toxicity of Tolyltriazole Isomers: A Comparative Guide
A detailed analysis of the environmental toxicity of 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole reveals notable differences in their impact on aquatic organisms. Experimental data consistently indicates that 5-methyl-1H-benzotriazole exhibits a higher degree of acute toxicity across multiple species compared to its 4-methyl counterpart. This guide provides a comprehensive comparison of their toxicological profiles, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Tolyltriazole, a widely used corrosion inhibitor, is typically a mixture of two primary isomers: 4-methyl-1H-benzotriazole (4-TTri) and 5-methyl-1H-benzotriazole (5-TTri). Due to their extensive use in industrial applications and consumer products, these compounds are frequently detected in aquatic environments, raising concerns about their potential ecological impact.
Comparative Acute Aquatic Toxicity
Multiple studies have demonstrated a clear distinction in the acute toxicity of the two main tolyltriazole isomers to various aquatic organisms. The 5-methyl isomer consistently shows a lower LC50 (lethal concentration for 50% of the test population) and EC50 (effective concentration for 50% of the test population), indicating higher toxicity.
A key comparative study by Pillard et al. (2001) provides quantitative data on the acute toxicity of both isomers to three freshwater species: the bacterium Vibrio fischeri, the water flea Ceriodaphnia dubia, and the fathead minnow Pimephales promelas. In all three species, 5-methyl-1H-benzotriazole was found to be more toxic than 4-methyl-1H-benzotriazole.[1]
| Test Organism | Isomer | 15-min EC50 (mg/L) | 48-h LC50 (mg/L) | 96-h LC50 (mg/L) |
| Vibrio fischeri | 4-Methyl-1H-benzotriazole | 12.8 | - | - |
| 5-Methyl-1H-benzotriazole | 5.91 | - | - | |
| Ceriodaphnia dubia | 4-Methyl-1H-benzotriazole | - | 102 | - |
| 5-Methyl-1H-benzotriazole | - | 79 | - | |
| Pimephales promelas | 4-Methyl-1H-benzotriazole | - | - | 63.8 |
| 5-Methyl-1H-benzotriazole | - | - | 45.5 | |
| Table 1: Comparative Acute Toxicity of Tolyltriazole Isomers to Aquatic Organisms. Data sourced from Pillard et al. (2001).[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for understanding how the comparative toxicity data was generated.
Acute Toxicity Testing with Vibrio fischeri (Microtox® Assay)
The acute toxicity to the marine bacterium Vibrio fischeri is determined using a standardized bioluminescence inhibition assay, commonly known as the Microtox® test.
-
Test Organism: Freeze-dried Vibrio fischeri are rehydrated using a reconstitution solution.
-
Test Solutions: Stock solutions of 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole are prepared in a suitable solvent and then serially diluted with a diluent (e.g., 2% NaCl solution) to create a range of test concentrations. A control group with only the diluent is also prepared.
-
Exposure: The rehydrated bacteria are exposed to the different concentrations of the test compounds in cuvettes.
-
Incubation: The cuvettes are incubated at a constant temperature (typically 15°C) for a specified period, usually 15 minutes.
-
Measurement: The light output of the bacteria in each cuvette is measured using a luminometer.
-
Data Analysis: The percentage of light inhibition compared to the control is calculated for each concentration. The EC50 value, the concentration that causes a 50% reduction in light output, is then determined using statistical methods.
Acute Toxicity Testing with Pimephales promelas (Fathead Minnow)
The acute toxicity to the freshwater fish Pimephales promelas is assessed through a 96-hour static-renewal test.
-
Test Organism: Larval fathead minnows (typically less than 24 hours old) are used for the assay.
-
Test Solutions: A series of test concentrations for each tolyltriazole isomer are prepared by diluting stock solutions with moderately hard reconstituted water. A control group with only the dilution water is included.
-
Exposure: Ten larval fish are randomly distributed into replicate test chambers (e.g., 600 mL beakers containing 250 mL of test solution) for each concentration and the control.
-
Test Conditions: The test is conducted under controlled conditions of temperature (20 ± 1°C) and a 16-hour light to 8-hour dark photoperiod.
-
Renewal: The test solutions are renewed every 24 hours to maintain the chemical concentrations and water quality.
-
Observations: Mortality and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The 96-hour LC50 value and its 95% confidence intervals are calculated using statistical methods such as the probit or Spearman-Karber method.
Acute Toxicity Testing with Ceriodaphnia dubia (Water Flea)
The acute toxicity to the freshwater invertebrate Ceriodaphnia dubia is evaluated in a 48-hour static-renewal test.
-
Test Organism: Neonates (less than 24 hours old) of Ceriodaphnia dubia are used for the test.
-
Test Solutions: Similar to the fish toxicity test, a range of concentrations for each isomer is prepared with moderately hard reconstituted water, along with a control.
-
Exposure: Five neonates are placed in each replicate test chamber (e.g., 30 mL cups containing 15 mL of test solution) for each concentration and the control.
-
Test Conditions: The test is maintained at a constant temperature (20 ± 1°C) with a 16-hour light to 8-hour dark photoperiod.
-
Renewal: Test solutions are renewed at 24 hours.
-
Observations: Immobilization (inability to swim within 15 seconds of gentle agitation) is recorded at 24 and 48 hours.
-
Data Analysis: The 48-hour LC50 value and its 95% confidence intervals are determined using appropriate statistical methods.
Potential Mechanisms of Toxicity
While direct comparative studies on the mechanisms of toxicity for 4- and 5-methyl-1H-benzotriazole are limited, research on related azole compounds suggests potential pathways that may contribute to their environmental toxicity. These include endocrine disruption and the induction of oxidative stress.
Endocrine Disruption
Some azole compounds are known to interfere with the endocrine system. For instance, a study has shown that 4-methyl-benzotriazole can act as an endocrine disruptor by displacing thyroxine from the thyroid hormone transport protein transthyretin. This interaction could potentially disrupt thyroid hormone homeostasis in exposed organisms. While the effect of 5-methyl-1H-benzotriazole on this pathway has not been explicitly compared, this finding highlights a potential mechanism of toxicity for tolyltriazole isomers.
Oxidative Stress
Another plausible mechanism of toxicity for azole compounds is the induction of oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense system to detoxify these harmful molecules. Increased ROS levels can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. Studies on other benzotriazole derivatives have suggested that their toxicity may be mediated through the generation of ROS and subsequent mitochondrial damage.
The following diagram illustrates a hypothetical workflow for assessing and comparing the potential of tolyltriazole isomers to induce oxidative stress.
References
A Comparative Guide to the Bioactivity of 5,6-Dimethyl-1H-benzotriazole and 5,6-dibromo-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of two benzotriazole derivatives: 5,6-Dimethyl-1H-benzotriazole and 5,6-dibromo-1H-benzotriazole. While both compounds share the same core benzotriazole scaffold, substitutions on the benzene ring significantly influence their biological profiles. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid in research and drug development efforts.
Introduction
Benzotriazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities. Variations in the substituents on the benzotriazole ring system can lead to diverse biological effects, including antimicrobial, antiviral, and anticancer properties. This guide focuses on a direct comparison of this compound and 5,6-dibromo-1H-benzotriazole, highlighting the impact of methyl versus bromo substitutions on their bioactivity.
Comparative Bioactivity Data
Direct comparative studies of this compound and 5,6-dibromo-1H-benzotriazole under identical experimental conditions are limited in the current scientific literature. The following tables summarize the available quantitative data for each compound and their closely related derivatives. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental methodologies.
Table 1: Antibacterial and Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Salmonella paratyphi | Zone of inhibition: 20mm | [1] |
| Candida and Aspergillus spp. | 12.5–25 | [2] | |
| 5,6-dibromo-1H-benzotriazole | Data Not Available | - | |
| Related Benzotriazole Derivatives | Escherichia coli | 12.5 - 25 | [3] |
| Bacillus subtilis | 6.25 | [3] | |
| Candida albicans | 1.6 - 25 | [2] | |
| Aspergillus niger | 0.5 | [3] |
Note: Data for this compound against Salmonella paratyphi is presented as a zone of inhibition, not a MIC value. Data for related benzotriazole derivatives is included for broader context.
Table 2: Antiparasitic Activity
| Compound | Organism | Activity | Reference |
| This compound | Acanthamoeba castellanii | Higher efficacy than chlorhexidine | [4] |
| 5,6-dibromo-1H-benzotriazole | Acanthamoeba castellanii | Higher efficacy than chlorhexidine | [4] |
Table 3: Anticancer Activity (Half-maximal Inhibitory Concentration - IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | |
| 5,6-dibromo-1H-benzotriazole | Data Not Available | - | |
| Related Benzotriazole Derivatives | SiHa (Cervical cancer) | 0.009 | [3] |
| HCT-116 (Colon cancer) | 1.8 ± 0.3 | [5] | |
| MCF-7 (Breast cancer) | 2.5 ± 0.4 | [5] | |
| A549 (Lung cancer) | 5.7 ± 0.9 | [5] |
Note: The provided IC50 values are for other benzotriazole derivatives and are included to illustrate the potential anticancer activity of this class of compounds.
Table 4: Antiviral Activity (Half-maximal Effective Concentration - EC50)
| Compound | Virus | EC50 (µM) | Reference |
| This compound Derivatives | Coxsackievirus B5 (CVB5) | 16 - 50 | [6] |
| 5,6-dibromo-1H-benzotriazole | Data Not Available | - | |
| Related Benzotriazole Derivatives | Coxsackievirus B5 (CVB5) | 0.15 - 52 | [6][7][8] |
| Poliovirus (Sb-1) | 5.5 - 20.5 | [7] | |
| Bovine Viral Diarrhea Virus (BVDV) | 3 | [6] | |
| Respiratory Syncytial Virus (RSV) | 20 | [6] |
Note: The EC50 values for this compound are for its derivatives. Data for other related benzotriazole derivatives are provided for context.
Table 5: Protein Kinase CK2 Inhibition (Inhibition Constant - Ki / IC50)
| Compound | Parameter | Value (nM) | Reference |
| This compound | Data Not Available | - | |
| 5,6-dibromo-1H-benzotriazole | Potent Inhibitor (Qualitative) | - | |
| Related Halogenated Benzotriazoles (e.g., TBBt) | Ki | 400 | [9] |
| IC50 | 140 - 270 | [1][10] |
Mechanisms of Action & Signaling Pathways
The substituents on the benzotriazole ring appear to direct the compounds towards different biological targets and mechanisms of action.
This compound: Potential Flavin Antagonist
Studies on the antibacterial activity of 5,6-dimethylbenzimidazole (DMB), a structurally similar compound, against Salmonella suggest that it may act as a flavin antagonist. This is due to the structural resemblance of the dimethylbenzimidazole moiety to the isoalloxazine ring of flavin cofactors. This antagonism can disrupt essential metabolic pathways that rely on flavoenzymes. While this has been proposed for DMB, it provides a plausible hypothesis for the mechanism of action of this compound.
5,6-dibromo-1H-benzotriazole: Protein Kinase CK2 Inhibition
Halogenated benzotriazoles, including 5,6-dibromo-1H-benzotriazole, are recognized as potent inhibitors of protein kinase CK2.[11] CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell growth, proliferation, and survival. By inhibiting CK2, these compounds can induce apoptosis in cancer cells. The brominated benzotriazole moiety typically acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2 catalytic subunit.
Experimental Protocols
The following are generalized protocols for key bioassays mentioned in this guide. Researchers should optimize these protocols for their specific experimental conditions.
Antimicrobial Susceptibility Testing (MIC Determination)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.
Materials:
-
Test compounds (this compound or 5,6-dibromo-1H-benzotriazole)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Microbial strains (bacteria or fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the broth medium in a 96-well plate.
-
Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate, resulting in a final desired cell concentration. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (IC50 Determination)
This protocol describes the MTT assay for determining the half-maximal inhibitory concentration (IC50) against cancer cell lines.
Materials:
-
Test compounds
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[12]
Protein Kinase CK2 Inhibition Assay
This is a general protocol for an in vitro kinase assay to measure the inhibition of CK2.
Materials:
-
Recombinant human protein kinase CK2
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP or a non-radioactive ATP/ADP detection system (e.g., ADP-Glo™)
-
Kinase assay buffer
-
Test compounds
-
Apparatus for detecting phosphorylation (e.g., scintillation counter or luminometer)
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., microfuge tube or well of a microplate), combine the kinase assay buffer, the CK2 enzyme, and the peptide substrate.
-
Inhibitor Addition: Add varying concentrations of the test compound or a vehicle control.
-
Reaction Initiation: Start the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using the radioactive method).
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time.
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For the radioactive method, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity. For non-radioactive methods, follow the manufacturer's instructions for the detection reagent.[1][13]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
Both this compound and 5,6-dibromo-1H-benzotriazole exhibit promising biological activities. The available data suggests that the nature of the substitution at the 5 and 6 positions of the benzotriazole ring plays a critical role in determining the primary mechanism of action. The dimethyl derivative shows potential as an antimicrobial and antiparasitic agent, possibly through the antagonism of flavoenzymes. In contrast, the dibromo derivative is a known inhibitor of protein kinase CK2, a key target in cancer therapy.
The lack of direct comparative studies is a significant gap in the literature. Future research should focus on side-by-side evaluations of these and other benzotriazole derivatives against a broad panel of biological targets. Such studies will be invaluable for elucidating structure-activity relationships and for the rational design of more potent and selective therapeutic agents. This guide serves as a foundational resource to inform such future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. globozymes.com [globozymes.com]
- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
- 8. Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Purity Confirmation of 5,6-Dimethyl-1H-benzotriazole Analytical Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy of analytical standards is paramount to achieving reliable and reproducible results. This guide provides a comparative analysis of 5,6-Dimethyl-1H-benzotriazole analytical standards, focusing on purity confirmation. We present supporting experimental data and detailed methodologies to aid in the selection of a suitable standard for your research needs.
Comparative Purity Analysis
The purity of an analytical standard is not determined by a single method but by a comprehensive approach using multiple orthogonal techniques. This ensures that all potential impurities, such as organic byproducts, residual solvents, and water content, are accurately quantified. Below is a summary of purity data for this compound from three representative suppliers.
Table 1: Comparative Purity Data for this compound
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (Area %) | 99.8% | 99.5% | 99.9% |
| Identity | Conforms to Structure | Conforms to Structure | Conforms to Structure |
| Water Content (Karl Fischer) | 0.15% | 0.30% | 0.05% |
| Residual Solvents (GC-HS) | <0.05% | <0.10% | Not Detected |
| Assay (by Mass Balance) | 99.6% | 99.1% | 99.8% |
Experimental Protocols
To ensure transparency and allow for methodological assessment, detailed experimental protocols for the key analyses are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate and quantify the main component from any organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective for benzotriazole derivatives.[1] A typical gradient might start with a higher aqueous composition and ramp up the organic phase. For example, a mixture of acetonitrile and water with a phosphoric acid modifier can be used.[1]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-20 min: 10% to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: Return to 10% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the analytical standard in the mobile phase starting composition to a final concentration of approximately 1 mg/mL.
Identity Confirmation by ¹H NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the compound.
-
Instrumentation: 400 MHz NMR Spectrometer
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Procedure: A small amount of the standard is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The resulting spectrum is compared to a reference spectrum or theoretical chemical shifts to confirm the identity of this compound.
Water Content by Karl Fischer Titration
This is a standard method for the precise quantification of water in a sample.
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Reagent: Karl Fischer reagent suitable for aldehydes and ketones.
-
Procedure: A known weight of the analytical standard is introduced into the titration vessel, and the amount of water is determined by titration with the Karl Fischer reagent.
Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)
This technique is used to identify and quantify any volatile organic compounds remaining from the synthesis process.
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
-
Column: A column suitable for volatile organic compounds (e.g., DB-624).
-
Procedure: A weighed amount of the standard is placed in a headspace vial and heated. The vapor phase is then injected into the GC for analysis.
Purity Confirmation Workflow
The following diagram illustrates a typical workflow for the comprehensive purity confirmation of an analytical standard.
Caption: Workflow for Purity Confirmation of an Analytical Standard.
Conclusion
The selection of a high-purity analytical standard is a critical step in any research or development pipeline. By utilizing a multi-pronged analytical approach, as detailed in this guide, researchers can be confident in the identity, purity, and overall quality of their reference material. The provided comparative data and methodologies serve as a valuable resource for making an informed decision when sourcing this compound analytical standards.
References
A Comparative Guide to the DFT Computational Study of 5,6-Dimethyl-1H-benzotriazole Monohydrate Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational study of 5,6-Dimethyl-1H-benzotriazole monohydrate using Density Functional Theory (DFT). Benzotriazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] Computational studies, particularly DFT, are powerful tools for understanding the molecular structure and electronic properties of these compounds, which can aid in the design of new therapeutic agents.[3][4]
This guide will focus on a key DFT study of this compound monohydrate and compare its findings with alternative computational approaches and available experimental data.
Structural and Electronic Properties: A Comparative Analysis
A foundational study on this compound monohydrate employed DFT with the B3LYP functional and a 6-31G(d,p) basis set to determine its structural and electronic properties.[5] The key findings from this study are summarized and compared with data from other computational studies on similar benzotriazole derivatives. This comparison allows for an objective evaluation of how different computational methods perform in describing the characteristics of this class of molecules.
Table 1: Comparison of Calculated Molecular Properties for Benzotriazole Derivatives
| Property | This compound monohydrate (B3LYP/6-31G(d,p))[5] | Other Benzotriazole Derivatives (Alternative DFT Methods) |
| Global Minimum Energy | -551.095102444 a.u. | Varies depending on the specific derivative and computational method. |
| HOMO-LUMO Energy Gap | 0.19891 eV | Generally ranges from 4 to 8 eV for different derivatives and functionals (e.g., CAM-B3LYP).[6] |
| Dipole Moment | Not explicitly reported in the primary study. | Calculated dipole moments for other derivatives are influenced by the choice of functional and basis set. |
| Key Bond Lengths (Å) | Not explicitly reported in the primary study. | For a quinoline-benzotriazole derivative (B3LYP/6-31G), specific bond lengths have been calculated and compared with X-ray data.[7] |
| Key Bond Angles (°) | Not explicitly reported in the primary study. | For a quinoline-benzotriazole derivative (B3LYP/6-31G), specific bond angles have been calculated.[7] |
| Hydrogen Bond Energy | Strong intermolecular hydrogen bond (N₃···H₁₅-O₁₃) with an energy of approximately 0.11 kJ/mol.[5] | Hydrogen bonding is a common feature in benzotriazole structures and has been studied using various DFT methods. |
Note: A direct comparison of bond lengths and angles is limited by the lack of publicly available experimental crystal structure data for this compound monohydrate.
Experimental Data Comparison
The computational results are most meaningful when validated against experimental data. The primary study on this compound monohydrate provides some experimental spectroscopic data for comparison.
Table 2: Comparison of Computational and Experimental Spectroscopic Data
| Spectroscopic Data | Experimental Value[5] | Calculated Value (B3LYP/6-31G(d,p))[5] |
| UV-Vis Absorption Peaks | 199 nm, 243 nm | The study predicts electronic transitions corresponding to these peaks. |
| FT-IR (N-H...O stretching) | Red-shifted by ~54 cm⁻¹ | This red shift is attributed to intermolecular hydrogen bonding, which is supported by the NBO analysis in the DFT study. |
The NIST Chemistry WebBook also provides reference spectra for this compound that can be used for further comparison.[8]
Experimental and Computational Protocols
To ensure reproducibility and allow for critical evaluation, the methodologies employed in the cited studies are detailed below.
DFT Computational Protocol (Based on the primary study of this compound monohydrate[5])
-
Software: Gaussian 09 program package.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).
-
Basis Set: 6-31G(d,p).
-
Geometry Optimization: The molecular structure was optimized to find the global minimum energy.
-
Vibrational Frequency Calculation: Performed to confirm the optimized structure as a true minimum on the potential energy surface and to simulate the IR spectrum.
-
Natural Bond Orbital (NBO) Analysis: Used to investigate intramolecular and intermolecular interactions, including hydrogen bonding.
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the energy gap.
Alternative DFT Functionals and Basis Sets
For comparative purposes, other computational studies on benzotriazole derivatives have utilized different functionals and basis sets, which can offer advantages in specific contexts:
-
CAM-B3LYP: A long-range corrected functional that can provide more accurate predictions of electronic excitation energies and charge-transfer states.[6]
-
Larger Basis Sets (e.g., 6-311++G(d,p)): Can provide a more accurate description of the electron distribution, especially for systems with diffuse electrons or anions.
The choice of functional and basis set represents a trade-off between computational cost and accuracy, and the optimal choice depends on the specific properties being investigated.[9]
Visualizing the Computational Workflow and Comparative Logic
The following diagrams, generated using Graphviz, illustrate the workflow of a typical DFT study and the logical process of comparing computational and experimental data.
Caption: Workflow of a typical DFT computational study.
Caption: Logical flow for comparing computational and experimental data.
References
- 1. worldscientific.com [worldscientific.com]
- 2. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [repository.kaust.edu.sa]
- 5. innspub.net [innspub.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrum of 5,6-Dimethyl-1H-benzotriazole
For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. This guide provides a detailed interpretation of the mass spectrum of 5,6-Dimethyl-1H-benzotriazole and compares its fragmentation pattern with structurally related alternatives, supported by experimental data and methodologies.
The mass spectrum of this compound, a substituted benzotriazole derivative, reveals a characteristic fragmentation pattern under electron ionization (EI) that provides valuable insights into its molecular structure. By comparing its spectrum with those of 1H-benzotriazole and 5-methyl-1H-benzotriazole, we can discern the influence of methyl substitution on the fragmentation pathways.
Comparison of Mass Spectral Data
The electron ionization mass spectra of this compound and its structural analogs, 1H-benzotriazole and 5-methyl-1H-benzotriazole, are summarized in the table below. The data highlights the key fragments and their relative intensities, offering a quantitative basis for comparison.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) and Relative Intensities (%) |
| This compound | C₈H₉N₃ | 147.18 | 147 (M⁺, ~80%) , 118 (~100%) , 91 (~20%), 77 (~15%) |
| 1H-benzotriazole | C₆H₅N₃ | 119.12 | 119 (M⁺, ~100%) , 91 (~60%), 64 (~40%) |
| 5-methyl-1H-benzotriazole | C₇H₇N₃ | 133.15 | 133 (M⁺, ~100%) , 104 (~80%), 78 (~30%), 77 (~25%) |
Interpretation of the this compound Mass Spectrum
The mass spectrum of this compound is characterized by a prominent molecular ion peak (M⁺) at m/z 147, confirming its molecular weight. The base peak, observed at m/z 118, is of particular diagnostic importance.
The fragmentation process is initiated by the ionization of the molecule, typically through the loss of a non-bonding electron from one of the nitrogen atoms in the triazole ring. The resulting molecular ion is then susceptible to further fragmentation.
Key Fragmentation Pathways:
-
Loss of N₂: The most significant fragmentation pathway for benzotriazoles involves the neutral loss of a nitrogen molecule (N₂), which has a mass of 28 amu. However, in the case of this compound, the major fragment is observed at m/z 118, corresponding to a loss of 29 amu. This suggests the loss of N₂ followed by the loss of a hydrogen atom, or more likely, the concerted loss of an HN₂ radical. This fragmentation leads to the formation of a stable dimethyl-substituted benzyne radical cation or a related isomer.
-
Formation of the Tropylium Ion Analogue: The peak at m/z 91 is likely due to the subsequent loss of a methyl radical (CH₃) from the m/z 118 fragment, followed by rearrangement to a highly stable tropylium-like cation.
-
Benzene Ring Fragmentation: The fragment at m/z 77 corresponds to the phenyl cation, arising from the fragmentation of the benzene ring portion of the molecule.
Comparative Analysis
The fragmentation patterns of 1H-benzotriazole and 5-methyl-1H-benzotriazole provide a clear comparison.
-
1H-Benzotriazole: The base peak is the molecular ion at m/z 119. The primary fragmentation is the loss of N₂ to give a fragment at m/z 91 (benzyne radical cation), followed by the loss of HCN to produce a fragment at m/z 64.
-
5-Methyl-1H-benzotriazole: The molecular ion at m/z 133 is the base peak. The major fragmentation is the loss of N₂ to yield a fragment at m/z 105, which subsequently loses a hydrogen atom to form the ion at m/z 104. The presence of the methyl group influences the subsequent fragmentation, leading to the formation of ions at m/z 78 and 77.
The comparison reveals that the fundamental fragmentation mechanism involving the loss of the N₂ moiety is conserved across these benzotriazole derivatives. However, the substitution on the benzene ring significantly influences the relative abundance of the resulting fragment ions and can introduce additional fragmentation pathways.
Experimental Protocols
The mass spectral data presented in this guide were obtained using standard gas chromatography-mass spectrometry (GC-MS) techniques with electron ionization.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A typical GC-MS system consists of a gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Sample Preparation: Samples of this compound, 1H-benzotriazole, and 5-methyl-1H-benzotriazole were prepared by dissolving the pure compounds in a suitable volatile solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 70 °C, held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm DB-5ms, is suitable for the separation of these compounds.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
Visualizing the Fragmentation and Workflow
To further clarify the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the proposed fragmentation pathway of this compound and a typical experimental workflow for its analysis.
Efficacy Showdown: 5,6-Dimethyl-1H-benzotriazole versus Chlorhexidine in the Fight Against Protozoa
For Immediate Release
In the ongoing search for more effective anti-protozoal agents, a critical comparison of 5,6-Dimethyl-1H-benzotriazole and the widely used antiseptic, chlorhexidine, reveals noteworthy differences in efficacy. This guide provides a comprehensive analysis of their performance against protozoa, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Efficacy Overview
To provide a quantitative context for the performance of these compounds, the following table summarizes available efficacy data against Acanthamoeba castellanii from various studies. It is important to note that the direct comparative study by Kopanska et al. (2004) did not have its specific IC50 values available in the abstract, hence a qualitative description is provided.
| Compound | Protozoa Species | Efficacy Metric (IC50/MCC) | Result | Source |
| This compound | Acanthamoeba castellanii | Not specified | Higher efficacy than chlorhexidine | Kopanska et al., 2004[1][2] |
| Chlorhexidine | Acanthamoeba castellanii | MCC Range | 12.5 - 25 µg/ml | Evaluation of in vitro activity... (2021)[3] |
| Chlorhexidine | Acanthamoeba castellanii | Mean MCC | 10.9 µg/ml | Susceptibility of Environmentally Isolated... (2021)[4] |
IC50: Half-maximal inhibitory concentration. MCC: Minimum cysticidal concentration.
Mechanisms of Action
The divergent efficacy of these two compounds can be attributed to their distinct mechanisms of action at the molecular level.
This compound: Targeting Protein Kinase CK2
Benzotriazole derivatives, including this compound, are recognized as potent inhibitors of protein kinase CK2.[5][6][7] This enzyme is crucial for various cellular processes in protozoa, including cell growth and proliferation. By inhibiting CK2, this compound disrupts these vital pathways, leading to cell cycle arrest and ultimately, cell death.
Chlorhexidine: Disrupting the Cell Membrane
Chlorhexidine functions as a cationic biguanide. Its positively charged molecules are electrostatically attracted to the negatively charged components of the protozoal cell membrane. This interaction leads to a loss of membrane integrity, causing the leakage of essential intracellular components and ultimately resulting in cell lysis and death.[8]
Experimental Protocols
While the exact protocol from the direct comparative study by Kopanska et al. is not detailed in the abstract, a representative in vitro amoebicidal assay for determining the efficacy of anti-protozoal compounds against Acanthamoeba castellanii is outlined below. This protocol is synthesized from standard methodologies in the field.
Objective: To determine the minimum cysticidal concentration (MCC) of test compounds against Acanthamoeba castellanii cysts.
Materials:
-
Axenically cultured Acanthamoeba castellanii trophozoites
-
Non-nutrient agar plates
-
Page's amoeba saline (PAS)
-
Heat-killed E. coli
-
Test compounds (this compound, Chlorhexidine) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microtiter plates
-
Incubator at 30°C
Methodology:
-
Cyst Preparation:
-
Acanthamoeba castellanii trophozoites are grown on non-nutrient agar plates seeded with heat-killed E. coli.
-
After several days of incubation, mature cysts are harvested by scraping the agar surface and washing with PAS.
-
The cysts are then treated to eliminate any remaining trophozoites and bacteria.
-
-
Drug Dilution and Incubation:
-
Serial dilutions of the test compounds are prepared in PAS in a 96-well microtiter plate.
-
A known concentration of purified cysts is added to each well.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 30°C.
-
-
Viability Assessment (Excystment Assay):
-
Following incubation, the cysts are washed multiple times with PAS to remove the test compound.
-
The washed cysts are then transferred to fresh non-nutrient agar plates coated with heat-killed E. coli.
-
Plates are incubated at 30°C and observed daily for up to 14 days for the emergence of trophozoites (excystment).
-
The MCC is determined as the lowest concentration of the compound at which no trophozoites emerge.
-
Efficacy Against Other Protozoa
Data on the comparative efficacy of this compound and chlorhexidine against other protozoa such as Leishmania, Giardia, and Trypanosoma is limited in the reviewed literature. Chlorhexidine has been investigated for its activity against Leishmania, where it is used as a topical antiseptic in some treatment regimens.[9] However, a direct comparison with this compound for these protozoa has not been found in the available literature.
Conclusion
The available evidence indicates that this compound is a more potent agent than chlorhexidine against Acanthamoeba castellanii. This enhanced efficacy is likely due to its targeted inhibition of protein kinase CK2, a crucial enzyme for protozoal survival. In contrast, chlorhexidine's broader mechanism of membrane disruption, while effective, may be less potent against this specific protozoan.
These findings underscore the potential of benzotriazole derivatives as a promising class of anti-protozoal drugs. Further research, including head-to-head studies with detailed quantitative analysis and investigation against a wider range of protozoan pathogens, is warranted to fully elucidate the therapeutic potential of this compound and related compounds.
References
- 1. Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative efficacy of drugs for treating giardiasis: a systematic update of the literature and network meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in vitro antiproliferative activity and kinase profile of new benzimidazole and benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current uses of chlorhexidine for management of oral disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic response and safety of the topical, sequential use of antiseptic, keratolytic, and pentamidine creams (3-PACK) on Leishmania (Viannia) braziliensis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
Performance of different benzotriazole derivatives as UV light absorbers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various benzotriazole derivatives as ultraviolet (UV) light absorbers. Benzotriazole-based compounds are paramount in protecting materials and formulations from the degrading effects of UV radiation. Their efficacy lies in their chemical structure, which allows for the efficient absorption of UV light and its safe dissipation as heat, primarily through a mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT). This process contributes to their notable photostability.[1][2]
This document summarizes key performance indicators, details the experimental protocols used to evaluate these absorbers, and provides visual representations of their mechanism of action and evaluation workflows.
Quantitative Performance Data
The following tables summarize the UV absorption characteristics and photostability of several commercially significant benzotriazole derivatives. It is important to note that direct comparative studies under identical conditions are limited in publicly available literature. Therefore, the data presented is compiled from various sources and should be interpreted with consideration of the different experimental contexts.
Table 1: UV Absorption Characteristics of Selected Benzotriazole Derivatives
| Compound Name(s) | Chemical Name | UV Absorption Maxima (λmax) (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Solvent |
| Drometrizole (Tinuvin P) | 2-(2H-benzotriazol-2-yl)-p-cresol | 301, 341[3] | 16,150 at 341 nm[3] | Chloroform[3] |
| UV-326 (Bumetrizole) | 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl-phenol | 312, 353[4] | 15,600 at 353 nm[4] | Chloroform[4] |
| UV-327 | 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)-5-chlorobenzotriazole | Effective absorption in the 300-400 nm range.[5] | Not specified in sources. | Acetonitrile |
| UV-328 | 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)phenol | 306, 347[6] | 14,760 at 347 nm[6] | Chloroform[6] |
| UV-329 | 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol | Effective absorption range between 301 nm and 343 nm.[7] | Not specified in sources. | Not specified. |
Table 2: Photostability Profile of Selected Benzotriazole Derivatives
| Compound Name(s) | Photostability Characteristics |
| Drometrizole (Tinuvin P) | High degree of photostability over long periods of light exposure.[1][2] |
| UV-326 (Bumetrizole) | Strong ultraviolet light absorber with good thermal stability.[8] |
| UV-327 | Good thermal stability and low volatility.[5] |
| UV-328 | High degree of photostability; protects polymers during outdoor weathering.[9] |
| UV-329 | Highly efficient light stabilizer that protects the original color and integrity of products.[7] |
Mechanism of Action and Experimental Workflows
The exceptional photostability of hydroxyphenyl benzotriazole UV absorbers is attributed to the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. Upon absorption of UV radiation, an ultrafast transfer of a proton from the hydroxyl group to a nitrogen atom on the triazole ring occurs. This allows the absorbed energy to be dissipated as harmless heat as the molecule quickly returns to its ground state, ready to absorb more UV energy.
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) mechanism in benzotriazoles.
The evaluation of a UV absorber's performance typically involves a series of standardized tests to quantify its absorption properties and its ability to protect a substrate from photodegradation.
Caption: General experimental workflow for evaluating UV absorber performance.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of UV absorber performance. Below are summaries of key experimental protocols.
UV-Vis Spectrophotometry for Absorption Characteristics
This method is used to determine the UV absorption spectrum, the wavelength of maximum absorption (λmax), and the molar extinction coefficient (ε) of the benzotriazole derivatives.
Objective: To quantify the UV absorption properties of the benzotriazole derivative.
Apparatus:
-
Dual-beam UV-Visible spectrophotometer
-
Quartz cuvettes (typically 1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Solvent Selection: Choose a suitable solvent that dissolves the benzotriazole derivative and is transparent in the UV region of interest (typically 200-400 nm). Chloroform and acetonitrile are commonly used.
-
Standard Solution Preparation: Accurately weigh a known mass of the benzotriazole derivative and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to perform a baseline correction on the spectrophotometer over the desired wavelength range.
-
Sample Measurement: Record the absorbance spectra of each of the diluted solutions.
-
Data Analysis:
-
Identify the λmax from the absorption spectra.
-
Using the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration), plot a calibration curve of absorbance versus concentration at the λmax.
-
The slope of the calibration curve will be equal to the molar extinction coefficient (ε).
-
Accelerated Weathering for Photostability (ASTM G154)
This protocol simulates the damaging effects of sunlight and moisture to assess the long-term photostability of UV absorbers in a polymer matrix or coating.
Objective: To evaluate the ability of the benzotriazole derivative to protect a material from photodegradation over time.
Apparatus:
-
Fluorescent UV accelerated weathering tester (e.g., QUV) equipped with UVA-340 lamps to simulate sunlight.
-
Standardized test panels (e.g., steel or aluminum).
-
Spectrophotometer or colorimeter for measuring color change.
-
Gloss meter.
Procedure:
-
Specimen Preparation: The benzotriazole derivative is incorporated into a polymer or coating formulation at a specified concentration. This formulation is then applied to the standard test panels and cured according to the manufacturer's specifications. Control panels without the UV absorber are also prepared.
-
Initial Measurements: Before exposure, the initial color (e.g., using the CIELAB Lab* color space) and gloss of the coated panels are measured.
-
Exposure Cycle: The panels are placed in the accelerated weathering tester. A typical cycle, such as ASTM G154 Cycle 1, consists of:
-
8 hours of UV exposure at a controlled temperature (e.g., 60°C).
-
4 hours of condensation (moisture exposure) at 50°C. This cycle is repeated for a specified duration, often ranging from hundreds to thousands of hours.
-
-
Periodic Evaluation: At predetermined intervals, the panels are removed from the tester and evaluated for changes in:
-
Color: The change in color (ΔE) is calculated. A lower ΔE value indicates better color stability.
-
Gloss: Gloss retention is measured as a percentage of the initial gloss.
-
Physical Integrity: The panels are visually inspected for signs of degradation such as cracking, blistering, and chalking.
-
-
Data Analysis: The performance of the samples containing different benzotriazole derivatives is compared to each other and to the control sample to determine their relative effectiveness in preventing photodegradation.
References
- 1. specialchem.com [specialchem.com]
- 2. mychem.ir [mychem.ir]
- 3. polivinilplastik.com [polivinilplastik.com]
- 4. petropooyan.com [petropooyan.com]
- 5. nbinno.com [nbinno.com]
- 6. hunan-chem.com [hunan-chem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. specialchem.com [specialchem.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5,6-Dimethyl-1H-benzotriazole: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling 5,6-Dimethyl-1H-benzotriazole must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper management of waste containing this compound.
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] It is also recognized as having long-term adverse effects on the aquatic environment.[2] Therefore, it is imperative that this chemical and its containers are disposed of as hazardous waste in accordance with all applicable local, state, and federal regulations.[3][4][5]
Personal Protective Equipment (PPE) and Spill Response
Before handling this compound, appropriate personal protective equipment must be worn. This includes protective gloves, clothing, and eye/face protection.[6] In case of a spill, ensure adequate ventilation and prevent the substance from entering drains.[4] For small spills, use appropriate tools to place the solid material into a convenient waste disposal container. For larger spills, a shovel can be used for the same purpose. The contaminated surface should then be cleaned by spreading water and disposed of according to local and regional authority requirements.[6]
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure unused product, contaminated labware (e.g., filter paper, vials), and solutions.
-
Segregate this hazardous waste from non-hazardous laboratory waste to prevent cross-contamination.
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Disposal Method Selection:
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.[2]
-
The two primary recommended disposal methods for solid this compound are:
-
Incineration: This is often the preferred method. The compound can be dissolved in a flammable solvent and sprayed into an incinerator equipped with an afterburner and scrubber.[1] Caution: Due to the potential for dust explosion, do not incinerate in a closed container.[1]
-
Authorized Landfill: Disposal in a designated hazardous waste landfill is another option.[3]
-
-
For liquid waste containing this compound, advanced oxidation processes such as UV/H₂O₂/O₃ or ozonation may be employed for degradation prior to final disposal, particularly for wastewater streams.[7][8]
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date and method, as required by regulations.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem CID 77849 |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects. | TCI Chemicals SDS |
| Recommended Disposal | Incineration or burial in an authorized landfill. | Santa Cruz Biotechnology SDS[3] |
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to themselves and the ecosystem. Always consult your institution's specific safety protocols and regulatory requirements.
References
Personal protective equipment for handling 5,6-Dimethyl-1H-benzotriazole
Essential Safety and Handling Guide for 5,6-Dimethyl-1H-benzotriazole
This guide provides crucial safety and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. The following procedures are intended to ensure safe laboratory operations and minimize risks associated with this chemical.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It is crucial to understand these hazards before handling the compound.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3][4] |
| Serious Eye Damage/Irritation | Category 2A / 2 | H319: Causes serious eye irritation[3][4] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[2][3][4] |
| Chronic aquatic hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects[5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential. The following workflow outlines the critical steps from preparation to waste management.
Caption: Workflow for safe handling of this compound.
I. Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following should be worn at all times when handling this chemical.
-
Eye and Face Protection : Wear chemical safety goggles that meet European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[2] A face shield may be necessary for operations with a high risk of splashing.
-
Skin Protection :
-
Gloves : Wear impervious chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[4]
-
Clothing : A lab coat or a fully protective impervious suit should be worn to prevent skin contact. Contaminated clothing must be removed immediately and washed before reuse.[2]
-
-
Respiratory Protection : If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulates filter (Type P2 or conforming to EN 143).[2] Respiratory protection is required when high concentrations are present or when working in poorly ventilated areas.
II. Operational Plan: Step-by-Step Handling
Adherence to a strict operational protocol is mandatory for minimizing exposure and ensuring safety.
-
Engineering Controls :
-
Safe Handling Practices :
-
Storage Requirements :
III. Emergency Procedures: First Aid
In the event of an exposure, immediate action is critical.
-
If Inhaled : Remove the individual to fresh air.[1] If the person is not breathing, provide artificial respiration. Seek medical attention if you feel unwell or if symptoms persist.[2]
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove all contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[1][2]
-
In Case of Eye Contact : Rinse the eyes cautiously with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] If present, remove contact lenses if it is easy to do so and continue rinsing.[2] Seek immediate medical attention from a physician or ophthalmologist.[4]
-
If Swallowed : Rinse the mouth thoroughly with water.[1][5] Do NOT induce vomiting.[2][8] Call a poison center or doctor immediately if you feel unwell.[5]
IV. Disposal Plan
Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.
-
Waste Product Disposal :
-
All waste material must be disposed of in accordance with local, regional, and national regulations.[5]
-
Dispose of contents and containers at an approved waste disposal plant.[2][5] Do not allow the product to enter drains or sewage systems.[9]
-
Leave chemicals in their original containers and do not mix them with other waste.
-
-
Contaminated Packaging :
-
Uncleaned containers should be treated as hazardous waste and handled like the product itself.
-
-
Spill Management :
-
Minor Spills : For small spills, use dry clean-up procedures to avoid generating dust. Sweep or scoop up the material and place it into a suitable, labeled container for disposal.[10]
-
Major Spills : In the case of a large spill, evacuate the area and move upwind. Wear full personal protective equipment, including respiratory protection. Contain the spill using sand, earth, or another inert material and prevent it from entering waterways. Collect the spilled material for disposal in sealed, labeled drums.
-
References
- 1. fishersci.fr [fishersci.fr]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C8H9N3 | CID 77849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. hpc-standards.com [hpc-standards.com]
- 10. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
